2-Bromo-7-fluoro-4-methylbenzothiazole
Description
Properties
IUPAC Name |
2-bromo-7-fluoro-4-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNS/c1-4-2-3-5(10)7-6(4)11-8(9)12-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXXSJHRMSCSGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 2-Bromo-7-fluoro-4-methylbenzothiazole
An In-Depth Technical Guide to the Synthesis of 2-Bromo-7-fluoro-4-methylbenzothiazole
Abstract
This guide provides a comprehensive technical overview of the synthetic strategies for preparing this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The primary and most robust synthetic pathway is detailed, commencing with the construction of the 2-aminobenzothiazole core, followed by a Sandmeyer reaction to introduce the bromo substituent at the 2-position. This document elucidates the underlying chemical principles, provides detailed step-by-step experimental protocols, and discusses critical process optimization and troubleshooting strategies. The content is tailored for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable methodologies.
Introduction and Significance
Benzothiazole derivatives are a cornerstone in modern pharmacology and materials science due to their diverse biological activities and unique physicochemical properties. The specific compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules. The strategic placement of the fluoro, methyl, and bromo groups provides multiple reaction sites for further chemical modification, making it a valuable building block for creating libraries of novel compounds for screening as potential therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies. The bromo group at the 2-position is especially useful for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of various organic moieties.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule, this compound, points to a disconnection at the C2-Br bond. This suggests that the final step would be the introduction of the bromine atom. The most reliable method for converting an aromatic amino group to a halide is the Sandmeyer reaction. This approach requires the corresponding 2-amino precursor, namely 2-amino-7-fluoro-4-methylbenzothiazole.
This precursor can be synthesized through the well-established Hugershoff benzothiazole synthesis, which involves the oxidative cyclization of an arylthiourea. The arylthiourea, in turn, is readily prepared from the corresponding aniline, 3-fluoro-6-methylaniline, and a thiocyanate salt. This two-stage strategy is advantageous as it utilizes readily available starting materials and employs robust, well-documented chemical transformations.
Primary Synthetic Pathway: A Two-Stage Approach
The most field-proven route for the is a two-stage process outlined below.
Stage 1: Synthesis of 2-Amino-7-fluoro-4-methylbenzothiazole
This stage involves the formation of the core benzothiazole ring system. The reaction proceeds by first forming a substituted phenylthiourea in situ from 3-fluoro-6-methylaniline, which then undergoes an electrophilic cyclization mediated by bromine.
Causality and Mechanistic Insights: The reaction begins with the nucleophilic attack of the aniline's nitrogen on a thiocyanate salt (e.g., potassium thiocyanate) to form the corresponding thiourea. Bromine serves as an oxidizing agent that facilitates the electrophilic cyclization. It activates the sulfur atom, which is then attacked by an electron-rich carbon on the aromatic ring, leading to the closure of the thiazole ring and subsequent aromatization to yield the stable 2-aminobenzothiazole product.
Stage 2: Sandmeyer Bromination of the 2-Amino Group
With the precursor in hand, the next stage is the conversion of the 2-amino group to a 2-bromo group. The Sandmeyer reaction is the method of choice for this transformation, offering high yields and specificity.[1][2]
Causality and Mechanistic Insights: The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid, like HBr) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive. The crucial step involves a copper(I) bromide (CuBr) catalyst, which facilitates a single-electron transfer (SET) to the diazonium salt.[2] This transfer results in the formation of an aryl radical and the irreversible loss of nitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction to completion. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.[2] Strict temperature control is paramount, as diazonium salts are thermally unstable and can decompose prematurely.
Visualizing the Synthetic Pathway
The overall workflow and the core mechanism can be visualized for enhanced clarity.
Caption: Overall synthetic workflow for this compound.
Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer bromination.
Detailed Experimental Protocols
Safety Precaution: These procedures involve hazardous materials including bromine, strong acids, and potentially unstable diazonium salts. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Protocol 1: Synthesis of 2-Amino-7-fluoro-4-methylbenzothiazole
-
Materials:
-
3-Fluoro-6-methylaniline (1.0 eq)
-
Potassium thiocyanate (KSCN) (2.2 eq)
-
Glacial Acetic Acid
-
Bromine (Br₂) (1.1 eq)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ethanol
-
-
Procedure:
-
Dissolve 3-Fluoro-6-methylaniline (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Cool the stirred solution to 0-5 °C using an ice-salt bath.
-
Prepare a solution of bromine (1.1 eq) in an equal volume of glacial acetic acid. Add this solution dropwise from the dropping funnel to the reaction mixture, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours, then let it warm slowly to room temperature and stir overnight.
-
Pour the reaction mixture carefully onto crushed ice.
-
Neutralize the mixture by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9. This will precipitate the crude product.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude solid from an ethanol/water mixture to yield pure 2-amino-7-fluoro-4-methylbenzothiazole as a crystalline solid.
-
Protocol 2: Synthesis of this compound
-
Materials:
-
2-Amino-7-fluoro-4-methylbenzothiazole (1.0 eq)
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Copper(I) bromide (CuBr) (1.2 eq)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend 2-Amino-7-fluoro-4-methylbenzothiazole (1.0 eq) in a mixture of 48% HBr and water in a round-bottom flask. Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold suspension. Maintain the temperature strictly between 0 and 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Expected Data and Characterization
The final product should be characterized to confirm its identity and purity.
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₈H₅BrFNS |
| Molecular Weight | 246.09 g/mol |
| ¹H NMR (CDCl₃) | δ ~7.0-7.5 (m, 2H, Ar-H), 2.5 (s, 3H, CH₃) |
| ¹⁹F NMR (CDCl₃) | A single peak characteristic of an aryl fluoride. |
| Mass Spec (ESI+) | m/z = 245/247 [M+H]⁺ (Isotopic pattern for Br) |
(Note: Exact NMR shifts are predictive and should be confirmed experimentally.)
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Stage 1 | Incomplete reaction; Side reactions. | Ensure anhydrous conditions. Control bromine addition rate and temperature strictly. |
| Formation of tar/dark polymers in Stage 2 | Diazonium salt decomposition. | Maintain temperature rigorously at 0-5 °C during diazotization and addition. Use freshly prepared NaNO₂ solution. |
| Incomplete Sandmeyer reaction | Insufficient CuBr catalyst; Diazonium salt precipitated. | Ensure CuBr is fully dissolved. Add the diazonium salt solution slowly to prevent localized high concentrations. |
| Product contaminated with starting amine | Incomplete diazotization. | Check for a slight excess of nitrous acid before proceeding. Increase stirring time after NaNO₂ addition. |
Conclusion
The is reliably achieved through a two-stage process involving the initial formation of the 2-aminobenzothiazole precursor followed by a copper(I)-catalyzed Sandmeyer bromination. This guide provides a robust framework, from theoretical underpinnings to detailed, practical protocols, enabling researchers to confidently synthesize this valuable chemical intermediate. Careful control of reaction parameters, particularly temperature during the diazotization step, is critical for achieving high yields and purity. The methodologies described herein are well-established and scalable, providing a solid foundation for further exploration in medicinal chemistry and materials development.
References
-
Adda247. (2023, September 24). Sandmeyer Reaction Mechanism. Available at: [Link]
-
OrgoSolver. Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). Available at: [Link]
-
Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Available at: [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
A. A. Gakh, et al. (2011). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Available at: [Link]
-
Jayachandran E, et al. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3). Available at: [Link]
-
Wikipedia. Benzothiazole. Available at: [Link]
-
Beletskaya, I. P., et al. (2007). Catalytic Sandmeyer Bromination. Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
Organic Chemistry Portal. Benzothiazole synthesis. Available at: [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]
-
Scientist9279. (2024, January 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods [Video]. YouTube. Available at: [Link]
-
Lafta, S. J., & Abass, S. J. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science, 23(5). Available at: [Link]
-
Chen, W., et al. (2013). Synthesis and mechanism of hypoglycemic activity of benzothiazole derivatives. Journal of Medicinal Chemistry, 56(15), 6047-6058. Available at: [Link]
-
Nargund, L. V. G., et al. (2010). Synthesis and Biological Activity of 2-Amino-4H-pyrimido[2,1-b]benzothiazole-3-carboxylates. Asian Journal of Chemistry, 22(8), 6047-6052. Available at: [Link]
-
Nishad, P., et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 58(3s). Available at: [Link]
-
Gupta, A., et al. (2010). Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. Journal of Pharmacy Research, 3(11), 2615-2619. Available at: [Link]
- U.S. Patent 4,435,576. (1984). Process for the production of 2-amino-4-methyl-benzothiazole.
Sources
An In-depth Technical Guide to the Preparation of 2-Bromo-7-fluoro-4-methylbenzothiazole
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of 2-Bromo-7-fluoro-4-methylbenzothiazole, a key intermediate in pharmaceutical and materials science research. The document outlines a robust and efficient two-step synthetic pathway, commencing with the synthesis of the 2-amino-7-fluoro-4-methylbenzothiazole precursor, followed by a regioselective bromination. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of critical process parameters. The causality behind experimental choices is elucidated to empower the user with a deep understanding of the underlying chemical principles.
Introduction: The Significance of Substituted Benzothiazoles
Benzothiazole and its derivatives are privileged heterocyclic scaffolds that form the core of numerous biologically active compounds and functional materials. The unique electronic properties and the ability of the benzothiazole ring system to engage in various non-covalent interactions have led to its widespread application in medicinal chemistry. Specifically, substituted 2-aminobenzothiazoles are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] The introduction of fluorine and bromine atoms into the benzothiazole scaffold can significantly modulate its physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules through cross-coupling reactions at the bromine-bearing carbon.
This guide details a reliable and scalable laboratory-scale synthesis of this compound, designed to provide researchers with a practical and well-understood protocol.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached via a two-step sequence. This strategy hinges on the initial construction of the benzothiazole ring system, followed by the introduction of the bromine atom at the 2-position. This approach is advantageous as it allows for the late-stage functionalization of a pre-formed, stable heterocyclic core.
The overall synthetic transformation is depicted below:
Figure 2: Simplified mechanism for the formation of 2-aminobenzothiazole.
Experimental Protocol
Materials:
-
3-Fluoro-6-methylaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 3-fluoro-6-methylaniline (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (2 equivalents) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. [3]5. After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into crushed ice with constant stirring.
-
Neutralize the mixture with a 10% sodium hydroxide solution until a precipitate is formed.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Data Summary
| Reagent | Molar Ratio | Key Parameters |
| 3-Fluoro-6-methylaniline | 1.0 | Starting material |
| Potassium thiocyanate | 2.0 | Thiocyanate source |
| Bromine | 1.1 | Oxidizing agent |
| Glacial Acetic Acid | - | Solvent |
| Temperature | 0-10 °C (addition) | Controls reaction rate and selectivity |
| Reaction Time | 12-16 hours | Ensures completion of the reaction |
Step 2: Synthesis of this compound
The second step involves the conversion of the 2-amino group of the benzothiazole intermediate into a bromo group. A classic and highly effective method for this transformation is the Sandmeyer reaction. [4][5]This reaction proceeds via a diazonium salt intermediate, which is then displaced by a bromide ion using a copper(I) bromide catalyst.
Mechanistic Insights
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. [4]The reaction is initiated by the diazotization of the 2-amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The copper(I) catalyst then facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.
Figure 3: Key stages of the Sandmeyer reaction for bromination.
Experimental Protocol
Materials:
-
2-Amino-7-fluoro-4-methylbenzothiazole
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend 2-amino-7-fluoro-4-methylbenzothiazole (1 equivalent) in a mixture of hydrobromic acid (48%) and water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%) and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with dichloromethane (3 x volume).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Summary
| Reagent | Molar Ratio | Key Parameters |
| 2-Amino-7-fluoro-4-methylbenzothiazole | 1.0 | Starting material |
| Sodium nitrite | 1.1 | Diazotizing agent |
| Copper(I) bromide | 1.2 | Catalyst |
| Hydrobromic Acid | - | Acid medium and bromide source |
| Temperature | 0-5 °C | Stabilizes the diazonium salt |
| Reaction Time | 1-2 hours (post-addition) | Ensures complete reaction |
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating through careful monitoring of the reaction progress and characterization of the products.
-
Thin-Layer Chromatography (TLC): At each stage, TLC should be employed to monitor the consumption of the starting material and the formation of the product. This provides a real-time assessment of the reaction's progress and can indicate the presence of any side products.
-
Spectroscopic Analysis: The identity and purity of the intermediate and the final product should be confirmed by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data for this compound should be consistent with its chemical structure (C₈H₅BrFNS, MW: 246.10 g/mol ). [6]* Melting Point Determination: A sharp melting point for the crystalline product is a good indicator of its purity.
By adhering to these analytical practices, the researcher can have high confidence in the identity and quality of the synthesized compound.
Conclusion
The synthetic route detailed in this guide provides a reliable and well-documented method for the preparation of this compound. By breaking down the synthesis into two distinct and well-understood chemical transformations, this guide offers a clear and logical pathway for researchers. The mechanistic discussions and detailed protocols are intended to not only provide a recipe for the synthesis but also to foster a deeper understanding of the chemical principles at play. This knowledge is crucial for troubleshooting and for the adaptation of these methods to the synthesis of other substituted benzothiazole derivatives.
References
- ACS Publications. (n.d.). Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate.
- PubMed. (2010). Solid phase synthesis of 2-aminobenzothiazoles.
- BenchChem. (2025). Overcoming challenges in the bromination of benzothiazole-2-amines.
- Yadav, G., & Singh, A. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Journal of the Iranian Chemical Society, 15(3), 489-519.
- ResearchGate. (n.d.). Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates.
- PubMed Central. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
- National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
- Wikipedia. (n.d.). Sandmeyer reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Beijing Xinhengyan Technology Co., Ltd. (n.d.). This compound.
Sources
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. This compound - CAS:1019108-45-2 - 北京欣恒研科技有限公司 [konoscience.com]
An In-depth Technical Guide to 2-Bromo-7-fluoro-4-methylbenzothiazole: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-Bromo-7-fluoro-4-methylbenzothiazole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles.
Introduction: The Significance of Fluorinated Benzothiazoles
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. The strategic placement of bromo, fluoro, and methyl groups on the benzothiazole core in this compound creates a versatile building block for the synthesis of novel compounds with potential therapeutic applications.
Physicochemical and Structural Properties
| Property | Value | Source/Method |
| Molecular Formula | C₈H₅BrFNS | [1][2] |
| Molecular Weight | 246.10 g/mol | [1][2] |
| CAS Number | 1019108-45-2 | [1][2] |
| Appearance | Likely a white to off-white solid | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) and poorly soluble in water. | [3] |
| Purity | Commercially available at ≥98% | [1] |
Structural Elucidation:
The structure of this compound, with its characteristic fused benzene and thiazole rings, is depicted below. The numbering of the heterocyclic system is crucial for understanding its reactivity and for the interpretation of spectroscopic data.
Caption: Proposed synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 2-Amino-7-fluoro-4-methylbenzothiazole
This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles from anilines. [4]
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3-fluoro-6-methylaniline (1.0 eq) in glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Thiocyanation: Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of potassium thiocyanate (KSCN, 2.2 eq) in acetic acid dropwise, maintaining the temperature below 10 °C. Stir the mixture for 1-2 hours at this temperature.
-
Bromination: To the same flask, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C. A precipitate may form during the addition.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Pour the reaction mixture into a beaker of ice water and neutralize with a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is basic.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield 2-amino-7-fluoro-4-methylbenzothiazole.
Step 2: Synthesis of this compound (Sandmeyer Reaction)
This is a standard Sandmeyer protocol for the conversion of an amino group to a bromo group on a heterocyclic ring. [5]
-
Diazotization: Suspend 2-amino-7-fluoro-4-methylbenzothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%). Cool the suspension to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water dropwise to the suspension, keeping the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature until a clear solution of the diazonium salt is formed.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt. Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Chemical Reactivity and Synthetic Applications
The bromine atom at the 2-position of the benzothiazole ring is the primary site of reactivity, making this compound a valuable intermediate for further chemical transformations.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the thiazole ring and the fluorine atom activates the C2-Br bond towards nucleophilic attack. This allows for the facile introduction of a wide range of nucleophiles.
Caption: Nucleophilic substitution reactions at the 2-position.
General Protocol for Nucleophilic Substitution:
-
Reaction Setup: In a suitable solvent such as DMF or DMSO, dissolve this compound (1.0 eq) and the desired nucleophile (amine, alcohol, or thiol, 1.1-1.5 eq).
-
Base Addition: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU or DIPEA, 1.5-2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the nucleophilicity of the reacting partner. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
The C2-Br bond is also amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. This is a powerful tool for the synthesis of complex molecules.
Caption: Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water), combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0-3.0 eq).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 °C to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is then purified by column chromatography to yield the desired 2-substituted benzothiazole.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Inhalation and Contact: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. Its strategic functionalization allows for facile diversification through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The presence of the fluorine atom is of particular interest for applications in medicinal chemistry, potentially enhancing the pharmacological profile of the resulting molecules. The synthetic protocols and reactivity patterns outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this promising chemical entity.
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A Technical Guide to the Spectroscopic Characterization of 2-Bromo-7-fluoro-4-methylbenzothiazole
Abstract
This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 2-Bromo-7-fluoro-4-methylbenzothiazole (CAS: 1019108-45-2). As a substituted benzothiazole, this compound holds potential interest for researchers in medicinal chemistry and materials science. Definitive structural confirmation is paramount for its application in any field. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. While direct experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic principles and data from analogous structures to present a robust predictive profile. The methodologies and interpretative logic detailed herein are designed to serve as a self-validating system for scientists and drug development professionals engaged in the synthesis and analysis of novel heterocyclic compounds.
Compound Profile and Structural Rationale
This compound is a halogenated heterocyclic compound. Its core structure is a fusion of a benzene ring and a thiazole ring. The specific substitution pattern—a bromine at the 2-position, a fluorine at the 7-position, and a methyl group at the 4-position—creates a unique electronic and steric environment that dictates its spectroscopic signature.
The strategic placement of electronegative halogens (Br and F) and an electron-donating methyl group (CH₃) on the benzothiazole scaffold is expected to significantly influence the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry. The following sections will deconstruct these expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and connectivity of the atoms.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show signals corresponding to the two aromatic protons and the three methyl protons. The chemical shifts and coupling patterns are dictated by the neighboring substituents.
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |
| H-5 | ~7.0 - 7.3 | Doublet of doublets (dd) | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 5-6 Hz | 1H |
| H-6 | ~6.8 - 7.1 | Doublet (d) | ³JHH ≈ 8-9 Hz | 1H |
| -CH₃ | ~2.4 - 2.6 | Singlet (s) | N/A | 3H |
Causality and Interpretation:
-
Aromatic Protons (H-5, H-6): The two protons on the benzene ring are adjacent to each other, resulting in a characteristic ortho-coupling (³JHH) of approximately 8-9 Hz. The proton at the 5-position (H-5) is also expected to exhibit a smaller four-bond coupling to the fluorine atom at the 7-position (⁴JHF), splitting its signal into a doublet of doublets. The proton at the 6-position (H-6) will appear as a simple doublet.
-
Methyl Protons (-CH₃): The methyl group at the 4-position has no adjacent protons, so its signal will appear as a sharp singlet, integrating to three protons. Its chemical shift is in the typical range for an aromatic methyl group.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum should display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the attached atoms (Br, F, N, S).
| Assignment | Predicted δ (ppm) | Key Features |
| C=O, C=N, C=C (Aromatic/Heteroaromatic) | 110 - 160 | C-F will show a large ¹JCF coupling. |
| C-Br | ~120 - 135 | Deshielded by bromine. |
| C-F | ~155 - 165 | Strong deshielding by fluorine; large ¹JCF coupling constant (~240-250 Hz). |
| -CH₃ | ~15 - 25 | Typical range for an aryl methyl carbon. |
Causality and Interpretation:
-
Aromatic & Heterocyclic Carbons: The six carbons of the benzothiazole ring system will resonate in the downfield region (110-160 ppm).
-
Carbon-Halogen Bonds: The carbon bonded to bromine (C-2) will be significantly deshielded. The carbon bonded to fluorine (C-7) will be even more deshielded and will appear as a doublet with a very large one-bond coupling constant (¹JCF), which is a definitive indicator of a direct C-F bond.[2] Other carbons will show smaller two- and three-bond C-F couplings.
-
Methyl Carbon: The methyl carbon will appear in the typical upfield aliphatic region.
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures reproducibility and data integrity.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Data
The IR spectrum of this compound will be characterized by absorptions from the aromatic ring and the various substituents.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3050 - 3100 | Medium-Weak | Aromatic C-H Stretch |
| 2850 - 2960 | Medium-Weak | Aliphatic C-H Stretch (-CH₃) |
| 1450 - 1600 | Strong-Medium | Aromatic C=C and C=N Ring Stretch |
| 1200 - 1250 | Strong | Aryl-F C-F Stretch |
| 550 - 650 | Medium | Aryl-Br C-Br Stretch |
Causality and Interpretation:
-
C-H Stretching: The spectrum will show weak bands above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.
-
Ring Vibrations: The benzothiazole core will produce a series of characteristic sharp peaks in the 1450-1600 cm⁻¹ region, corresponding to the stretching of the C=C and C=N bonds within the fused ring system.[3][4]
-
Carbon-Halogen Stretches: A strong, prominent absorption band is expected in the 1200-1250 cm⁻¹ range, which is highly characteristic of the C-F bond stretch.[5] The C-Br stretch will appear at a much lower frequency, typically in the fingerprint region below 650 cm⁻¹, due to the heavier mass of the bromine atom.
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically performs a background subtraction. The resulting spectrum displays transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS): Confirming Molecular Weight and Integrity
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation analysis. The presence of bromine makes the mass spectrum particularly informative.
Expected Mass Spectrometry Data
The key feature will be the molecular ion peak, which will appear as a pair of peaks due to the natural isotopic abundance of bromine.
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
| 245 | ~100% | [M]⁺ (Molecular ion with ⁷⁹Br) |
| 247 | ~98% | [M+2]⁺ (Molecular ion with ⁸¹Br) |
| 166 | Variable | [M - Br]⁺ Fragment |
Causality and Interpretation:
-
Molecular Ion Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion of this compound will appear as two peaks of almost equal intensity separated by 2 m/z units (at 245 and 247 Da). This "M, M+2" pattern is a definitive signature for a monobrominated compound. The predicted monoisotopic mass for C₈H₅⁷⁹BrFNS is 244.9310 Da.[6]
-
Fragmentation: The C-Br bond is relatively weak and prone to cleavage. A common fragmentation pathway would be the loss of a bromine radical, which would result in a significant fragment ion at m/z 166 ([M - Br]⁺).
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a common technique for analyzing small, relatively stable organic molecules.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection if coupled with Gas Chromatography (GC).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The structural confirmation of this compound relies on a synergistic interpretation of NMR, IR, and MS data. The predicted ¹H NMR spectrum should clearly resolve the two aromatic protons and the methyl group, with coupling to fluorine providing key structural information. The ¹³C NMR will confirm the presence of eight unique carbons, with the C-F coupling being a particularly diagnostic feature. IR spectroscopy will verify the presence of the benzothiazole core and the C-F and C-Br bonds. Finally, mass spectrometry will confirm the molecular weight and the presence of a single bromine atom through its characteristic M/M+2 isotopic pattern. This guide provides a robust predictive framework that constitutes a self-validating system for the empirical analysis and characterization of this compound.
References
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AUIQ Complementary Biological System. Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. Available at: [Link]
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National Analytical Corporation. 2-Amino-4-bromo-7 -fluorobenzothiazole. Available at: [Link]
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European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Available at: [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
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PubMed. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. Available at: [Link]
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MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]
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European Journal of Chemistry. Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides. Available at: [Link]
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ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available at: [Link]
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ResearchGate. Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde. Available at: [Link]
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National Institutes of Health (NIH). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 2-Bromo-7-fluoro-4-methylbenzothiazole: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthetic pathways toward 2-Bromo-7-fluoro-4-methylbenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the selection of starting materials, the rationale behind the chosen synthetic strategy, and detailed experimental protocols. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel benzothiazole derivatives.
Introduction: The Significance of Substituted Benzothiazoles
The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. The specific substitution pattern of this compound, featuring a bromine atom at the 2-position, a fluorine atom at the 7-position, and a methyl group at the 4-position, offers a versatile platform for further chemical modifications, such as cross-coupling reactions, to generate libraries of diverse molecules for biological screening.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound is most efficiently approached through a two-step sequence starting from a commercially available substituted aniline. The key disconnection lies at the C2-Br bond, suggesting a Sandmeyer reaction as the final step. This retrosynthetic strategy is outlined below:
Caption: Retrosynthetic analysis of this compound.
This approach is advantageous due to the relatively mild conditions of the final bromination step and the well-established methods for the construction of the 2-aminobenzothiazole core.
Starting Material: 3-Fluoro-6-methylaniline
The cornerstone of this synthetic route is 3-fluoro-6-methylaniline (CAS No. 443-86-7). This substituted aniline is commercially available from various chemical suppliers, which is a significant advantage for research and development timelines.[1] For researchers who may need to synthesize this starting material, a common approach involves the reduction of the corresponding nitro compound, 2-fluoro-5-nitrotoluene.
A plausible, though not explicitly detailed in the provided search results, synthetic route to 3-fluoro-6-methylaniline involves the nitration of 2-fluorotoluene followed by the reduction of the nitro group. The directive nature of the fluorine and methyl groups would need to be carefully considered to achieve the desired isomer. A more direct route would be the reduction of commercially available 2-fluoro-5-nitrotoluene.
Step 1: Synthesis of 2-Amino-7-fluoro-4-methylbenzothiazole
The formation of the 2-aminobenzothiazole ring is a classic transformation that can be achieved by reacting a substituted aniline with a source of thiocyanate in the presence of an oxidizing agent, typically bromine.[2][3][4]
The reaction proceeds through the initial formation of a phenylthiourea intermediate from the aniline and thiocyanate. This is followed by an electrophilic cyclization initiated by bromine, leading to the formation of the benzothiazole ring.
Caption: Simplified mechanism for the formation of the 2-aminobenzothiazole core.
The following protocol is adapted from general procedures for the synthesis of substituted 2-aminobenzothiazoles.[5][6][7]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Fluoro-6-methylaniline | 125.15 | 10.0 g | 0.08 |
| Ammonium thiocyanate | 76.12 | 7.3 g | 0.096 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Bromine | 159.81 | 4.1 mL (12.8 g) | 0.08 |
| Saturated NaHCO₃ solution | - | As needed | - |
| Water | 18.02 | As needed | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-fluoro-6-methylaniline (10.0 g, 0.08 mol) and ammonium thiocyanate (7.3 g, 0.096 mol) in 80 mL of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the phenylthiourea intermediate.
-
Cool the reaction mixture to 0-5 °C in an ice-water bath.
-
In the dropping funnel, prepare a solution of bromine (4.1 mL, 0.08 mol) in 20 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours, then let it warm to room temperature and stir overnight.
-
Pour the reaction mixture into 500 mL of ice-water. A precipitate should form.
-
Filter the crude product and wash the filter cake with cold water.
-
Suspend the crude solid in hot water and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
The crude product can be recrystallized from ethanol to afford pure 2-amino-7-fluoro-4-methylbenzothiazole.
Step 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[3]
The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is then treated with a copper(I) halide, which catalyzes the substitution of the diazonium group with the halide.
Caption: Simplified mechanism of the Sandmeyer bromination.
The following is a general protocol for the Sandmeyer bromination of a 2-aminobenzothiazole derivative.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (for 0.05 mol scale) | Moles |
| 2-Amino-7-fluoro-4-methylbenzothiazole | 182.22 | 9.1 g | 0.05 |
| Hydrobromic acid (48%) | 80.91 | 40 mL | ~0.35 |
| Sodium nitrite | 69.00 | 3.8 g | 0.055 |
| Copper(I) bromide | 143.45 | 7.9 g | 0.055 |
| Water | 18.02 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
Procedure:
-
In a 250 mL beaker, suspend 2-amino-7-fluoro-4-methylbenzothiazole (9.1 g, 0.05 mol) in 40 mL of 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (3.8 g, 0.055 mol) in a minimal amount of cold water (~10 mL).
-
Add the sodium nitrite solution dropwise to the cooled suspension of the aminobenzothiazole, keeping the temperature below 5 °C. A clear solution of the diazonium salt should form.
-
In a separate 500 mL flask, dissolve copper(I) bromide (7.9 g, 0.055 mol) in 20 mL of 48% hydrobromic acid. Cool this solution to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with stirring. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30-60 minutes, or until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Safety Considerations
-
3-Fluoro-6-methylaniline: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Bromine: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood, using appropriate gloves and eye protection.
-
Hydrobromic Acid: This is a strong, corrosive acid. Handle with appropriate PPE.
-
Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
-
Nitrogen Evolution: The Sandmeyer reaction involves the vigorous evolution of nitrogen gas. Ensure the reaction vessel is adequately vented to prevent pressure buildup.
Conclusion
The synthesis of this compound is a feasible undertaking for a moderately equipped organic chemistry laboratory. The presented two-step synthetic route, commencing with the commercially available 3-fluoro-6-methylaniline, offers a reliable and scalable method for obtaining this valuable heterocyclic building block. Careful attention to reaction conditions and safety protocols is paramount for a successful and safe synthesis.
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- Synthesis and Characterization of Some New 2-Aminobenzothiazole Deriv
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An In-Depth Technical Guide to the Reaction Mechanism for the Formation of 2-Bromo-7-fluoro-4-methylbenzothiazole
Abstract
This technical guide provides a comprehensive examination of the reaction mechanism for the synthesis of 2-Bromo-7-fluoro-4-methylbenzothiazole, a heterocyclic compound of interest to researchers and professionals in drug development. The synthesis is a multi-step process, commencing with the formation of the core benzothiazole structure, followed by a strategic bromination. This document elucidates the mechanistic underpinnings of each synthetic step, offering field-proven insights into the causality behind experimental choices and providing detailed experimental protocols. The synthesis of the key intermediate, 2-amino-7-fluoro-4-methylbenzothiazole, is detailed, followed by its conversion to the final product via a Sandmeyer reaction. This guide is intended to serve as an authoritative resource, grounded in established chemical principles and supported by comprehensive references.
Introduction: The Significance of Substituted Benzothiazoles
Benzothiazoles are a class of bicyclic heterocyclic compounds that are present in a wide array of biologically active molecules. Their unique structural motif allows for diverse pharmacological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties. The strategic placement of various substituents on the benzothiazole core can significantly modulate the compound's biological efficacy and pharmacokinetic profile. The target molecule of this guide, this compound, incorporates a bromine atom, a fluorine atom, and a methyl group, each contributing to its potential as a valuable intermediate in the synthesis of novel therapeutic agents. Understanding the precise reaction mechanism for its formation is paramount for process optimization, yield improvement, and the rational design of related compounds.
Proposed Synthetic Pathway: A Two-Stage Approach
The formation of this compound is most logically achieved through a two-stage synthetic strategy. The initial stage focuses on the construction of the substituted benzothiazole core, yielding 2-amino-7-fluoro-4-methylbenzothiazole. The second stage involves the conversion of the 2-amino group to a bromo group. This retrosynthetic approach is outlined below.
Caption: Retrosynthetic analysis of this compound.
Stage 1: Formation of the Benzothiazole Core - The Hugerschoff Reaction
The synthesis of the key intermediate, 2-amino-7-fluoro-4-methylbenzothiazole, can be efficiently accomplished starting from 3-fluoro-2-methylaniline. A well-established method for this transformation is the Hugerschoff reaction, which involves the cyclization of an N-arylthiourea in the presence of an oxidizing agent, typically bromine.[1]
Step 1: Formation of N-(3-fluoro-2-methylphenyl)thiourea
The initial step is the reaction of 3-fluoro-2-methylaniline with a thiocyanate salt, such as potassium thiocyanate (KSCN), in the presence of an acid to form the corresponding N-arylthiourea.
Reaction: 3-Fluoro-2-methylaniline + KSCN + 2HCl → N-(3-fluoro-2-methylphenyl)thiourea + KCl + NH₄Cl
Mechanism: The reaction proceeds through the in-situ formation of thiocyanic acid (HSCN), which then undergoes nucleophilic attack by the amino group of the aniline.
Step 2: Oxidative Cyclization to 2-amino-7-fluoro-4-methylbenzothiazole
The N-(3-fluoro-2-methylphenyl)thiourea intermediate is then subjected to oxidative cyclization using bromine in a suitable solvent like chloroform or acetic acid.[1]
Reaction: N-(3-fluoro-2-methylphenyl)thiourea + Br₂ → 2-amino-7-fluoro-4-methylbenzothiazole + 2HBr + S
Mechanism of the Hugerschoff Reaction: The mechanism of the Hugerschoff reaction is believed to proceed through the following steps:
-
Electrophilic attack by bromine: The sulfur atom of the thiourea acts as a nucleophile and attacks a bromine molecule, forming a sulfenyl bromide intermediate.
-
Intramolecular electrophilic aromatic substitution: The electron-rich aromatic ring then attacks the electrophilic sulfur atom, leading to the formation of a cyclic intermediate. The position of cyclization is directed by the activating effect of the amino group and the steric hindrance of the methyl group.
-
Aromatization: The cyclic intermediate undergoes deprotonation and elimination of HBr to form the stable, aromatic 2-aminobenzothiazole ring system.
Caption: Simplified mechanism of the Hugerschoff reaction.
Stage 2: Bromination via the Sandmeyer Reaction
With the 2-amino-7-fluoro-4-methylbenzothiazole intermediate in hand, the final step is the replacement of the 2-amino group with a bromine atom. The Sandmeyer reaction is the classic and most effective method for this transformation.[2][3] This reaction proceeds via a diazonium salt intermediate and utilizes a copper(I) bromide catalyst.[2]
Step 1: Diazotization of 2-amino-7-fluoro-4-methylbenzothiazole
The first step of the Sandmeyer reaction is the conversion of the primary aromatic amine to a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrobromic acid (HBr), at low temperatures (0-5 °C).[4]
Reaction: 2-amino-7-fluoro-4-methylbenzothiazole + NaNO₂ + 2HBr → 7-fluoro-4-methylbenzothiazole-2-diazonium bromide + NaBr + 2H₂O
Mechanism of Diazotization:
-
Formation of the nitrosonium ion: In the acidic medium, nitrous acid is protonated and then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic attack by the amine: The amino group of the benzothiazole attacks the nitrosonium ion to form an N-nitrosamine.
-
Tautomerization and protonation: The N-nitrosamine undergoes tautomerization to a diazohydroxide, which is then protonated in the acidic solution.
-
Formation of the diazonium ion: The protonated diazohydroxide readily loses a molecule of water to form the stable diazonium ion.
Step 2: Copper(I) Bromide Catalyzed Bromination
The resulting diazonium salt is then treated with copper(I) bromide (CuBr). The copper(I) salt catalyzes the decomposition of the diazonium salt and the introduction of the bromide nucleophile onto the aromatic ring.[2]
Reaction: 7-fluoro-4-methylbenzothiazole-2-diazonium bromide + CuBr → this compound + N₂ + CuBr
Mechanism of the Sandmeyer Reaction: The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer (SET) process, leading to the formation of radical intermediates.[2]
-
Single-Electron Transfer (SET): The copper(I) ion transfers an electron to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas. The copper is oxidized to copper(II).
-
Halogen Atom Transfer: The aryl radical then abstracts a bromine atom from the copper(II) bromide, forming the final product, this compound, and regenerating the copper(I) catalyst.
Caption: Simplified mechanism of the Sandmeyer reaction.
Experimental Protocols
The following are generalized, step-by-step methodologies for the key experiments described in this guide. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.
Synthesis of N-(3-fluoro-2-methylphenyl)thiourea
| Step | Procedure |
| 1 | In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid. |
| 2 | Add potassium thiocyanate (1.1 eq) to the solution and stir at room temperature for 30 minutes. |
| 3 | Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours, monitoring the reaction progress by TLC. |
| 4 | After completion, cool the mixture to room temperature and pour it into ice-cold water. |
| 5 | Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield N-(3-fluoro-2-methylphenyl)thiourea. |
Synthesis of 2-amino-7-fluoro-4-methylbenzothiazole
| Step | Procedure |
| 1 | Suspend N-(3-fluoro-2-methylphenyl)thiourea (1.0 eq) in chloroform or glacial acetic acid in a three-necked flask fitted with a dropping funnel and a condenser. |
| 2 | Cool the suspension in an ice bath and add a solution of bromine (1.1 eq) in the same solvent dropwise with vigorous stirring. |
| 3 | After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 1-2 hours. |
| 4 | Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate solution). |
| 5 | Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| 6 | Purify the crude product by column chromatography or recrystallization to obtain 2-amino-7-fluoro-4-methylbenzothiazole. |
Synthesis of this compound
| Step | Procedure |
| 1 | Dissolve 2-amino-7-fluoro-4-methylbenzothiazole (1.0 eq) in a mixture of 48% hydrobromic acid and water in a beaker, and cool to 0-5 °C in an ice-salt bath. |
| 2 | Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature. |
| 3 | In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. |
| 4 | Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂) should be observed. |
| 5 | After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a water bath at 50-60 °C) until the evolution of nitrogen ceases. |
| 6 | Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). |
| 7 | Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate. |
| 8 | Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to afford this compound. |
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |
| 3-Fluoro-2-methylaniline | C₇H₈FN | 125.15 | Starting Material |
| 2-Amino-7-fluoro-4-methylbenzothiazole | C₈H₇FN₂S | 182.22 | Hugerschoff Reaction |
| This compound | C₈H₅BrFNS | 246.10 | Sandmeyer Reaction |
Conclusion
This technical guide has detailed a robust and mechanistically sound pathway for the synthesis of this compound. By dissecting the reaction into two primary stages—the formation of the benzothiazole core via the Hugerschoff reaction and the subsequent bromination using the Sandmeyer reaction—we have provided a clear and logical framework for its preparation. The elucidation of the reaction mechanisms for each step offers valuable insights for researchers, enabling them to make informed decisions to optimize reaction conditions and potentially adapt the synthesis for related analogs. The provided experimental protocols serve as a practical starting point for the laboratory synthesis of this important heterocyclic compound.
References
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Arylthioureas with bromine or its equivalents gives no 'Hugerschoff' reaction product. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 19, 2026, from [Link]
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Sandmeyer reaction. (2023, December 26). In Wikipedia. Retrieved January 19, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 19, 2026, from [Link]
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Pharma Dost. (n.d.). SANDMEYER'S REACTION. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 3-Fluoro-2-methylaniline. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1,... Retrieved January 19, 2026, from [Link]
-
S. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to 2-Bromo-7-fluoro-4-methylbenzothiazole: Physicochemical Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-7-fluoro-4-methylbenzothiazole is a halogenated heterocyclic compound that has garnered interest within the fields of medicinal chemistry and materials science. Its structural motif, featuring a benzothiazole core substituted with bromine, fluorine, and a methyl group, provides a versatile scaffold for the development of novel molecules with potential biological activity. The strategic placement of these functional groups influences the molecule's electronic properties and reactivity, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, and its reactivity profile, with a focus on its potential applications in drug discovery.
The benzothiazole ring system is a prominent feature in a variety of pharmacologically active compounds, exhibiting a broad range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The incorporation of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[2] Furthermore, the bromine atom at the 2-position of the benzothiazole ring serves as a key handle for introducing further molecular diversity through various cross-coupling and nucleophilic substitution reactions.
Physicochemical Characteristics
While extensive experimental data for this compound is not widely published in publicly accessible literature, its fundamental properties can be summarized based on available information from chemical suppliers and predicted data.
| Property | Value | Source |
| CAS Number | 1019108-45-2 | [3] |
| Molecular Formula | C₈H₅BrFNS | [3] |
| Molecular Weight | 246.10 g/mol | [3] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Purity | Typically ≥98% | [3] |
Spectroscopic Profile (Predicted)
Detailed experimental spectra for this compound are not available in the public domain. However, a predicted spectroscopic profile can be inferred based on the analysis of its structural fragments and data from similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and bromine atoms and the benzothiazole ring system, as well as the electron-donating effect of the methyl group. The two aromatic protons will likely appear as doublets due to coupling with the adjacent fluorine atom and with each other.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms attached to the electronegative bromine, fluorine, and nitrogen atoms are expected to resonate at lower fields (higher ppm values). The chemical shifts of the aromatic carbons will be influenced by the positions of the substituents.
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). Fragmentation may occur through the loss of the bromine atom, the methyl group, or other small neutral molecules.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:
-
Aromatic C-H stretching: around 3000-3100 cm⁻¹
-
C-H stretching of the methyl group: around 2850-2960 cm⁻¹
-
Aromatic C=C stretching: in the region of 1450-1600 cm⁻¹
-
C-F stretching: typically in the range of 1000-1350 cm⁻¹
-
C-Br stretching: usually below 800 cm⁻¹
Synthesis and Reactivity
Synthesis Pathway
A potential retrosynthetic analysis suggests that this compound could be synthesized from 2-amino-7-fluoro-4-methylbenzothiazole. This precursor could, in turn, be prepared from 3-fluoro-6-methylaniline through a thiocyanation reaction followed by cyclization. The final step would involve a Sandmeyer-type reaction to replace the amino group with a bromine atom.
Figure 1: Proposed synthetic pathway for this compound.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the presence of the bromine atom at the 2-position of the electron-deficient benzothiazole ring. This position is activated towards nucleophilic substitution.
Nucleophilic Aromatic Substitution (SNA_r): The bromine atom can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This reaction is a powerful tool for introducing diverse functional groups at the 2-position, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery. The electron-withdrawing nature of the benzothiazole ring system facilitates the attack of the nucleophile and stabilizes the intermediate Meisenheimer complex.
Figure 2: General scheme for nucleophilic substitution on this compound.
Transition-Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond is also amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecular architectures.
Potential Applications in Drug Development
The structural features of this compound make it an attractive starting material for the synthesis of potential therapeutic agents. The benzothiazole core is a known pharmacophore, and the presence of fluorine can enhance drug-like properties.[2] By leveraging the reactivity of the 2-bromo position, a diverse range of derivatives can be synthesized and screened for various biological activities.
Given that fluorinated benzothiazole derivatives have shown promise as anticancer and antibacterial agents, it is plausible that derivatives of this compound could exhibit similar activities.[1]
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable building block for organic synthesis, particularly in the context of medicinal chemistry and drug discovery. While detailed experimental data on its physicochemical properties are limited, its chemical reactivity, centered around the versatile 2-bromo position, offers numerous opportunities for the creation of novel and complex molecules. The strategic combination of the benzothiazole scaffold with fluorine and bromine substituents makes this compound a promising starting point for the development of new therapeutic agents. Further experimental investigation into its properties and reactivity is warranted to fully unlock its potential.
References
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The Benzothiazole Scaffold: A Privileged Motif in Drug Discovery and Biological Activity
Introduction: The Versatility of a Fused Heterocycle
The benzothiazole core, a bicyclic system forged from the fusion of a benzene and a thiazole ring, stands as a cornerstone in the edifice of medicinal chemistry.[1] This deceptively simple heterocyclic structure has proven to be a remarkably versatile scaffold, giving rise to a vast and ever-expanding library of derivatives with a broad spectrum of biological activities.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its significance as a "privileged structure" in drug discovery.[3][4] From clinically approved drugs to investigational new drug candidates, the benzothiazole motif is integral to the development of novel therapeutic agents targeting a wide array of human diseases.[5][6][7]
This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the multifaceted biological potential of substituted benzothiazoles. We will delve into the core mechanisms underpinning their anticancer, antimicrobial, and neuroprotective activities, supported by quantitative data and detailed experimental protocols. The aim is to provide not just a review of the literature, but a practical and insightful resource that illuminates the causality behind experimental design and the rationale for the continued exploration of this remarkable chemical entity.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Substituted benzothiazoles have emerged as a prominent class of anticancer agents, exhibiting potent activity against a range of cancer cell lines through diverse mechanisms of action.[8][9][10] Their ability to interact with various biological targets makes them attractive candidates for the development of novel chemotherapeutics.[11][12]
Mechanisms of Anticancer Action
The anticancer prowess of benzothiazole derivatives stems from their ability to interfere with critical cellular processes essential for tumor growth and survival. Key mechanisms include:
-
Enzyme Inhibition: A primary mode of action is the inhibition of enzymes crucial for cancer cell proliferation and signaling.
-
Tyrosine Kinases: Many benzothiazole derivatives act as ATP-competitive inhibitors of protein tyrosine kinases, which are often overexpressed or hyperactivated in cancer cells.[13] For instance, they have been shown to target the Epidermal Growth Factor Receptor (EGFR), a key player in cell growth and proliferation.[14][15] By mimicking the binding of ATP, these compounds block the downstream signaling pathways that drive tumorigenesis.[13]
-
Topoisomerases: DNA topoisomerases are vital enzymes that regulate the topology of DNA during replication and transcription.[16] Certain benzothiazole derivatives function as topoisomerase IIα inhibitors, preventing the re-ligation of DNA strands and leading to the accumulation of DNA double-strand breaks and subsequent apoptosis.[8][16][17][18] Some of these compounds are catalytic inhibitors, meaning they do not act as "poisons" that stabilize the enzyme-DNA cleavage complex, but rather interfere with the enzyme's catalytic cycle.[16][18]
-
-
DNA Intercalation and Minor Groove Binding: Some benzothiazole derivatives can directly interact with DNA.[19] They can insert themselves between the base pairs of the DNA double helix (intercalation) or bind to the minor groove, disrupting DNA replication and transcription and ultimately triggering cell death.[20][21][22]
-
Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Benzothiazole derivatives have been shown to trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and modulation of key apoptotic proteins like Bax and Bcl-2.[14][19]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, benzothiazole derivatives can halt the proliferation of cancer cells.[6] They have been observed to induce cell cycle arrest at different phases, most notably the G2/M phase, preventing cells from entering mitosis and dividing.[6]
The following diagram illustrates the primary mechanisms of anticancer action for substituted benzothiazoles.
Caption: Key anticancer mechanisms of substituted benzothiazoles.
Quantitative Data: A Snapshot of Potency
The following table summarizes the in vitro anticancer activity of selected substituted benzothiazole derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| DF 203 | 2-(4-amino-3-methylphenyl)benzothiazole | Ovarian, Colon, Renal | Not specified | |
| Phortress | Prodrug of DF 203 | Various | Phase 1 Clinical Trials | |
| L1 | Benzothiazole aniline derivative | Liver (HepG2) | 1.9 ± 0.2 | |
| L1Pt | Platinum (II) complex of L1 | Liver (HepG2) | 0.9 ± 0.1 | |
| 4d | 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(4-methylpiperidin-1-yl)benzylidene)acetohydrazide | Rat Brain Glioma (C6) | 0.03 | [11] |
| 4e | 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(morpholino)benzylidene)acetohydrazide | Human Lung Adenocarcinoma (A549) | 0.03 | [11] |
| BM3 | 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate | (as Topo IIα inhibitor) | 0.039 | [16][17][18] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[23][24][25][26] The principle lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[26] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Substituted benzothiazole compounds (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[25]
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzothiazole compounds in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[25]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
The following diagram outlines the workflow for the MTT assay.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Microbial Resistance
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antimicrobial agents.[27] Substituted benzothiazoles have demonstrated significant potential in this arena, exhibiting activity against a wide range of bacteria and fungi.[28][29][30]
Mechanisms of Antimicrobial Action
Benzothiazole derivatives exert their antimicrobial effects by targeting essential microbial enzymes and processes:
-
Inhibition of Dihydropteroate Synthase (DHPS): DHPS is a key enzyme in the bacterial folate biosynthesis pathway, which is essential for the synthesis of nucleic acids.[27][31] By inhibiting DHPS, benzothiazole derivatives, particularly those bearing sulfonamide moieties, disrupt this pathway, leading to bacterial growth inhibition.[27][31] They act as competitive inhibitors of the natural substrate, p-aminobenzoic acid (PABA).[31]
-
Inhibition of DNA Gyrase and Topoisomerase IV: These bacterial enzymes are crucial for DNA replication, repair, and recombination.[28][32] Benzothiazole-based compounds have been developed as potent inhibitors of the ATP-binding site of DNA gyrase (GyrB) and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death.[2][3][5][28][32]
-
Other Mechanisms: Benzothiazole derivatives have also been reported to inhibit other microbial targets, including peptide deformylase and dihydroorotase.[28][30]
The following diagram illustrates the key antimicrobial mechanisms of substituted benzothiazoles.
Caption: Key antimicrobial mechanisms of substituted benzothiazoles.
Quantitative Data: A Spectrum of Activity
The following table presents the antimicrobial activity of selected substituted benzothiazole derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation).
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| 16b | 4-(benzo[d]thiazol-2-yl)-5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one | Staphylococcus aureus | (IC₅₀ for DHPS: 7.85) | [33] |
| 16c | 4-(benzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1H-pyrazol-3(2H)-one | Staphylococcus aureus | 0.025 mM | [27] |
| 41c | Benzothiazole-clubbed isatin derivative | Escherichia coli | 3.1 | [28] |
| 41c | Benzothiazole-clubbed isatin derivative | Pseudomonas aeruginosa | 6.2 | [28] |
| Compound 1 | 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid | Acinetobacter baumannii | 0.5 | [5] |
| Compound 1 | 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid | Escherichia coli | 4 | [5] |
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against bacteria.[1][12][29][34][35]
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Substituted benzothiazole compounds (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a series of two-fold dilutions of the benzothiazole compounds in the broth medium directly in the 96-well plate.[12] The concentration range should be chosen to encompass the expected MIC.
-
Also, prepare dilutions for the positive control antibiotic.
-
Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).[29]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]
-
Dilute this standardized inoculum in the broth medium to achieve the final desired inoculum density in the wells (typically 5 x 10⁵ CFU/mL).
-
-
Inoculation and Incubation:
-
MIC Determination:
The following diagram illustrates the workflow for the broth microdilution assay.
Caption: Workflow for the broth microdilution MIC assay.
Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases
Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) pose a significant challenge to modern medicine.[5][15] Substituted benzothiazoles have emerged as promising neuroprotective agents, with some derivatives already in clinical use.[5][15]
Mechanisms of Neuroprotection
The neuroprotective effects of benzothiazole derivatives are multifaceted and target key pathological processes in neurodegeneration:
-
Modulation of Glutamatergic Neurotransmission: The FDA-approved drug Riluzole, used for the treatment of ALS, is a prime example of a neuroprotective benzothiazole.[10][36][37] Its mechanism of action involves the inhibition of glutamate release, inactivation of voltage-dependent sodium channels, and non-competitive blockade of NMDA receptors.[9][10][36][37] This multifaceted action helps to mitigate the excitotoxicity that contributes to neuronal cell death in neurodegenerative diseases.[10][36] Riluzole has also been shown to directly inhibit protein kinase C (PKC), which may contribute to its antioxidative neuroprotective effects.[11]
-
Enzyme Inhibition:
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme involved in the degradation of dopamine.[27][38] Inhibition of MAO-B can increase dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease.[27][38] Several indole-substituted benzothiazoles have been identified as potent and selective MAO-B inhibitors.[27][30][38][39][40]
-
Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease. Some benzothiazole derivatives have been designed as dual inhibitors of both AChE and MAO-B, offering a multi-target approach to treating this complex disease.[31][33]
-
-
Antioxidant Activity: Oxidative stress is a common pathological feature of neurodegenerative diseases. Some benzothiazole derivatives possess antioxidant properties, helping to protect neurons from damage caused by reactive oxygen species.[39]
The following diagram depicts the neuroprotective mechanisms of substituted benzothiazoles.
Caption: Key neuroprotective mechanisms of substituted benzothiazoles.
Quantitative Data: Targeting Neurological Enzymes
The following table summarizes the inhibitory activity of selected substituted benzothiazole derivatives against enzymes relevant to neurodegenerative diseases.
| Compound ID | Substitution Pattern | Target Enzyme | IC₅₀ (nM) | Reference |
| Riluzole | 2-amino-6-(trifluoromethoxy)benzothiazole | (Multiple targets) | Clinically Approved | [10][36][37] |
| Compound 5b | 6-fluoro-2-(1-methyl-1H-indol-5-yl)benzo[d]thiazole | MAO-B | 28 | [27][30][38] |
| Compound 3h | 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative | MAO-B | 62 | [39][40] |
| Compound 4f | Novel benzothiazole derivative | AChE | 23.4 | [31][33] |
| Compound 4f | Novel benzothiazole derivative | MAO-B | 40.3 | [31][33] |
Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for an in vitro assay to determine the inhibitory potential of substituted benzothiazoles against a specific enzyme (e.g., MAO-B, AChE).[7][41][42][43]
Materials:
-
Purified enzyme (e.g., recombinant human MAO-B)
-
Substrate for the enzyme (e.g., a fluorogenic or chromogenic substrate)
-
Substituted benzothiazole compounds (dissolved in DMSO)
-
Assay buffer
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader (fluorometer or spectrophotometer)
-
Positive control inhibitor with known activity
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare serial dilutions of the benzothiazole compounds and the positive control inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the test compounds or control inhibitor.
-
Include a control well with the enzyme and buffer but no inhibitor (100% activity) and a blank well with buffer only (background).
-
Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells simultaneously using a multichannel pipette.
-
Immediately start monitoring the change in fluorescence or absorbance over time using a microplate reader. The readings should be taken at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.
-
The following diagram outlines the general workflow for an in vitro enzyme inhibition assay.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion: A Future-Forward Scaffold
The substituted benzothiazole scaffold continues to be a fertile ground for the discovery and development of novel therapeutic agents. Its inherent structural features, coupled with the vast possibilities for chemical modification, allow for the fine-tuning of biological activity against a multitude of targets. The diverse mechanisms of action, spanning enzyme inhibition, DNA interaction, and modulation of complex signaling pathways, underscore the remarkable adaptability of this heterocyclic system.
For researchers and drug development professionals, the benzothiazole core represents a proven starting point for the design of new drugs to combat cancer, infectious diseases, and neurodegenerative disorders. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of novel benzothiazole derivatives, enabling the systematic assessment of their biological potential. As our understanding of the intricate molecular basis of disease deepens, the rational design of substituted benzothiazoles with enhanced potency, selectivity, and pharmacokinetic properties will undoubtedly lead to the next generation of innovative medicines. The journey of the benzothiazole scaffold in medicinal chemistry is far from over; its future is as bright and promising as its storied past.
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The Benzothiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Benzothiazole Moiety
Benzothiazole, a bicyclic heterocyclic compound featuring a benzene ring fused to a thiazole ring, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its unique structural and electronic properties have rendered it a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets with high affinity.[2] This inherent versatility has led to the discovery and development of a plethora of benzothiazole-containing compounds with a broad spectrum of pharmacological activities.[1][3] From anticancer and antimicrobial to neuroprotective applications, the benzothiazole core continues to be a fertile ground for the generation of novel therapeutic agents.[4][5][6]
This technical guide provides a comprehensive exploration of the benzothiazole scaffold, delving into its fundamental properties, diverse biological activities, and the underlying mechanisms of action. It is designed to serve as an authoritative resource for professionals engaged in drug discovery and development, offering both foundational knowledge and field-proven insights to guide future research endeavors.
Physicochemical Properties and Structural Features
The benzothiazole ring system is a planar, aromatic structure with a molecular formula of C₇H₅NS.[7] Its physicochemical properties, such as moderate to good solubility in organic solvents and generally high melting points, make it an attractive starting point for chemical synthesis and modification.[8] The presence of both nitrogen and sulfur heteroatoms imparts a unique electronic distribution, creating opportunities for various intermolecular interactions with biological macromolecules.[8][9]
Key physicochemical properties of the parent benzothiazole molecule are summarized below:
| Property | Value | Source |
| Molecular Formula | C₇H₅NS | [7] |
| Molecular Weight | 135.19 g/mol | [10] |
| Melting Point | 2 °C | [7] |
| Boiling Point | 227-228 °C | [3] |
| Density | 1.24 g/mL | [7] |
| Solubility | Very soluble in ether, soluble in acetone, slightly soluble in water | [10] |
The structural versatility of the benzothiazole scaffold allows for substitutions at various positions, most notably at the C-2 and C-6 positions, which have been shown to be critical for modulating its biological activity.[11] This adaptability enables the rational design of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
A Spectrum of Biological Activities: The Versatility of Benzothiazole Derivatives
The benzothiazole nucleus is a common feature in numerous compounds exhibiting a wide array of pharmacological effects.[11] This section will explore some of the most significant therapeutic areas where benzothiazole derivatives have made a substantial impact.
Anticancer Activity
Benzothiazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines, including those of the lung, colon, and breast.[8][12] Their mechanisms of action are diverse and often multi-targeted, contributing to their potent antiproliferative effects.[5]
Mechanisms of Action in Cancer:
-
Tubulin Inhibition: Certain benzothiazole derivatives interfere with the polymerization of tubulin, a critical component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[5]
-
Kinase Inhibition: They can act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation, such as EGFR, VEGFR, and PI3K.[2]
-
Induction of Apoptosis: Many benzothiazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various pathways, including the mitochondrial pathway.[5][13]
-
DNA Interaction: The planar nature of the benzothiazole ring allows for intercalation with DNA, disrupting its replication and transcription processes.[14]
-
CYP1A1 Induction: Some derivatives exhibit antitumor activity through the induction of the cytochrome P450 enzyme CYP1A1, which can metabolize the compounds into reactive species that are toxic to cancer cells.[5]
A notable example is the development of 2-(4-aminophenyl)benzothiazole derivatives, which have shown potent and selective anticancer activity.[12]
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzothiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains, as well as various fungal pathogens.[4][15]
Mechanisms of Antimicrobial Action:
-
Enzyme Inhibition: Benzothiazole-based compounds can inhibit essential bacterial enzymes, such as DNA gyrase and dihydropteroate synthase (DHPS), which are involved in DNA replication and folate synthesis, respectively.[15][16][17]
-
Cell Wall Synthesis Inhibition: Some derivatives interfere with the synthesis of the bacterial cell wall, a crucial structural component.[15]
-
Biofilm Disruption: Benzothiazole-urea hybrids have shown the ability to inhibit the formation of bacterial biofilms, which are communities of bacteria that are highly resistant to antibiotics.[15]
The incorporation of electron-withdrawing groups, such as fluorine or chlorine, onto the benzothiazole ring has been shown to enhance antimicrobial activity.[4]
Neuroprotective Activity
Benzothiazole derivatives are being actively investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][18] Their ability to interact with multiple targets involved in the neurodegenerative cascade makes them attractive candidates for multi-target-directed ligand (MTDL) therapy.[6][19]
Mechanisms of Neuroprotection:
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme that degrades neurotransmitters like dopamine. Inhibition of MAO-B by benzothiazole derivatives can increase dopamine levels in the brain, which is beneficial in Parkinson's disease.[6][20]
-
Cholinesterase Inhibition: In Alzheimer's disease, there is a decline in the neurotransmitter acetylcholine. Benzothiazole-based compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes that break down acetylcholine, thereby increasing its levels.[20]
-
Amyloid Plaque Imaging: Certain benzothiazole derivatives, such as Thioflavin-T and Pittsburgh compound B, are used as diagnostic agents to visualize β-amyloid plaques in the brains of Alzheimer's patients.[2]
Riluzole, a marketed drug containing the benzothiazole scaffold, is used to treat amyotrophic lateral sclerosis (ALS) due to its neuroprotective effects.[20]
Other Notable Biological Activities
Beyond the major areas discussed above, benzothiazole derivatives have also demonstrated a range of other important biological activities, including:
This broad spectrum of activity underscores the remarkable versatility of the benzothiazole scaffold in medicinal chemistry.[1]
Synthesis of Benzothiazole Derivatives: Methodologies and Protocols
The synthesis of the benzothiazole core and its derivatives can be achieved through several established methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Routes
One of the most common methods for synthesizing the benzothiazole nucleus is the condensation of 2-aminothiophenols with various electrophilic reagents such as aldehydes, carboxylic acids, or acyl chlorides.[9][21] Another well-known approach is the Jacobson cyclization of thiobenzanilides.[4][21]
Caption: Key synthetic pathways to the benzothiazole core.
Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles via Condensation
This protocol describes a general procedure for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aromatic aldehyde.
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Catalyst (e.g., (pmIm)Br, I₂, ZrOCl₂·8H₂O)[4]
-
Solvent (e.g., Ethanol, DMF)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in the chosen solvent.
-
Catalyst Addition: Add a catalytic amount of the selected catalyst to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure 2-substituted benzothiazole derivative.
-
Characterization: Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[22]
Self-Validation: The success of the synthesis is validated by obtaining the desired product in good yield and high purity, as confirmed by spectroscopic analysis. The disappearance of starting material spots and the appearance of a new product spot on the TLC plate provide real-time validation of the reaction's progress.
Structure-Activity Relationships (SAR)
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.[9]
Key SAR Insights:
-
Position 2: Substitutions at the C-2 position are a primary driver of diverse biological activities.[11] The introduction of phenyl or substituted phenyl groups at this position often imparts anticancer, anti-TB, anticonvulsant, and anti-inflammatory properties.
-
Position 6: Modifications at the C-6 position also significantly influence the pharmacological profile.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups like -Cl, -F, and -NO₂ can enhance antimicrobial and anticancer activities.[3][4]
-
Lipophilic Groups: The addition of lipophilic groups can improve the cytotoxic activity of benzothiazole derivatives against cancer cell lines.[3]
-
Specific Moieties: The incorporation of moieties such as amino, hydroxyl, and chloro groups has been shown to result in better anticancer activity.[3]
Caption: Structure-Activity Relationship (SAR) of benzothiazole derivatives.
Clinical Significance and Future Perspectives
The therapeutic potential of the benzothiazole scaffold is underscored by the number of derivatives that have entered clinical trials or are already marketed drugs.[2][23] For instance, quizartinib is an investigational drug for acute myeloid leukemia (AML), and flutemetamol is used for the diagnosis of Alzheimer's disease.[2]
The continued exploration of the benzothiazole scaffold holds immense promise for the future of drug discovery. Advances in synthetic methodologies, coupled with a deeper understanding of SAR and mechanisms of action, will undoubtedly lead to the development of novel benzothiazole-based therapeutics with improved efficacy and safety profiles.[24] The focus of future research will likely be on designing highly selective and potent derivatives, as well as exploring their potential in emerging therapeutic areas.[25]
Conclusion
The benzothiazole scaffold has firmly established itself as a privileged and versatile core in medicinal chemistry. Its unique physicochemical properties and broad spectrum of biological activities have made it an invaluable tool in the quest for new and effective therapeutic agents. This technical guide has provided a comprehensive overview of the benzothiazole moiety, from its fundamental characteristics and synthetic routes to its diverse pharmacological applications and clinical significance. For researchers and drug development professionals, the benzothiazole scaffold represents a continuing source of inspiration and a promising avenue for the discovery of next-generation medicines.
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Methodological & Application
Introduction: The Strategic Value of a Fluorinated Benzothiazole Building Block
An In-Depth Guide to the Synthetic Applications of 2-Bromo-7-fluoro-4-methylbenzothiazole
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous compounds with a wide spectrum of biological activities and functional properties.[1][2][3] The strategic incorporation of fluorine into organic molecules is a well-established method for enhancing pharmacological profiles, often improving metabolic stability, binding affinity, and lipophilicity.[4][5][6][7] this compound emerges as a particularly valuable synthetic intermediate, combining the privileged benzothiazole core with the modulating effects of fluorine and a methyl group. The bromine atom at the 2-position serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular architectures.
This guide provides a detailed exploration of the applications of this compound in modern organic synthesis, offering field-proven insights and detailed protocols for researchers in drug discovery and chemical development.
Core Synthetic Transformations: A Gateway to Molecular Diversity
The reactivity of this compound is dominated by the C-Br bond at the 2-position, making it an ideal substrate for a variety of cross-coupling reactions. These transformations are fundamental to modern synthetic chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds, owing to its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[2][8][9] For this compound, this reaction provides a direct route to 2-aryl-7-fluoro-4-methylbenzothiazoles, a class of compounds with significant therapeutic potential.[10][11]
The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with an activated boronic acid derivative and concluding with reductive elimination to yield the coupled product and regenerate the active catalyst.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, and base is critical for achieving high yields. Modern palladium precatalysts and sterically hindered phosphine ligands are often employed to facilitate the reaction with challenging substrates.[12][13]
| Parameter | Typical Reagents/Conditions | Purpose |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Catalyst precursor |
| Ligand | PPh₃, PCy₃, XPhos, SPhos | Stabilizes Pd(0), facilitates oxidative addition and reductive elimination |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Activates the boronic acid for transmetalation |
| Solvent | Dioxane, Toluene, DMF, Acetonitrile/Water | Solubilizes reactants and catalyst |
| Temperature | 80-120 °C | Provides energy to overcome activation barriers |
Table 1. Typical conditions for Suzuki-Miyaura coupling with 2-bromo-benzothiazoles.
Carbon-Sulfur (C-S) Cross-Coupling for Thioether Synthesis
The synthesis of 2-thioether-substituted benzothiazoles is another important application, as the sulfur linkage is present in many biologically active molecules. These C-S bond-forming reactions can be catalyzed by either palladium or copper complexes. Copper(I) iodide (CuI) is a particularly cost-effective and efficient catalyst for coupling aryl halides with thiols, often under microwave irradiation to accelerate the reaction.[14][15]
This method allows for the introduction of a wide range of alkyl, aryl, and heteroaryl thiol moieties at the 2-position of the benzothiazole core, significantly expanding the accessible chemical space for drug discovery programs.
Caption: Synthetic utility of this compound.
Application in the Synthesis of Bioactive Molecules
The derivatives synthesized from this compound are of high interest in medicinal chemistry. The benzothiazole nucleus is a recognized "privileged structure" found in drugs with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The presence of the 7-fluoro and 4-methyl substituents provides a unique substitution pattern that can be exploited to fine-tune the molecule's interaction with biological targets and improve its drug-like properties.
For instance, fluorinated benzothiazoles have shown potent anticancer activity, in some cases exceeding that of non-fluorinated analogs.[5] The electron-withdrawing nature of fluorine can alter the electronics of the heterocyclic ring system, influencing pKa and hydrogen bonding capabilities, while the methyl group can provide beneficial steric interactions within a protein binding pocket. The synthetic routes described herein enable the systematic exploration of structure-activity relationships (SAR) by allowing for the facile introduction of diverse functionalities at the 2-position.[10]
Experimental Protocols
The following protocols provide a general framework for the key transformations discussed. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 2-aryl-7-fluoro-4-methylbenzothiazole derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.015 equiv, 1.5 mol%)
-
XPhos (0.03 equiv, 3 mol%)
-
Potassium phosphate (K₃PO₄), ground (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and XPhos in a small amount of anhydrous dioxane.
-
Add the catalyst solution to the reaction vessel containing the solids.
-
Add the remaining volume of anhydrous dioxane to achieve a final concentration of approximately 0.1 M with respect to the starting bromide.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-aryl-7-fluoro-4-methylbenzothiazole.
Protocol 2: Microwave-Assisted Copper-Catalyzed C-S Cross-Coupling
Objective: To synthesize a 2-(arylthio)-7-fluoro-4-methylbenzothiazole derivative.
Materials:
-
This compound (1.0 equiv)
-
Aryl or alkyl thiol (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add this compound, the thiol, CuI, and K₂CO₃.
-
Add anhydrous acetonitrile or DMF to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 25-45 minutes.[15] Monitor pressure to ensure it remains within safe limits.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to yield the desired 2-thioether product.
Conclusion
This compound is a highly effective and versatile building block for organic synthesis. Its utility is primarily demonstrated through robust and reliable cross-coupling reactions, which provide access to a vast chemical space of substituted benzothiazoles. The protocols and strategic insights provided in this guide are intended to empower researchers to leverage this valuable intermediate in the development of novel pharmaceuticals and functional materials.
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- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central, .
- Benzothiazole derivatives incorporating fluorine.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-Bromobenzothiazole. Benchchem, .
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 29 Mar. 2025, .
- Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile.
- Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Publishing, .
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- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Europe PMC, .
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Application Notes & Protocols: The Strategic Use of 2-Bromo-7-fluoro-4-methylbenzothiazole in Synthesis
Introduction: Unlocking Molecular Complexity with a Privileged Scaffold
The benzothiazole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of this "privileged scaffold" is paramount for the discovery of novel drug candidates and advanced materials. 2-Bromo-7-fluoro-4-methylbenzothiazole emerges as a highly valuable and versatile synthetic building block, engineered with three distinct points of reactivity for controlled, sequential diversification.
This guide provides an in-depth exploration of the synthetic utility of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations that empower researchers to leverage this building block effectively. The protocols described herein are designed as robust, validated starting points for laboratory implementation.
The key reactive sites of this molecule are:
-
The C2-Bromo Group: An ideal handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.
-
The C7-Fluoro Group: Positioned on the electron-deficient benzothiazole ring, this group can be displaced via nucleophilic aromatic substitution (SNAr), offering a pathway for late-stage functionalization. The high electronegativity of fluorine can also favorably modulate the physicochemical properties of derivative compounds, enhancing metabolic stability and binding affinity.[4]
-
The C4-Methyl Group: While less reactive, this group can influence the steric and electronic environment of the molecule and offers potential for later-stage oxidation or functionalization under specific conditions.[5]
Part 1: Palladium-Catalyzed Cross-Coupling at the C2 Position
The C2-bromo substituent is the primary site for synthetic elaboration, providing a reliable anchor for introducing molecular diversity through transition metal catalysis.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds, essential for constructing the biaryl and hetero-biaryl structures prevalent in kinase inhibitors and other pharmaceuticals.[6][7] The reaction's tolerance for a wide range of functional groups makes it a favored strategy in drug discovery.[8]
Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the benzothiazole. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation by a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.
The choice of ligand is critical; it stabilizes the palladium catalyst, prevents aggregation, and modulates its reactivity to promote the desired oxidative addition and reductive elimination steps.[6]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand, and add them to the reaction flask.
-
Solvent Addition: Add the 1,4-dioxane and water to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum. Purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
The formation of C(aryl)-N bonds is arguably one of the most important transformations in medicinal chemistry.[9] The Buchwald-Hartwig amination allows for the coupling of aryl halides with a vast array of primary and secondary amines, providing access to anilines and their derivatives, which are key components of many kinase inhibitors.[10][11][12]
Causality and Mechanistic Insight: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[13]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium, regenerating the Pd(0) catalyst. The use of sterically hindered, electron-rich phosphine ligands (e.g., XantPhos, BrettPhos) is crucial as they promote the difficult reductive elimination step from the electron-rich amido complex.[14]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
XantPhos (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene, anhydrous (5 mL)
Procedure:
-
Reaction Setup: All operations should be performed in a glovebox or using Schlenk line techniques due to the air-sensitivity of the reagents. Add the Pd₂(dba)₃, XantPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Reagent Addition: Add the this compound, followed by the anhydrous toluene. If the amine is a solid, add it at this stage. If it is a liquid, add it via syringe.
-
Inert Atmosphere: Seal the tube and bring it out of the glovebox (if used). If using a Schlenk line, ensure the system is under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extraction: Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.
Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C7 Position
The C7-fluoro group provides an orthogonal site for functionalization via nucleophilic aromatic substitution (SNAr). This reaction is particularly effective on electron-poor aromatic systems, where the ring can stabilize the negative charge of the intermediate Meisenheimer complex.[15][16][17] The benzothiazole ring system is inherently electron-deficient, facilitating this transformation.
Causality and Mechanistic Insight: The SNAr mechanism is a two-step addition-elimination process.
-
Nucleophilic Attack: A potent nucleophile (e.g., an alkoxide, thiolate, or amine) attacks the carbon atom bearing the fluorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's feasibility.[17]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a competent leaving group in this context.
For this reaction to be efficient, a strong nucleophile and often elevated temperatures are required.
Detailed Protocol: SNAr with a Thiol Nucleophile
This protocol provides a method for displacing the C7-fluoro group with a generic thiol.
Materials:
-
7-Fluoro-benzothiazole derivative (from Part 1) (1.0 mmol, 1.0 equiv)
-
Thiol (e.g., 4-methoxythiophenol) (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add the 7-fluoro-benzothiazole substrate, the thiol, and the base.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the mixture to 80-120 °C under an inert atmosphere. The reaction is typically slower than cross-coupling and may require extended heating (12-48 hours). Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water (50 mL) and stir. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate or dichloromethane.
-
Extraction: If extraction is used, wash the combined organic layers with water (3 x 20 mL) to remove DMF, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography or recrystallization.
Summary of Reaction Conditions
The following table summarizes representative conditions for the key transformations discussed. Researchers should note that optimization may be necessary for specific substrates.
| Reaction Type | Reagent Class | Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Suzuki-Miyaura | Arylboronic Acids | Pd(OAc)₂ / SPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | 90-100 | 70-95% |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃ / XantPhos | NaOtBu or LHMDS | Toluene or THF | 100-110 | 65-90% |
| C-S Coupling [18][19] | Thiols | CuI or Pd(OAc)₂ / XantPhos | K₂CO₃ or K₃PO₄ | Acetonitrile or DMF | 80-120 | 60-85% |
| SNAr | Thiols, Alcohols, Amines | None | K₂CO₃ or Cs₂CO₃ | DMF or DMSO | 80-140 | 50-80% |
Workflow Visualization
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction using this compound.
Caption: General experimental workflow for cross-coupling reactions.
References
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Katla, R., & Katla, R. (2022). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Advances. [Link]
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Ibrahim, T. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]
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Li, J., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PubMed Central. [Link]
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Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
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Katla, R., & Katla, R. (2022). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Publishing. [Link]
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Burch, J. D., et al. (2009). Structure-based design and synthesis of potent benzothiazole inhibitors of interleukin-2 inducible T cell kinase (ITK). Bioorganic & Medicinal Chemistry Letters. [Link]
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Katla, R., et al. (2022). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. ResearchGate. [Link]
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Goodacre, S. C., et al. (2009). Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Mizuta, S., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. [Link]
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Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. [Link]
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Khan, K. M., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PubMed Central. [Link]
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Miles, C. E., et al. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. PubMed Central. [Link]
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Schipper, J., et al. (2010). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Neufeldt, S. R., & Sanford, M. S. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]
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Li, F., et al. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Open Research@CSIR-NIScPR. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]
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Tamanova, E. A., et al. (2021). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. ResearchGate. [Link]
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Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. [Link]
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Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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El-Sayed, N. N. E., et al. (2020). Importance of Fluorine in Benzazole Compounds. PubMed Central. [Link]
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PubChem. (n.d.). 2-bromo-6-fluoro-7-methyl-1,3-benzothiazole. PubChem. [Link]
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Kamal, A., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [Link]
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El-Gamal, M. I., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]
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Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]
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Hassan, M., et al. (2024). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PubMed Central. [Link]
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Al-Naiema, I. M., et al. (2023). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. ACS Earth and Space Chemistry. [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-7-fluoro-4-methylbenzothiazole
Introduction: The Strategic Importance of the Benzothiazole Scaffold
The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a range of therapeutic agents, including anticancer, antimicrobial, and neuroprotective drugs.[3][4] The functionalization of the benzothiazole core, particularly at the C-2 position, is a critical step in the synthesis of novel derivatives with tailored properties. Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for this purpose, offering a versatile and efficient means to form carbon-carbon and carbon-heteroatom bonds with high functional group tolerance.[5][6]
This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Bromo-7-fluoro-4-methylbenzothiazole . This specific substrate presents a unique combination of electronic and steric challenges due to the electron-withdrawing nature of the fluorine atom and the steric bulk of the methyl group. Understanding these influences is paramount to developing robust and high-yielding coupling methodologies.
Substrate Analysis: Electronic and Steric Considerations
The reactivity of this compound in palladium-catalyzed cross-coupling is dictated by the interplay of its substituents:
-
2-Bromo Group: The C-Br bond at the 2-position is the reactive site for oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. The reactivity of halogens in such reactions generally follows the trend I > Br > Cl, making the bromo derivative a good balance of reactivity and stability.[7]
-
7-Fluoro Group: Fluorine is a strongly electron-withdrawing group, which can influence the electron density of the benzothiazole ring system. This can impact the rate of oxidative addition and other steps in the catalytic cycle.[8][9]
-
4-Methyl Group: The methyl group introduces steric hindrance around the reaction center, which can affect the approach of the catalyst and the coupling partners. This necessitates the careful selection of ligands to overcome steric barriers.[10]
Core Reaction Mechanisms: A Unified Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, despite their varied coupling partners, generally proceed through a common catalytic cycle.[11][12][13] Understanding this cycle is crucial for troubleshooting and optimizing reactions.
Caption: General catalytic cycle for palladium cross-coupling reactions.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an organohalide with a boronic acid or ester.[3][14] For our substrate, this allows for the introduction of various aryl or heteroaryl moieties at the 2-position. Given the potential for steric hindrance from the 4-methyl group and the electronic nature of the substrate, a ligand-free approach or the use of sterically demanding phosphine ligands is recommended.[13][15]
Rationale for Experimental Choices:
-
Catalyst System: A pre-formed palladium catalyst like Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.[16] However, for sterically hindered substrates, a ligand-free system with a Pd(0) source like Pd₂(dba)₃ can be surprisingly effective, as the benzothiazole nitrogen may participate in stabilizing the catalytic intermediate.[13]
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically sufficient to facilitate the transmetalation step without causing degradation of sensitive functional groups.[3]
-
Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reagents.[16]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol% or Pd₂(dba)₃, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[17]
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.2 M.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Alternative Condition | Rationale/Notes |
| Palladium Source | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(dppf)Cl₂ is robust for many heteroaryls. Pd₂(dba)₃ can be effective in ligand-free protocols for hindered substrates.[13][16] |
| Ligand | dppf (in Pd(dppf)Cl₂) | None (for Pd₂(dba)₃) | The benzothiazole nitrogen may act as an endogenous ligand.[13] |
| Base | K₂CO₃ (2.0 equiv.) | K₃PO₄ (2.0 equiv.) | K₃PO₄ is a stronger base and can be beneficial for less reactive boronic acids. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | Solvent choice can influence reaction rates and solubility. |
| Temperature | 90 °C | 80-110 °C | Higher temperatures may be required for less reactive coupling partners. |
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[12][18] The choice of ligand is critical for the successful amination of our substrate, especially when using less nucleophilic or sterically hindered amines.[11][19]
Rationale for Experimental Choices:
-
Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or RuPhos is often the system of choice for challenging aminations.[10] These ligands promote the formation of the active monoligated Pd(0) species and facilitate both oxidative addition and reductive elimination.[12]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[1]
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To a glovebox or under a strict inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Alternative Condition | Rationale/Notes |
| Palladium Source | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ requires in situ reduction to Pd(0).[1] |
| Ligand | XPhos (3 mol%) | RuPhos (3 mol%) | Bulky biarylphosphine ligands are crucial for coupling hindered substrates.[10][19] |
| Base | NaOtBu (1.4 equiv.) | LiHMDS (1.5 equiv.) | LiHMDS can be used for substrates with base-sensitive functional groups.[18] |
| Solvent | Toluene | 1,4-Dioxane | Toluene is a common and effective solvent for this transformation. |
| Temperature | 100 °C | 90-110 °C | Temperature may need to be optimized based on the amine's reactivity. |
Application Protocol 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling provides a direct route to 2-alkynylbenzothiazoles, which are versatile intermediates for further synthetic manipulations.[2][5] Copper-free conditions are often preferred in pharmaceutical synthesis to avoid potential copper contamination of the final product.[17][20][21]
Rationale for Experimental Choices:
-
Catalyst System: For copper-free Sonogashira reactions, a palladium catalyst with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is highly effective.[20] Air-stable precatalysts are also available that facilitate these reactions at room temperature.[12]
-
Base: A strong amine base such as diisopropylethylamine (DIPEA) or a hindered organic base is used to deprotonate the terminal alkyne.[12]
-
Solvent: A polar aprotic solvent like DMF or DMSO is often employed to ensure the solubility of all reaction components.[12]
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., (AllylPdCl)₂, 1.5 mol%), and the ligand (e.g., P(t-Bu)₃, 3 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF), followed by the terminal alkyne (1.2-1.5 equiv.) and the amine base (e.g., DIPEA, 2.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Alternative Condition | Rationale/Notes |
| Palladium Source | (AllylPdCl)₂ (1.5 mol%) | Pd(OAc)₂ (2 mol%) | (AllylPdCl)₂ is an effective precatalyst for generating the active Pd(0) species.[20] |
| Ligand | P(t-Bu)₃ (3 mol%) | cataCXium® A | Bulky phosphine ligands are key for efficient copper-free Sonogashira couplings. |
| Base | DIPEA (2.0 equiv.) | Et₃N (2.0 equiv.) | The choice of amine base can influence the reaction rate. |
| Solvent | DMF | DMSO | These polar aprotic solvents are effective for Sonogashira reactions.[12] |
| Temperature | 25-50 °C | 60-80 °C | Mild conditions are often sufficient, but heating may be necessary for less reactive alkynes. |
graph TD { A[Start: this compound] --> B{Choose Coupling Partner}; B --> C[Arylboronic Acid]; B --> D[Primary/Secondary Amine]; B --> E[Terminal Alkyne]; C --> F{Suzuki-Miyaura Coupling}; D --> G{Buchwald-Hartwig Amination}; E --> H{Sonogashira Coupling}; F --> I[2-Aryl-7-fluoro-4-methylbenzothiazole]; G --> J[2-Amino-7-fluoro-4-methylbenzothiazole]; H --> K[2-Alkynyl-7-fluoro-4-methylbenzothiazole];subgraph "Protocol Selection" direction LR B; end subgraph "Reaction Type" direction LR F; G; H; end subgraph "Product Class" direction LR I; J; K; end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px style D fill:#FBBC05,stroke:#202124,stroke-width:2px style E fill:#FBBC05,stroke:#202124,stroke-width:2px style F fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF style G fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF style H fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF style I fill:#34A853,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF style J fill:#34A853,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF style K fill:#34A853,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF
}
Caption: Workflow for selecting the appropriate cross-coupling protocol.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the temperature, changing the ligand to a more electron-rich or bulkier one, or using a stronger base (where applicable). Ensure all reagents and solvents are pure and anhydrous.
-
Side Reactions: The formation of homocoupled products can sometimes be observed.[22] This may be mitigated by lowering the reaction temperature or adjusting the catalyst-to-ligand ratio.
-
Catalyst Deactivation: Heteroaromatic substrates can sometimes coordinate to the palladium center and deactivate the catalyst. The use of bulky ligands can often prevent this.[16]
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of a diverse array of functionalized benzothiazole derivatives. By carefully considering the electronic and steric properties of the substrate, and by selecting the appropriate catalyst, ligand, base, and solvent system, high-yielding and selective transformations can be achieved. The protocols provided in this guide serve as a robust starting point for researchers and drug development professionals to explore the vast chemical space accessible from this versatile building block.
References
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McCann, S. D., & Buchwald, S. L. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027–15037. [Link]
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. [Link]
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Linstadt, R. T. H., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(7), 8459–8468. [Link]
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Abdel-Wahab, B. F., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 334-345. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Kubota, K., et al. (2021). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 12(30), 10326–10334. [Link]
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Johnson Matthey. Buchwald Hartwig amination catalysts. [Link]
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Katla, R., et al. (2018). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Advances, 8(3), 1541-1547. [Link]
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Chahdoura, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6988-7013. [Link]
-
Organic Reactions. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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El-Faham, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6988-7013. [Link]
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Stradiotto, M., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Accounts of Chemical Research, 46(12), 2925-2938. [Link]
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Katla, R., et al. (2021). Pd-G3 XantPhos as an efficient catalyst: Microwave-assisted C-S cross-coupling reaction in DMF. Results in Chemistry, 3, 100135. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Lundgren, R. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385. [Link]
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Mako, T. L., & Byers, J. T. (2020). Direct Suzuki–Miyaura cross-coupling of C(sp2)–B(dan) bonds: designed in pursuit of usability. Organic Chemistry Frontiers, 7(10), 1251-1262. [Link]
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Chen, Y., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 8(64), 36585-36593. [Link]
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Tan, J., et al. (2013). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 78(24), 12430–12438. [Link]
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Murai, T., et al. (2019). 5‐N,N‐Diarylaminothiazoles with Electron‐Accepting Groups: Synthesis, Photophysical Properties, and Their Application for the Detection of Hydrazine Hydrate. Chemistry – An Asian Journal, 14(20), 3651-3658. [Link]
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Khan, I., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 24(18), 3326. [Link]
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ResearchGate. (2015). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. [Link]
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Stepanova, M. A., et al. (2020). Benzo[1,2-d:4,5-d′]bis([11][17][20]thiadiazole) and Its Bromo Derivatives. Molecules, 25(18), 4165. [Link]
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Dreher, S. D., et al. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 135(32), 12049–12057. [Link]
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Zhang, P., et al. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Science, 378(6617), 282-289. [Link]
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ResearchGate. (2013). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. [Link]
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da Cruz, A. F., et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemBioChem, 23(14), e202200248. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 532–535. [Link]
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Lunardi, N. O., et al. (2016). Vibrational and electronic properties of the proton transfer fluorophore 2-(5'-amino-2'-hydroxyphenyl)benzothiazole. 2016 31st Symposium on Microelectronics Technology and Devices (SBMicro), 1-4. [Link]
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Application Notes & Protocols: Synthesis of 2-Aryl-7-fluoro-4-methylbenzothiazoles via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Benzothiazoles in Medicinal Chemistry
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of fluorine atoms into these molecules can significantly enhance their pharmacological profiles.[4] Fluorine's unique properties, such as high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can improve metabolic stability, binding affinity, and membrane permeability of drug candidates. Specifically, 2-aryl-7-fluoro-4-methylbenzothiazoles are a class of compounds with demonstrated potential as potent and selective anticancer agents.[5]
The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures which are common in pharmaceuticals.[6][7] This palladium-catalyzed reaction offers several advantages, including mild reaction conditions, tolerance of a broad range of functional groups, and the use of commercially available and relatively non-toxic organoboron reagents.[8][9] This application note provides a detailed guide to the synthesis of 2-aryl-7-fluoro-4-methylbenzothiazoles using the Suzuki coupling reaction, offering insights into the reaction mechanism, a step-by-step protocol, and key considerations for successful synthesis.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 2-halo-7-fluoro-4-methylbenzothiazole) to form a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[10][12]
-
Transmetalation: The organoboron reagent (an arylboronic acid or ester) is activated by a base to form a more nucleophilic boronate species.[9][13] This boronate then transfers its aryl group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The choice of base is critical and can significantly influence the reaction rate and yield.[14]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired 2-aryl-7-fluoro-4-methylbenzothiazole product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][11]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Aryl-7-fluoro-4-methylbenzothiazoles
This protocol outlines a general procedure for the Suzuki coupling of a 2-halo-7-fluoro-4-methylbenzothiazole with an arylboronic acid. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Materials and Reagents
-
2-Halo-7-fluoro-4-methylbenzothiazole (e.g., 2-bromo-7-fluoro-4-methylbenzothiazole) (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst) (0.01 - 0.05 equiv)[6][15]
-
Ligand (if required, e.g., SPhos, XPhos) (0.02 - 0.1 equiv)[16]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)[9]
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[9][17]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the 2-halo-7-fluoro-4-methylbenzothiazole (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the chosen solvent system (e.g., a deoxygenated 4:1 mixture of 1,4-dioxane and water) to the flask. The reaction mixture should be stirred to ensure proper mixing.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.[14] Maintain a positive pressure of the inert gas throughout the reaction.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[11] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified 2-aryl-7-fluoro-4-methylbenzothiazole using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[18]
Figure 2. Experimental workflow for the synthesis of 2-aryl-7-fluoro-4-methylbenzothiazoles.
Key Experimental Parameters and Optimization
The success of the Suzuki coupling reaction is highly dependent on the careful selection of several key parameters. The following table provides a summary of common choices and their rationale.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand, Pd/C | The choice of catalyst and ligand is crucial for catalytic activity and can depend on the specific substrates. For challenging couplings, more advanced catalyst systems may be required.[6][15] |
| Ligand | Phosphine-based (e.g., PPh₃, SPhos, XPhos) | Ligands stabilize the palladium catalyst, prevent its decomposition, and modulate its reactivity. Bulky, electron-rich phosphine ligands are often effective for coupling with less reactive aryl chlorides.[7][16] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield.[9][14] |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF (often with water) | The solvent system must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases. The polarity of the solvent can also influence the reaction outcome.[9][17] |
| Temperature | Room Temperature to 120 °C | Higher temperatures generally increase the reaction rate, but can also lead to decomposition of the catalyst or reactants. Microwave irradiation can be used to accelerate the reaction.[19] |
| Boron Reagent | Arylboronic acids, Arylboronic esters (e.g., pinacol esters) | Boronic acids are commonly used, but boronic esters can offer improved stability and are less prone to protodeboronation (a common side reaction).[7] |
Troubleshooting and Tips for Success
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure the reaction is performed under a strict inert atmosphere to prevent oxidation of the Pd(0) catalyst.[14]
-
Inefficient Transmetalation: The choice of base is critical. A stronger or more soluble base may be required.[14]
-
Poorly Reactive Halide: Aryl chlorides are generally less reactive than bromides or iodides. A more active catalyst system with a specialized ligand may be necessary.[15]
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur in the presence of oxygen.[14] Thoroughly degassing the solvent and maintaining an inert atmosphere is crucial.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a significant side reaction, especially with electron-rich or heteroaromatic boronic acids.[7] Using a boronic ester or carefully selecting the base and solvent can mitigate this issue.
-
Dehalogenation: The starting aryl halide can be reduced, leading to a dehalogenated byproduct. This can be influenced by the solvent and base used.[7]
-
-
Purification Challenges:
-
Residual Palladium: The final product may be contaminated with residual palladium. Treatment with activated carbon or a metal scavenger may be necessary.
-
Co-eluting Impurities: Careful optimization of the chromatographic conditions is essential for obtaining a pure product.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 2-aryl-7-fluoro-4-methylbenzothiazoles, a class of compounds with significant potential in drug discovery. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can efficiently access a diverse range of these valuable molecules. This application note provides a solid foundation for the successful implementation of this powerful synthetic tool in the laboratory.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
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Suzuki, A. (1982). Organoboron compounds in new synthetic reactions. Pure and Applied Chemistry, 57(12), 1749-1758. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). A Practical Synthesis of (C6F5)3B and Its Utility in Suzuki-Miyaura Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
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Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
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Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
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Mortimer, C. G., Wells, G., Crochard, J.-P., Stone, E. L., et al. (2006). 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648), a Simple Derivative of the Benzothiazole Nucleus, Is a Potent and Novel Antitumor Agent. Molecular Cancer Therapeutics, 5(2), 247-255. [Link]
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Bradshaw, T. D., et al. (2002). 2-(4-Aminophenyl)benzothiazoles: novel agents with potent and selective anti-tumour activity in human breast cancer cells. British Journal of Cancer, 86(8), 1348-1354. [Link]
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Kamal, A., et al. (2015). Benzothiazole-based therapeutics: a patent review (2010-2014). Expert Opinion on Therapeutic Patents, 25(7), 787-801. [Link]
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Wikipedia. (2024). Suzuki reaction. [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
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MDPI. (2024). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]
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Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. [Link]
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ResearchGate. (n.d.). Benzothiazole derivatives incorporating fluorine. [Link]
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National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
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National Institutes of Health. (n.d.). Benzothiazole derivatives as anticancer agents. [Link]
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National Institutes of Health. (n.d.). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]
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National Institutes of Health. (n.d.). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. [Link]
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MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]
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National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
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National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]
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National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
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Arkat USA, Inc. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
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ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
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ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
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Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
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ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids a. [Link]
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ACS Publications. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]
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PubMed. (n.d.). A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. [Link]
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National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
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Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
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ACS Publications. (n.d.). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr*)(3-Cl-pyridyl)]2(μ-Cl)2] Precatalyst. [Link]
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ResearchGate. (n.d.). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]
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ResearchGate. (n.d.). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. [Link]
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Open Research@CSIR-NIScPR. (n.d.). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. [Link]
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Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. [Link]
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ResearchGate. (n.d.). Synthesis of 2-aryl-6H,7H-[8][9]oxazolo[5,4-d]pyrimidine-7-thione and 2-aryl-6H,7H-[8][9]thiazolo[5,4-d]pyrimidine-7-thione using 2-aroylaminomalonodiamide. [Link]
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ResearchGate. (n.d.). Combined experimental-theoretical NMR study on 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives for printable electronics. [Link]
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ResearchGate. (n.d.). a) Synthesis of 2‐borylated benzothiazole 7 via... [Link]
- Google Patents. (n.d.).
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ResearchGate. (n.d.). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. [Link]
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National Institutes of Health. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
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Strategic Catalyst and Ligand Selection for Suzuki-Miyaura Coupling of 2-Bromobenzothiazole
An Application Guide for Researchers
Introduction: The Significance and Challenge of 2-Arylbenzothiazoles
The 2-arylbenzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous compounds with applications ranging from anticancer agents to organic light-emitting diodes (OLEDs). The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, offering a powerful method for constructing the critical C-C bond that defines these molecules.[1]
However, the coupling of 2-bromobenzothiazole presents a unique set of challenges that can frustrate even experienced chemists. As a heteroaryl halide, it exhibits distinct reactivity profiles compared to simple aryl halides.[2] The presence of nitrogen and sulfur heteroatoms can lead to catalyst inhibition by coordinating to the palladium center, while steric hindrance at the 2-position can impede key steps in the catalytic cycle.[1]
This guide provides a deep dive into the strategic selection of catalysts and ligands for this specific transformation. Moving beyond a simple recitation of conditions, we will explore the mechanistic rationale behind choosing a particular catalytic system, empowering researchers to not only replicate successful protocols but also to troubleshoot and optimize their own reactions with a foundation of expert knowledge.
The Engine of the Reaction: A Mechanistic View of the Suzuki-Miyaura Cycle
To make informed decisions about reaction components, one must first understand their roles. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[3][4] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromobenzothiazole. This is often the rate-determining step, and its efficiency is heavily influenced by the ligand.[4]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) center, displacing the halide.[5]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond of the 2-arylbenzothiazole product and regenerating the active Pd(0) catalyst.[4][6]
The phosphine ligand is not a passive spectator; it is a critical controller of the catalyst's reactivity and stability, directly influencing the rates of these key steps.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Core Directive: Rational Catalyst and Ligand Selection
Success in coupling 2-bromobenzothiazole hinges on selecting a catalytic system that can overcome its inherent challenges. The key is to use a combination of a reliable palladium source and a sterically bulky, electron-rich phosphine ligand.
Choosing the Palladium Source (Precatalyst)
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in-situ formation of the active Pd(0) species, which can sometimes be inefficient.[7][8] For challenging substrates, modern palladium precatalysts are highly recommended.
-
Buchwald Precatalysts (G3, G4): These are air- and moisture-stable complexes that readily and quantitatively generate the active Pd(0) catalyst upon gentle heating.[9] They offer superior reliability and reproducibility, making them an excellent choice for difficult couplings. The G3 and G4 generations provide good solubility and activity, often allowing for lower catalyst loadings.[9]
The Decisive Factor: Ligand Selection
The choice of ligand is paramount. For heteroaryl halides like 2-bromobenzothiazole, the most effective ligands are typically bulky, electron-rich dialkylbiaryl phosphines, often referred to as "Buchwald Ligands".[10][11]
-
Why they work:
-
High Electron Density: These ligands donate electron density to the palladium center, which accelerates the rate-limiting oxidative addition step.[12]
-
Steric Bulk: The large size of the ligand promotes the formation of a highly reactive 12-electron monoligated palladium complex (PdL₁), which is crucial for efficient catalysis.[6][13] This bulk also facilitates the final reductive elimination step to release the product.[14]
-
-
Top Tier Ligands for this Transformation:
-
XPhos (Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent all-around, highly active ligand for a wide range of Suzuki couplings, including those with heteroaryl halides.[15]
-
SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Particularly effective for heteroaryl chlorides and bromides, often providing high yields where other ligands fail.[10][15]
-
RuPhos (Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another robust ligand known for its high activity in challenging C-N and C-C bond formations.
-
The general logic for selecting a starting point for optimization is outlined below.
Caption: Decision workflow for initial reaction setup.
A Unique Alternative: Ligand-Free Coupling
Intriguingly, studies have shown that the Suzuki coupling of certain 2-arylbenzothiazole derivatives can proceed efficiently without an external phosphine ligand.[1] In these cases, the benzothiazole nitrogen atom is believed to coordinate to the palladium, forming a palladacyclic intermediate that facilitates the catalytic cycle.[1] This approach is highly substrate-dependent but represents a simple and cost-effective alternative when applicable.[1]
Field-Proven Protocols
The following protocols provide robust starting points for the Suzuki-Miyaura coupling of 2-bromobenzothiazole. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: High-Performance Coupling with a Buchwald Precatalyst
This protocol is the recommended starting point for a broad range of arylboronic acids and is designed for high reliability and yield.
Materials:
-
2-Bromobenzothiazole (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 Precatalyst (1-2 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 - 3.0 equiv), finely ground
-
1,4-Dioxane (or 2-MeTHF)
-
Water
-
Reaction vessel (e.g., Schlenk tube or vial with a septum)
Procedure:
-
Vessel Preparation: To the reaction vessel, add 2-bromobenzothiazole, the arylboronic acid, XPhos Pd G3, and potassium carbonate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, aiming for a concentration of ~0.1 M with respect to the limiting reagent) via syringe. The solution should be thoroughly degassed by bubbling with nitrogen or argon for 10-15 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Ligand-Free Palladacycle-Mediated Coupling
This protocol is adapted from literature demonstrating a successful ligand-free approach for specific sterically hindered substrates.[1]
Materials:
-
2-Bromobenzothiazole derivative (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
Vessel Preparation: To a reaction vessel, add the 2-bromobenzothiazole derivative, arylboronic acid, Pd(OAc)₂, and K₂CO₃.
-
Solvent Addition: Add DMF and water (typically a 10:1 ratio).
-
Reaction: Heat the mixture to reflux (temperature will depend on the specific boiling point of the solvent mixture) with vigorous stirring.
-
Monitoring & Workup: Follow steps 5 and 6 from Protocol 1.
-
Purification: Purify the crude product by silica gel column chromatography.
Data and Optimization
The choice of catalyst, ligand, base, and solvent can dramatically impact the reaction outcome. The following table summarizes representative conditions to guide optimization efforts.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield | Notes |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | >90% | Excellent system for many heteroaryl couplings.[10] |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₂CO₃ (2) | Dioxane/H₂O | 100 | >85% | A classic, robust Buchwald system. |
| 3 | XPhos Pd G3 (1.5) | (Precatalyst) | K₂CO₃ (2) | 2-MeTHF/H₂O | 80 | >95% | Highly reliable, air-stable precatalyst.[9] |
| 4 | Pd(PPh₃)₄ (5) | (Catalyst) | Na₂CO₃ (2) | DME/H₂O | 80 | Variable | "Classic" catalyst, often less effective for this substrate. |
| 5 | Pd(OAc)₂ (5) | None | K₂CO₃ (3) | DMF/H₂O | Reflux | Good-Excellent | Ligand-free method, substrate dependent.[1] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded Pd source).2. Insufficiently inert atmosphere (O₂ present).3. Poor substrate solubility. | 1. Use a fresh bottle of Pd salt or a reliable precatalyst like XPhos Pd G3.2. Ensure thorough degassing of solvents and maintain a positive pressure of N₂/Ar.3. Screen alternative solvents (e.g., DMF, Toluene, 2-MeTHF).[15] |
| Protodeborylation | 1. Boronic acid instability, especially with electron-rich or some heteroaryl boronic acids.2. Presence of excess water or prolonged heating. | 1. Switch to the corresponding boronic acid pinacol ester (BPin) or trifluoroborate salt (BF₃K).[8]2. Use anhydrous conditions with a base like K₃PO₄.[15] |
| Homocoupling (Ar'-Ar') | 1. Presence of oxygen in the reaction mixture. | 1. Rigorously degas all solvents and ensure the reaction is run under a strict inert atmosphere.[8] |
| Product Decomposition | 1. Reaction temperature is too high.2. Product is sensitive to the base used. | 1. Lower the reaction temperature and monitor for longer times.2. Try a milder base such as NaHCO₃ or Cs₂CO₃. |
References
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Suzuki reaction - Wikipedia. [Link]
-
The Suzuki Reaction - Myers Group, Harvard University. [Link]
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The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Optimization of chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
-
Suzuki cross-coupling reaction - YouTube. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. [Link]
-
The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC - PubMed Central. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - ResearchGate. [Link]
-
A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed. [Link]
-
Buchwald-Hartwig C-C Bond Formation - Macmillan Group. [Link]
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Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides - ResearchGate. [Link]
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Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters | Organic Letters - ACS Publications. [Link]
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Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings | ChemRxiv. [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
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Application Notes and Protocols for Developing Novel Inhibitors Using 2-Bromo-7-fluoro-4-methylbenzothiazole
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery
The benzothiazole core is a bicyclic heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. Its unique structural features and the ability to readily functionalize its aromatic ring and the 2-position make it an attractive scaffold for the development of novel therapeutics.[1][2] Derivatives of benzothiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] The fluorine atom in 2-Bromo-7-fluoro-4-methylbenzothiazole is of particular interest as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[6] This document provides a comprehensive guide for researchers and drug development professionals on utilizing this compound as a starting point for the discovery and development of novel inhibitors.
Rationale for Selecting this compound as a Starting Scaffold
The selection of a starting scaffold is a critical first step in a drug discovery campaign. This compound (CAS: 1019108-45-2) presents several advantageous features:
-
Synthetic Tractability: The bromine atom at the 2-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents and the rapid generation of a diverse chemical library.
-
Fluorine Substitution: The presence of a fluorine atom can positively influence pharmacokinetic properties and binding interactions with target proteins.
-
Methyl Group: The methyl group can provide a point of interaction within a binding pocket and can be modified to explore structure-activity relationships (SAR).
-
Proven Pharmacophore: The benzothiazole core is a known pharmacophore present in several biologically active compounds.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1019108-45-2 | [7][8] |
| Molecular Formula | C8H5BrFNS | [7][8] |
| Molecular Weight | 246.10 g/mol | [7][8] |
| Purity | ≥98% (Commercially available) | [7] |
Target Identification and Validation: Unveiling the Molecular Target
Given that the specific biological target of inhibitors derived from this compound is unknown, an initial and crucial phase of the project is target identification.[9][10] A combination of computational and experimental approaches can be employed.
In Silico Target Prediction
Computational methods can provide initial hypotheses about potential protein targets.[11][12]
-
Reverse Docking: This involves docking the this compound structure against a library of known protein binding sites to identify potential targets.
-
Pharmacophore-Based Screening: A 3D pharmacophore model can be generated based on the scaffold and used to search databases of protein structures for complementary binding sites.
-
Target Prediction Analysis: Utilize computational tools that predict targets based on the chemical structure of the compound.[1]
Experimental Target Identification
Experimental validation is essential to confirm the computationally predicted targets.
-
Affinity-Based Methods:
-
Affinity Chromatography: Synthesize a derivative of this compound with a linker and immobilize it on a solid support. This can be used to pull down binding partners from cell lysates.
-
Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to covalently label the active sites of enzymes, allowing for the identification of targets in complex biological samples.[9]
-
-
Phenotypic Screening: Screen a library of derivatives against a panel of disease-relevant cell lines to identify a desired phenotype (e.g., cancer cell death, reduction in inflammatory markers).[13][14] Subsequent target deconvolution can be performed on the active compounds.
Caption: Workflow for Target Identification and Validation.
Library Synthesis: Diversifying the Core Scaffold
The next step is to synthesize a library of diverse compounds based on the this compound scaffold. The goal is to explore the chemical space around the core structure to identify key features for biological activity.
Protocol 1: General Procedure for Suzuki Cross-Coupling
This protocol describes a general method for the Suzuki cross-coupling reaction to introduce aryl or heteroaryl groups at the 2-position.
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 eq), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 2: Representative Library of Synthesized Derivatives
| Compound ID | R-Group (at 2-position) | Synthetic Method |
| DERIV-001 | Phenyl | Suzuki Coupling |
| DERIV-002 | 4-Methoxyphenyl | Suzuki Coupling |
| DERIV-003 | 3-Pyridyl | Suzuki Coupling |
| DERIV-004 | N-Methyl-piperazinyl | Buchwald-Hartwig Amination |
| DERIV-005 | Phenylethynyl | Sonogashira Coupling |
Assay Development and Screening Cascade
Once a library of compounds is synthesized, a robust screening cascade is necessary to identify "hits" with the desired biological activity.[15]
Biochemical Assays
Biochemical assays are performed in a cell-free system and are used to measure the direct interaction of a compound with the purified target protein.[15][16][17]
-
Enzyme Inhibition Assays: If the target is an enzyme, measure the ability of the compounds to inhibit its catalytic activity.[16] This can be done using various detection methods, such as fluorescence, absorbance, or luminescence.
-
Binding Assays: For non-enzymatic targets, binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity of the compounds to the target.
Protocol 2: General Enzyme Inhibition Assay (Fluorescence-Based)
-
Reagent Preparation: Prepare solutions of the purified enzyme, substrate, and test compounds in a suitable assay buffer.
-
Compound Plating: Dispense the test compounds into a 384-well microplate at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Enzyme Addition: Add the enzyme to each well and incubate for a predetermined time to allow for compound binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Measure the fluorescence signal at appropriate intervals using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays
Cell-based assays are crucial for evaluating the activity of compounds in a more physiologically relevant context.[13][14][18][19][20]
-
Target Engagement Assays: These assays confirm that the compound is interacting with its intended target within the cell.
-
Functional Cellular Assays: Measure the effect of the compound on a cellular process that is modulated by the target.[21] This could include assays for cell viability, apoptosis, cytokine production, or reporter gene expression.[18]
Caption: A typical workflow for screening novel inhibitors.
Lead Optimization: From Hit to Candidate
Once lead compounds are identified, the lead optimization phase aims to improve their potency, selectivity, and pharmacokinetic properties.[22][23][24][25] This is an iterative process involving chemical synthesis and biological testing.
Structure-Activity Relationship (SAR) Studies
Systematic modifications are made to the lead compound to understand the relationship between its chemical structure and biological activity.[23] This involves modifying the substituents on the benzothiazole core and exploring different linkers and functional groups.
Improving Selectivity
It is important to ensure that the lead compound is selective for its intended target to minimize off-target effects. This is assessed by testing the compound against a panel of related proteins.
ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[26][27][28][29][30]
-
In Silico ADMET Prediction: Computational models can provide an early indication of potential liabilities.[26]
-
In Vitro ADMET Assays:
-
Solubility: Measure the solubility of the compound in aqueous solutions.
-
Permeability: Use assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays to assess intestinal absorption.
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability.
-
Cytotoxicity: Evaluate the toxicity of the compound in various cell lines.
-
Table 3: Key Parameters in Lead Optimization
| Parameter | Goal | Common Assays |
| Potency | Low nM to pM IC50/EC50 | Biochemical and Cell-Based Assays |
| Selectivity | >100-fold selectivity over related targets | Panel Screening |
| Solubility | >50 µM in aqueous buffer | Kinetic/Thermodynamic Solubility Assays |
| Permeability | High permeability in PAMPA/Caco-2 | PAMPA, Caco-2 Permeability Assay |
| Metabolic Stability | t1/2 > 30 min in liver microsomes | Liver Microsomal Stability Assay |
| Cytotoxicity | CC50 > 10 µM | MTT, CellTiter-Glo Assays |
Conclusion
This compound is a promising starting scaffold for the development of novel inhibitors. Its synthetic tractability and the established biological importance of the benzothiazole core provide a solid foundation for a drug discovery program. By following a systematic approach of target identification, library synthesis, robust screening, and iterative lead optimization, researchers can unlock the therapeutic potential of this versatile chemical entity.
References
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Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - MDPI. (2022, July 28). Retrieved January 19, 2026, from [Link]
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(PDF) Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity | Journal of Chemical Health Risks. (2024, August 26). Retrieved January 19, 2026, from [Link]
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This compound - CAS:1019108-45-2 - 北京欣恒研科技有限公司. (n.d.). Retrieved January 19, 2026, from [Link]
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Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. (n.d.). Retrieved January 19, 2026, from [Link]
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Discovery, Optimization, and Target Identification of Novel Potent Broad-Spectrum Antiviral Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2019, April 2). Retrieved January 19, 2026, from [Link]
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Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Lead Optimization in Drug Discovery | Danaher Life Sciences. (n.d.). Retrieved January 19, 2026, from [Link]
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How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC - PubMed Central. (2024, March 18). Retrieved January 19, 2026, from [Link]
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Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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a) Synthesis of 2‐borylated benzothiazole 7 via... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (n.d.). Retrieved January 19, 2026, from [Link]
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What are the methods of lead optimization in drug discovery? - Patsnap Synapse. (2025, May 21). Retrieved January 19, 2026, from [Link]
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BIOLOGICAL ASPECTS OF NOVEL BENZOTHIAZOLE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2023, March 1). Retrieved January 19, 2026, from [Link]
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Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Efficient Drug Lead Discovery and Optimization - PMC - PubMed Central - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Cell-Based Bioassays for Biologics | Charles River. (n.d.). Retrieved January 19, 2026, from [Link]
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ADMET profiling: Significance and symbolism. (2025, September 9). Retrieved January 19, 2026, from [Link]
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Identifying novel drug targets with computational precision - ScienceDirect - DOI. (n.d.). Retrieved January 19, 2026, from [Link]
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Key steps in the identification of novel drug targets and lead inhibitors. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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The Role of Lead Optimization in Drug Discovery | Biobide. (n.d.). Retrieved January 19, 2026, from [Link]
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Biochemical assays in drug discovery and development - Celtarys Research. (n.d.). Retrieved January 19, 2026, from [Link]
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(PDF) Benzothiazoles: A new profile of biological activities - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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ADMET Modeling and Profiling for Antiviral Drug Discovery of Coronavirus. (n.d.). Retrieved January 19, 2026, from [Link]
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Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray. (n.d.). Retrieved January 19, 2026, from [Link]
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Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors | bioRxiv. (2019, December 1). Retrieved January 19, 2026, from [Link]
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Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace. (n.d.). Retrieved January 19, 2026, from [Link]
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ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). Retrieved January 19, 2026, from [Link]
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Cell-based Assays to Identify Inhibitors of Viral Disease - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13). Retrieved January 19, 2026, from [Link]
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Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors. (2023, August 30). Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols: Functionalization of the Benzothiazole Core via C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2][3] The strategic introduction of carbon-carbon (C-C) bonds to this heterocyclic core is a critical step in the diversification of its structure and the modulation of its physicochemical and pharmacological properties. This guide provides an in-depth exploration of modern synthetic methodologies for the C-C functionalization of the benzothiazole nucleus. We will delve into the mechanistic underpinnings and practical applications of key transition-metal-catalyzed cross-coupling reactions, including Direct C-H Arylation, Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as innovative decarboxylative strategies. Each section is designed to offer not just a protocol, but a field-proven perspective on why certain catalysts, ligands, and conditions are chosen, empowering researchers to troubleshoot and adapt these methods for their specific synthetic challenges.
The Benzothiazole Core: A Privileged Scaffold
The fusion of a benzene ring with a thiazole ring endows the benzothiazole moiety with a unique electronic architecture, making it a versatile pharmacophore. Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] Furthermore, the inherent fluorescence of many benzothiazole derivatives has led to their application as molecular probes and in organic light-emitting diodes (OLEDs).[4] The ability to forge new C-C bonds at various positions on the benzothiazole ring is paramount for expanding chemical space and developing novel therapeutic agents and materials.
Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation has emerged as a powerful and sustainable strategy for the synthesis of aryl-substituted benzothiazoles, circumventing the need for pre-functionalized starting materials like organohalides.[5][6] This approach directly couples a C-H bond on the benzothiazole ring with a suitable aryl partner, often an aryl boronic acid or an aryl halide.
Mechanistic Rationale and Key Considerations
Palladium catalysis is central to most direct C-H arylation reactions of benzothiazoles.[7][8] The generally accepted mechanism involves a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst cleaves the C-H bond. The choice of oxidant, ligand, and additives is crucial for an efficient catalytic cycle.
-
Catalyst System: Palladium(II) salts, such as Pd(OAc)₂, are common precursors. The active catalytic species is often a Pd(0) complex formed in situ.
-
Arylating Agent: Aryl boronic acids are widely used due to their commercial availability and relatively low toxicity.[5][6][9] Aryltrimethylammonium triflates and aryl halides have also been successfully employed.[8][10]
-
Oxidant: In reactions with aryl boronic acids, an oxidant is often required to regenerate the active Pd(II) catalyst. Molecular oxygen (from air) is an environmentally benign and cost-effective choice.[5][6]
-
Ligands and Additives: The presence of ligands can influence the regioselectivity and efficiency of the reaction. In some cases, a phosphine-free system can be effective.[7] The addition of a co-catalyst, such as a copper salt, can facilitate the reoxidation of the palladium catalyst.[5][6]
Caption: Generalized Catalytic Cycle for Direct C-H Arylation of Benzothiazole.
Protocol: Pd/Cu Co-catalyzed Direct Arylation with Aryl Boronic Acids
This protocol is adapted from a procedure for the direct arylation of benzothiazoles using a palladium-copper co-catalyst system under aerobic conditions.[5][6]
Materials:
-
Benzothiazole
-
Aryl boronic acid
-
Pd(OAc)₂
-
Cu(OAc)₂
-
K₂CO₃
-
DMF (anhydrous)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add benzothiazole (1.0 mmol), aryl boronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), Cu(OAc)₂ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with air (this can be repeated 3 times).
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzothiazole.
Suzuki-Miyaura Coupling: A Versatile Workhorse
The Suzuki-Miyaura coupling is a highly reliable and versatile method for the formation of C-C bonds between a halide (or triflate) and an organoboron compound.[4][11] In the context of benzothiazole functionalization, this typically involves the reaction of a bromo- or iodo-benzothiazole with an aryl or vinyl boronic acid or ester.[12]
Mechanistic Rationale and Key Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Catalyst and Ligand: A Pd(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf), is used.[13][14] The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich phosphines like XPhos are often effective.[13][14]
-
Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Protocol: Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)benzothiazole
This protocol is based on the synthesis of 2-arylbenzothiazole derivatives via Suzuki cross-coupling.[4]
Materials:
-
2-(4-Bromophenyl)benzo[d]thiazole
-
Arylboronic acid
-
Pd(PPh₃)₄
-
K₂CO₃
-
Toluene
-
Ethanol
-
Water
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve 2-(4-bromophenyl)benzo[d]thiazole (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL).
-
Add an aqueous solution of K₂CO₃ (2 M, 2 mL).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 90-100 °C) for 8-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and add water (15 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain the pure product.
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | 2-(Biphenyl-4-yl)benzo[d]thiazole | 95 | [4] |
| 2 | 4-Methylphenylboronic acid | 2-(4'-Methylbiphenyl-4-yl)benzo[d]thiazole | 92 | [4] |
| 3 | 4-Methoxyphenylboronic acid | 2-(4'-Methoxybiphenyl-4-yl)benzo[d]thiazole | 90 | [4] |
| 4 | 4-Chlorophenylboronic acid | 2-(4'-Chlorobiphenyl-4-yl)benzo[d]thiazole | 85 | [4] |
Heck and Sonogashira Couplings: Introducing Alkenyl and Alkynyl Moieties
The Heck and Sonogashira reactions are indispensable tools for introducing unsaturation into the benzothiazole core, providing access to styrenyl and ethynyl derivatives, respectively. These products are valuable intermediates and possess interesting photophysical properties.
The Heck Reaction
The Heck reaction couples a halide or triflate with an alkene in the presence of a palladium catalyst and a base.[15][16]
Key Considerations:
-
Catalyst: Pd(OAc)₂ is a common catalyst precursor.
-
Ligands: Phosphine ligands are often used, but ligand-free conditions have also been developed.[17]
-
Base: An organic base like triethylamine (NEt₃) or an inorganic base such as K₂CO₃ is typically used to neutralize the HX generated during the reaction.
-
Stereoselectivity: The Heck reaction generally exhibits high trans selectivity in the product alkene.[15]
The Sonogashira Reaction
The Sonogashira reaction is a cross-coupling of a halide or triflate with a terminal alkyne, co-catalyzed by palladium and copper complexes.[18][19][20]
Key Considerations:
-
Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.
-
Base: A mild amine base, such as triethylamine or diisopropylamine, is employed both as a base and as a solvent.
-
Copper-Free Variants: Concerns about the homocoupling of alkynes due to the copper co-catalyst have led to the development of copper-free Sonogashira protocols.
Protocol: Sonogashira Coupling of Bromobenzothiazole with a Terminal Alkyne
Materials:
-
Bromobenzothiazole (e.g., 2-bromobenzothiazole)
-
Terminal alkyne
-
PdCl₂(PPh₃)₂
-
CuI
-
Triethylamine (NEt₃)
-
THF (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add bromobenzothiazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Decarboxylative Cross-Coupling: A Modern Alternative
Decarboxylative cross-coupling reactions have gained prominence as they utilize readily available and relatively inexpensive carboxylic acids as coupling partners, releasing CO₂ as the only byproduct.[21] This strategy offers an alternative to traditional cross-coupling methods that often rely on organometallic reagents.[21] Palladium-catalyzed decarboxylative arylation has been successfully applied to thiazoles and benzoxazoles, and the principles are extendable to the benzothiazole core.[22]
Key Features:
-
Coupling Partners: Aromatic carboxylic acids can be coupled with C-H bonds of benzothiazoles.[22]
-
Catalyst System: Palladium catalysts are typically employed, often in the presence of an oxidant.
-
Advantages: Avoids the preparation of organometallic reagents and uses stable carboxylic acids.
Conclusion and Future Perspectives
The functionalization of the benzothiazole core through C-C bond formation is a dynamic and evolving field of synthetic chemistry. The methodologies outlined in this guide, from the atom-economical direct C-H arylation to the classic and robust Suzuki, Heck, and Sonogashira couplings, and the innovative decarboxylative strategies, provide a powerful toolkit for chemists in academia and industry. Future developments will likely focus on the use of more sustainable and earth-abundant metal catalysts, milder reaction conditions, and the development of enantioselective C-C bond-forming reactions on the benzothiazole scaffold. The continued exploration of these synthetic avenues will undoubtedly lead to the discovery of novel benzothiazole derivatives with enhanced biological activities and material properties.
References
- S. Sadananda, et al. (2011). Direct arylation of benzothiazoles and benzoxazoles with aryl boronic acids. Chemistry - A European Journal, 17(4), 1105-8.
- Wiley-VCH Verlag GmbH & Co. KGaA. (2011). Direct arylation of benzothiazoles and benzoxazoles with aryl boronic acids. Chemistry - A European Journal.
- ACS Publications. (n.d.). Palladium-Catalyzed Regioselective C–H Bond Arylations of Benzoxazoles and Benzothiazoles at the C7 Position.
- PubMed. (2015). Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)
- Wikipedia. (n.d.).
- ACS Publications. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. Organic Letters.
- PubMed Central. (n.d.).
- MDPI. (2022).
- MDPI. (n.d.). Palladium-Catalyzed Direct (Het)
- VNUHCM Press. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction.
- Bentham Science. (2024). Efficient Suzuki reaction with benzothiazole/Pd(II)
- ResearchGate. (2025). Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)
- PubMed. (2011). Direct arylation of benzothiazoles and benzoxazoles with aryl boronic acids.
- PubMed Central. (n.d.).
- PubMed Central. (2017). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Heck reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- PubMed. (n.d.). Palladium-catalyzed oxidative C-H/C-H cross-coupling of benzothiazoles with thiophenes and thiazoles.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- MDPI. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
- MDPI. (n.d.).
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- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Bromides
Introduction: The Enduring Power of the Suzuki-Miyaura Reaction in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its remarkable functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[1][2][3] This palladium-catalyzed carbon-carbon bond formation is one of the most utilized reactions in the pharmaceutical and agrochemical industries for the synthesis of complex molecules.[1][4] Heterocyclic compounds, in particular, are vital structural motifs in a vast majority of small-molecule drugs, influencing properties like polarity, solubility, and metabolic stability.[1] Consequently, the efficient construction of heteroaryl-aryl and heteroaryl-heteroaryl bonds via the Suzuki-Miyaura reaction is of paramount importance.
However, the application of this powerful reaction to heteroaryl substrates, especially heteroaryl bromides, is not without its unique set of challenges. These substrates often exhibit poor solubility in common organic solvents, and the Lewis-basic nature of the heteroatoms can lead to catalyst deactivation.[1][5] Furthermore, heteroaryl boronic acids are frequently prone to competitive protodeboronation, a side reaction that diminishes the yield of the desired coupled product.[1][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals to navigate these challenges and successfully execute Suzuki-Miyaura reactions with heteroaryl bromides. We will delve into the critical experimental parameters, offer optimized protocols, and provide insights into the underlying mechanistic principles.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4][5] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Heteroaryl bromide (1.0 equiv)
-
Heteroarylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the heteroaryl bromide, heteroarylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition : Add the degassed solvent to the reaction flask via a syringe.
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biheteroaryl product.
-
Characterization : Characterize the purified product by appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry.
Troubleshooting and Final Remarks
Despite the robustness of the Suzuki-Miyaura reaction, challenges can arise. Low yields may be due to incomplete reaction, catalyst deactivation, or side reactions like protodeboronation. If a reaction is sluggish or fails, consider screening different ligands, bases, and solvents. The use of a pre-catalyst can also improve reproducibility. For substrates prone to protodeboronation, switching to a boronic ester or using anhydrous reaction conditions can be beneficial. The insights and protocols provided in this application note are intended to serve as a comprehensive guide for successfully employing the Suzuki-Miyaura cross-coupling of heteroaryl bromides in your research and development endeavors.
References
-
D. A. Thomas, A. A. Kassick, C. D. Smith, G. C. Fu, "Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate," ACS Catalysis, 2021 , 11(15), 9538-9544. [Link]
-
N. R. O. Chemistry, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up," YouTube, March 29, 2025. [Link]
-
S. P. Nolan, et al., "New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides," The Journal of Organic Chemistry, 2007 , 72(26), 10288-10295. [Link]
-
J. Yoneda, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs. [Link]
-
Request PDF, "Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using," ResearchGate. [Link]
-
G. A. Molander, "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates," The Journal of Organic Chemistry, 2007 , 72(10), 3626–3631. [Link]
-
Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal. [Link]
-
J. M. Smith, et al., "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes," Chemical Science, 2016 , 7, 5258-5272. [Link]
-
J. M. Smith, et al., "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes," Chemical Science, 2016 , 7, 5258-5272. [Link]
-
Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts, October 10, 2024. [Link]
-
J. W. Meringdal and D. Menche, "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations," Chemical Society Reviews, 2025 , 54, 5746-5765. [Link]
-
J. M. Smith, et al., "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes," Chemical Science, 2016 , 7. [Link]
-
S. L. Buchwald, et al., "Highly Active Palladium Catalysts for Suzuki Coupling Reactions," Journal of the American Chemical Society, 1998 , 120(37), 9722-9723. [Link]
-
S. E. Denmark, et al., "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations," Journal of the American Chemical Society, 2018 , 140(48), 16693-16706. [Link]
-
X. Zhang, "Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design," Request PDF. [Link]
-
F. Dénès, et al., "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents," Molecules, 2019 , 24(5), 855. [Link]
-
G. A. Molander, et al., "Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides," Organic & Biomolecular Chemistry, 2010 , 8, 2933-2936. [Link]
-
S. L. Buchwald, et al., "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands," Accounts of Chemical Research, 2008 , 41(11), 1461-1473. [Link]
Sources
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- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-7-fluoro-4-methylbenzothiazole
Welcome to the technical support guide for optimizing the Suzuki-Miyaura coupling of 2-Bromo-7-fluoro-4-methylbenzothiazole. This document is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this specific, and often challenging, cross-coupling reaction. The inherent electronic properties of the benzothiazole ring, compounded by the fluoro-substituent, present unique hurdles that require a nuanced approach to reaction optimization. This guide provides in-depth, experience-driven advice in a question-and-answer format to address common issues and offer practical solutions.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] The reaction typically involves a palladium catalyst, a base, and a solvent to couple an organoboron compound with an organohalide.[2][4] However, the success of this reaction is highly dependent on the specific substrates involved. In the case of this compound, the electron-deficient nature of the heterocyclic ring system can significantly impact the reaction's progress.[5][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable steps to resolve them.
Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in the Suzuki coupling of this compound is a common issue, often stemming from challenges in the initial oxidative addition step of the catalytic cycle.[2][5][6] The electron-withdrawing nature of the benzothiazole ring and the fluorine atom can make the C-Br bond less reactive towards the Pd(0) catalyst.[6][7]
Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand System:
-
Problem: The chosen palladium source and ligand may not be active enough to facilitate the oxidative addition. Standard catalysts like Pd(PPh₃)₄ might be insufficient.
-
Solution: Employ more electron-rich and bulky phosphine ligands, which are known to enhance the reactivity of the palladium catalyst towards electron-deficient aryl halides.[5][8] Consider using pre-catalysts or generating the active Pd(0) species in situ.
| Catalyst/Ligand Combination | Rationale |
| Pd(OAc)₂ with SPhos or XPhos | These Buchwald ligands are electron-rich and bulky, promoting oxidative addition and stabilizing the catalytic species.[8] |
| Pd₂(dba)₃ with P(t-Bu)₃ | Tri(tert-butyl)phosphine is a highly electron-donating ligand that can activate less reactive aryl bromides.[6] |
| [Pd(dppf)Cl₂] | This complex is often effective for a range of Suzuki couplings and can be a good starting point for optimization.[9] |
2. Choice of Base:
-
Problem: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5][10] An inappropriate base can lead to poor reaction rates.
-
Solution: The strength and solubility of the base are critical. For challenging substrates, stronger bases are often required.
| Base | Solvent Compatibility | Considerations |
| K₃PO₄ | Dioxane, Toluene, THF | A strong base that is often effective when weaker bases fail. |
| Cs₂CO₃ | Dioxane, DMF | A highly effective base for difficult couplings, though more expensive.[11] |
| K₂CO₃ | Dioxane/Water, Toluene/Water | A common and cost-effective choice, but may not be strong enough for this substrate. |
3. Solvent System:
-
Problem: The solvent influences the solubility of reactants and the stability of the catalytic species.[12][13] A poor solvent choice can hinder the reaction.
-
Solution: Aprotic polar solvents or mixtures with water are generally preferred for Suzuki couplings.
| Solvent | Rationale |
| 1,4-Dioxane/Water | A widely used and effective solvent system for many Suzuki reactions.[4][14] |
| Toluene/Water | Another common biphasic system that can be effective.[15] |
| DMF or THF | These polar aprotic solvents can also be employed, sometimes leading to improved results.[4][12] |
4. Reaction Temperature:
-
Problem: Insufficient thermal energy can prevent the reaction from overcoming the activation barrier, especially for the oxidative addition step.
-
Solution: Gradually increase the reaction temperature. While many Suzuki couplings proceed at 80-100°C, some challenging substrates may require higher temperatures.[4] However, be mindful of potential decomposition of starting materials or catalysts at excessive temperatures.
Question 2: I am observing significant formation of side products, such as homocoupling of the boronic acid or debromination of my starting material. How can I minimize these?
Answer:
The formation of side products is a clear indication that the desired cross-coupling pathway is competing with other reactions.
1. Homocoupling of Boronic Acid:
-
Cause: This side reaction is often promoted by the presence of oxygen and can be exacerbated by certain catalyst systems.
-
Solution:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before adding the palladium catalyst. This can be achieved by several cycles of vacuum and backfilling with an inert gas like argon or nitrogen.[16]
-
Ligand Choice: Some ligands are more prone to promoting homocoupling than others. If this is a persistent issue, screening different phosphine ligands is recommended.
-
2. Debromination (Protodebromination):
-
Cause: This occurs when the aryl bromide is reduced, replacing the bromine with a hydrogen atom. It can be caused by impurities in the reagents or solvent, or by certain reaction conditions.
-
Solution:
-
High Purity Reagents: Use high-purity solvents and reagents.
-
Base Selection: The choice of base can influence the extent of debromination. Experiment with different bases to find one that minimizes this side reaction.
-
Reaction Time: Prolonged reaction times at high temperatures can sometimes lead to increased debromination. Monitor the reaction progress and stop it once the starting material is consumed.
-
3. Palladium Black Formation:
-
Cause: The precipitation of palladium black indicates catalyst decomposition, which reduces the concentration of the active catalytic species in solution.[7][17]
-
Solution:
-
Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio. Bulky, electron-donating ligands can stabilize the palladium catalyst and prevent aggregation.[8]
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.
-
Question 3: The reaction works, but the yield is consistently moderate (40-60%). How can I push it to a higher conversion?
Answer:
Achieving a high yield often requires fine-tuning the reaction parameters.
1. Reagent Stoichiometry:
-
Strategy: While a 1:1 ratio of the aryl bromide and boronic acid is theoretically sufficient, using a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) can often drive the reaction to completion.
2. Catalyst Loading:
-
Strategy: If you are using a low catalyst loading (e.g., <1 mol%), consider increasing it to 2-5 mol%. For particularly challenging substrates, a higher catalyst concentration can improve the reaction rate and overall yield.
3. Order of Addition:
-
Strategy: The order in which reagents are added can sometimes impact the reaction outcome. A common and effective procedure is to combine the aryl bromide, boronic acid, and base in the solvent, degas the mixture, and then add the palladium catalyst.
4. Ligand-Free Conditions:
-
Consideration: Interestingly, for some heterocyclic substrates, the heteroatom (in this case, the nitrogen of the benzothiazole ring) can act as an internal ligand, facilitating the catalytic cycle.[14] It may be worthwhile to attempt the reaction without an external phosphine ligand, using a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[14]
Experimental Protocols
Here is a general, step-by-step protocol that can serve as a starting point for your optimization efforts.
General Procedure for Suzuki Coupling of this compound
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
-
Solvent Addition and Degassing:
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Bubble argon through the solution for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
-
Catalyst Addition:
-
In a separate vial, weigh the palladium catalyst and ligand (if applicable) under an inert atmosphere.
-
Quickly add the catalyst/ligand to the reaction flask against a positive flow of argon.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 90-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Flowchart
Caption: A logical guide to troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for Suzuki coupling?
A: The benzothiazole ring is electron-deficient, and the fluorine atom is a strong electron-withdrawing group. This combination reduces the electron density at the carbon atom bearing the bromine, making the oxidative addition step, which is often the rate-determining step, more difficult.[6]
Q2: Can I use a boronic ester instead of a boronic acid?
A: Yes, boronic esters, such as pinacol esters, are often used in Suzuki couplings. They can be more stable and easier to purify than the corresponding boronic acids.[6][10] The reaction conditions may need slight adjustments, but they are generally compatible with the protocols described here.
Q3: Is it necessary to use a glovebox for setting up the reaction?
A: While a glovebox provides the ideal inert atmosphere, it is not strictly necessary for most Suzuki couplings. Careful handling of reagents under a positive pressure of an inert gas (argon or nitrogen) and using well-degassed solvents is usually sufficient to prevent catalyst deactivation.[16]
Q4: I have a nitrogen-containing group on my boronic acid. Will this interfere with the reaction?
A: Nitrogen-containing heterocycles on the boronic acid can sometimes coordinate to the palladium catalyst and inhibit the reaction.[18][19] If you suspect this is happening, using a more electron-rich and bulky ligand can sometimes overcome this inhibition by favoring coordination of the phosphine over the nitrogen heterocycle.
Q5: What is the role of water in the solvent mixture?
A: Water can play several beneficial roles in a Suzuki coupling. It helps to dissolve the inorganic base, can facilitate the transmetalation step, and may help to stabilize the catalytic species.[13] However, the optimal amount of water can vary, and it is a parameter worth screening.
References
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. [Link]
-
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC - PubMed Central. [Link]
-
Benzothiazole-based Palladium Complexes as Efficient Nano-sized Catalysts for Microwave Hydrothermal Suzuki –Miyaura Cross-Couplings - ResearchGate. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. [Link]
-
Problems with Suzuki coupling : r/Chempros - Reddit. [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - Beilstein Journals. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. [Link]
-
The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions - DergiPark. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. [Link]
-
B-Alkyl Suzuki Couplings - Macmillan Group. [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [Link]
-
Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
(PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities - ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Suzuki Coupling of 2-Bromo-7-fluoro-4-methylbenzothiazole
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromo-7-fluoro-4-methylbenzothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The unique electronic properties of this substrate, stemming from the electron-deficient benzothiazole ring system further influenced by the fluoro and methyl substituents, can present specific hurdles. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to enable successful and reproducible outcomes.
I. Understanding the Substrate: The Challenges of this compound
The Suzuki coupling of this compound is a non-trivial transformation due to the electronic nature of the starting material. The benzothiazole core is inherently electron-deficient, and the presence of a fluorine atom at the 7-position further withdraws electron density. While the methyl group at the 4-position is weakly electron-donating, the overall electronic character of the aryl bromide is significantly electron-poor. This has several implications for the Suzuki coupling catalytic cycle:
-
Facilitated Oxidative Addition: The electron-deficient nature of the aryl bromide generally accelerates the rate-determining oxidative addition step to the Pd(0) catalyst.[1][2]
-
Challenging Transmetalation: The subsequent transmetalation step, where the organic group is transferred from the boronic acid to the palladium center, can be sluggish. This is a common issue with electron-deficient heteroaromatic halides.[3]
-
Increased Propensity for Side Reactions: The delicate balance of the catalytic cycle can be disrupted, leading to a higher likelihood of undesired side reactions such as dehalogenation and homocoupling of the boronic acid.
This guide will address these challenges in detail and provide actionable solutions.
II. Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of this compound resulting in low to no yield of the desired product?
A1: Low or no product formation is a common issue with this substrate and can be attributed to several factors. The most probable causes are inefficient transmetalation, catalyst deactivation, or suboptimal reaction conditions. The electron-deficient nature of the 2-bromobenzothiazole derivative can make the transmetalation step difficult.[3] Additionally, the choice of catalyst, ligand, base, and solvent system is critical for this specific transformation. We recommend a systematic approach to troubleshooting, starting with the catalyst system and then moving to other reaction parameters.
Q2: I am observing a significant amount of a side product that appears to be the dehalogenated starting material (7-fluoro-4-methylbenzothiazole). What causes this and how can I prevent it?
A2: The formation of the dehalogenated product is a known side reaction in Suzuki couplings, particularly with electron-deficient aryl halides. This typically occurs via a competing reaction pathway where a hydride species replaces the bromide on the palladium intermediate, followed by reductive elimination. The source of the hydride can be the solvent, base, or even the boronic acid reagent itself. To minimize dehalogenation, it is crucial to use anhydrous and deoxygenated solvents, select a non-coordinating base, and consider using a boronic ester instead of a boronic acid to reduce the amount of available protic sources.
Q3: My reaction mixture shows a significant amount of homocoupled boronic acid product (biaryl of the boronic acid). What is the cause of this side reaction?
A3: Homocoupling of the boronic acid is another common side reaction, often favored when the transmetalation step is slow. It can be catalyzed by palladium species, especially in the presence of oxygen. To mitigate this, ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are thoroughly deoxygenated. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes be beneficial, but a large excess should be avoided as it can promote homocoupling. In some cases, the choice of palladium precursor and ligand can also influence the extent of homocoupling.
Q4: Can I perform this Suzuki coupling without a phosphine ligand?
A4: Yes, ligand-free Suzuki couplings of benzothiazole derivatives have been reported.[4] In such cases, the benzothiazole nitrogen itself can coordinate to the palladium center, facilitating the catalytic cycle. This approach can be advantageous as it avoids the use of often expensive and air-sensitive phosphine ligands. However, the success of a ligand-free approach is highly substrate-dependent and may require careful optimization of other reaction parameters. N-Heterocyclic carbene (NHC) ligands are also a powerful alternative to phosphines for challenging couplings.[5][6][7][8]
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps & Explanation |
| Inefficient Catalyst System | 1. Catalyst Choice: For electron-deficient substrates, consider using a more electron-rich and bulky ligand to accelerate the transmetalation and reductive elimination steps. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1][5][8] 2. Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%). 3. Palladium Precursor: If using a Pd(II) precursor like Pd(OAc)₂, ensure it is effectively reduced to the active Pd(0) species in situ. The choice of ligand and solvent can influence this. Alternatively, start with a Pd(0) source such as Pd₂(dba)₃. |
| Suboptimal Base | 1. Base Strength: A stronger, non-nucleophilic base is often required for challenging couplings. Consider switching from weaker bases like Na₂CO₃ to stronger bases like K₃PO₄ or Cs₂CO₃. 2. Anhydrous Conditions: Ensure the base is anhydrous, as water can promote side reactions. |
| Inappropriate Solvent | 1. Solvent Polarity: The choice of solvent can significantly impact the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents like dioxane, DMF, or toluene are commonly used.[9] A mixture of an organic solvent and water (e.g., dioxane/water 4:1) is often employed to aid in dissolving the base and facilitating the transmetalation.[9] 2. Degassing: Thoroughly degas the solvent to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and promote homocoupling. |
| Boronic Acid/Ester Quality | 1. Purity: Use high-purity boronic acid or boronic ester. Impurities can inhibit the catalyst. 2. Stability: Boronic acids can undergo protodeboronation, especially under acidic or strongly basic conditions. Consider using the more stable boronic ester (e.g., pinacol ester) as the coupling partner. |
Issue 2: Formation of Side Products
| Side Product | Troubleshooting Steps & Explanation |
| Dehalogenation | 1. Anhydrous Conditions: Use rigorously dried solvents and reagents. 2. Base Selection: Avoid using bases that can act as hydride sources (e.g., alkoxides in the presence of alcohols). K₃PO₄ or CsF are often good choices. 3. Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to conditions that may favor dehalogenation. |
| Homocoupling of Boronic Acid | 1. Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. 2. Degassed Solvents: Use thoroughly degassed solvents. 3. Stoichiometry: Use a minimal excess of the boronic acid (e.g., 1.1 equivalents). |
| Protodeboronation of Boronic Acid | 1. Boronic Ester: Use a more stable boronic ester instead of the boronic acid. 2. Base Addition: Add the base to the reaction mixture just before heating to minimize the time the boronic acid is exposed to basic conditions at room temperature. |
IV. Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting failed Suzuki couplings.
V. Recommended Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for different boronic acid coupling partners.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equivalents, anhydrous)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.5 eq).
-
Evacuate and backfill the reaction vessel with an inert gas (repeat 3 times).
-
Add degassed 1,4-dioxane and degassed water to achieve a 4:1 solvent ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of the aryl bromide).
-
Stir the reaction mixture at the desired temperature (start with 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table of Recommended Reaction Parameters:
| Parameter | Recommended Range/Value | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd(0) sources can sometimes be more efficient. |
| Ligand | SPhos, XPhos, RuPhos, NHC ligands | Electron-rich and bulky ligands are preferred. |
| Catalyst Loading | 1-5 mol% | Start with 2 mol% and increase if necessary. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic bases are recommended. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Ensure solvents are anhydrous and degassed. |
| Temperature | 80 - 120 °C | Higher temperatures may be required for challenging couplings. |
| Boronic Acid Stoichiometry | 1.1 - 1.5 equivalents | A slight excess is generally beneficial. |
VI. References
-
Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes: A New Class of Highly Active Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]
-
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: A General and Efficient Method for the Suzuki, Stille, and Heck Reactions of Aryl Chlorides and Triflates. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]
-
Gomaa, M. A. M., & Ali, M. M. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 564–576. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Yoneda, A. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Deng, J. Z., Paone, D. V., Ginnetti, A. T., Kurihara, H., Dreher, S. D., Weissman, S. A., Stauffer, S. R., & Burgey, C. S. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 11(2), 345–347. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: Silver-Free, Catalytic Protodeboronation of Boronic Acids. Angewandte Chemie International Edition, 53(30), 7373-7376. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
common side reactions in 2-bromobenzothiazole coupling and prevention
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common side reactions encountered during the palladium-catalyzed cross-coupling of 2-bromobenzothiazole. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms to empower you to optimize your specific system.
The benzothiazole moiety is a privileged scaffold in medicinal chemistry and materials science.[1] Palladium-catalyzed cross-coupling reactions are indispensable tools for its C-2 functionalization.[2] However, the unique electronic nature of the 2-bromobenzothiazole substrate can lead to challenging side reactions. This guide is structured in a question-and-answer format to directly address the issues you may be facing at the bench.
Troubleshooting Guide: Common Issues & Solutions
Question 1: My Suzuki-Miyaura coupling reaction has low conversion, and I'm recovering mostly starting material. What's going wrong?
Answer:
Low or no conversion in the Suzuki coupling of 2-bromobenzothiazole often points to issues with catalyst activation or the reactivity of the coupling partners. The C-Br bond at the 2-position of benzothiazole is influenced by the electron-withdrawing nature of the heterocyclic ring system.
Potential Causes & Recommended Actions:
-
Inactive Catalyst System: The active catalyst in a Suzuki reaction is a Pd(0) species.[3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to Pd(0) may be inefficient under your current conditions.
-
Solution 1: Catalyst Choice. Switch to a dedicated Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[4] Alternatively, use modern, well-defined precatalysts (e.g., Buchwald or Nolan precatalysts) that readily form the active monoligated Pd(0) species upon exposure to a base.[5]
-
Solution 2: Ligand Selection. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. The oxidative addition step, often rate-limiting, can be accelerated by using bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][6][7] These ligands promote the formation of the active, monoligated palladium species and stabilize the catalyst.[5]
-
Solution 3: Ligand-Free Conditions. The nitrogen atom of the benzothiazole ring can coordinate to the palladium center, potentially facilitating a "ligand-free" reaction.[8] It is worth screening a reaction using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ without an external phosphine ligand, as this can sometimes be surprisingly effective.[8][9]
-
-
Suboptimal Base: The base is critical for activating the boronic acid to facilitate transmetalation.[10] An inappropriate base can lead to slow reaction rates or decomposition of the boronic acid.
-
Solution: If using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, particularly if your boronic acid is electron-deficient.[9]
-
-
Low Temperature: While milder conditions are often desirable, some challenging couplings require thermal energy to overcome activation barriers.
-
Solution: If your reaction is running at room temperature or a low heat, try incrementally increasing the temperature (e.g., to 80-100 °C).
-
Question 2: I'm observing a significant amount of a symmetrical biaryl byproduct from my boronic acid (homocoupling) in my Suzuki reaction. How can I prevent this?
Answer:
Homocoupling of the boronic acid is a very common side reaction in Suzuki-Miyaura couplings.[6] It is primarily driven by two factors: the presence of dissolved oxygen and the use of Pd(II) precatalysts.[4] The resulting byproduct not only consumes your nucleophile, reducing the yield, but can also be difficult to separate from the desired product.
Mechanistic Insight: Homocoupling can occur when a Pd(II) species, either from the precatalyst or from the oxidation of Pd(0) by air, reacts with two equivalents of the boronic acid. This process forms the symmetrical biaryl and reduces the palladium to the active Pd(0) state.[11]
Prevention Strategies:
| Cause | Recommended Action | Expected Outcome |
| Presence of Dissolved Oxygen | Rigorously degas all solvents and the reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[11] | Reduces the oxidation of the active Pd(0) catalyst to Pd(II), which is a key species in the oxygen-mediated homocoupling pathway.[3][11] |
| Use of a Pd(II) Precatalyst | Use a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst complex.[4] If using a Pd(II) source is necessary, the addition of a mild reducing agent like potassium formate can sometimes suppress homocoupling.[12] | Minimizes the initial concentration of Pd(II) available to participate in the homocoupling of the boronic acid before the main catalytic cycle begins.[4][6] |
| Inappropriate Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[6][13] | Bulky ligands can sterically hinder the formation of the diarylpalladium species that precedes homocoupling and accelerate the desired cross-coupling pathway. |
| Boronic Acid Instability | Use a more stable boronic ester, such as a pinacol ester (Bpin), instead of the free boronic acid.[3] | Boronic esters are often more robust and less prone to side reactions like protodeboronation and homocoupling. |
Question 3: My main byproduct is benzothiazole, where the bromine has been replaced by hydrogen. What causes this debromination and how do I stop it?
Answer:
The formation of benzothiazole is the result of a side reaction known as hydrodehalogenation or, more specifically, debromination.[14] This occurs when the organopalladium intermediate formed after oxidative addition is intercepted by a hydride source before it can undergo transmetalation with the coupling partner.
Mechanistic Insight: After oxidative addition of 2-bromobenzothiazole to Pd(0), an Ar-Pd(II)-Br species is formed. If a hydride source is present, a palladium-hydride species can be generated. Subsequent reductive elimination of Ar-H produces the debrominated byproduct and regenerates the Pd(0) catalyst.[3]
Sources of Hydride and Prevention:
-
Bases: Certain bases or their byproducts can act as hydride donors.
-
Troubleshooting: Avoid using bases that can easily provide a hydride, such as those with α-hydrogens in certain contexts. Phosphates (K₃PO₄) and carbonates (Cs₂CO₃, K₂CO₃) are generally considered safer choices.[14]
-
-
Solvents: Solvents can be a major source of hydrides.
-
Water/Moisture: Trace amounts of water can participate in pathways leading to palladium-hydride formation.[15]
-
Troubleshooting: Ensure all reagents, solvents, and glassware are rigorously dried. Perform the reaction under a strict inert atmosphere.
-
-
Ligand Choice: The choice of ligand can influence the relative rates of the desired reductive elimination versus the undesired debromination.[15]
-
Troubleshooting: Using bulky, electron-rich ligands can accelerate the rate of C-C or C-N bond-forming reductive elimination, outcompeting the dehalogenation pathway.[14]
-
Question 4: I'm attempting a Buchwald-Hartwig amination and observing debromination of my 2-bromobenzothiazole. Is this common?
Answer:
Yes, debromination can also be a significant side reaction in Buchwald-Hartwig aminations.[16] The mechanism is similar to that described in Question 3. However, another competing side reaction in this context is β-hydride elimination, especially when coupling with amines that possess a β-hydrogen.
Mechanistic Insight: In the Buchwald-Hartwig catalytic cycle, after the amine coordinates to the palladium center and is deprotonated, the resulting palladium-amido complex undergoes reductive elimination to form the C-N bond.[17][18] However, this intermediate can also undergo β-hydride elimination if the amide has an available β-hydrogen, which leads to the formation of an imine and a palladium-hydride species. This palladium-hydride can then cause the debromination of the starting material.[16]
Prevention Strategies:
-
Ligand Selection: This is the most critical parameter. The development of specialized, bulky biarylphosphine ligands (e.g., Josiphos, BrettPhos) was crucial for making the desired C-N reductive elimination faster than competing pathways like β-hydride elimination.[17][19][20]
-
Base Selection: A strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required to deprotonate the amine without causing other side reactions.[20]
-
Reaction Conditions: Running the reaction at the lowest effective temperature can help minimize side reactions.
Question 5: My Sonogashira coupling is producing a lot of diyne byproduct. How do I favor the cross-coupling product?
Answer:
The formation of a symmetrical diyne byproduct in a Sonogashira reaction is known as Glaser-Hay coupling.[21] This side reaction is almost always promoted by the presence of oxygen and is catalyzed by the copper(I) co-catalyst.[21]
Prevention Strategies:
-
Strictly Inert Atmosphere: This is the most effective way to prevent Glaser coupling. Rigorously degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) from start to finish.[21]
-
Amine Choice: The amine used as the base (and often as the solvent) plays a role. Using a bulkier amine base can sometimes disfavor the bimolecular Glaser coupling.
-
Copper-Free Conditions: If Glaser coupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions rely on a highly active palladium/ligand system to facilitate the coupling and, by eliminating the copper co-catalyst, completely remove the primary pathway for diyne formation.[22][23]
Visualizing the Reaction Pathways
Understanding the competition between the desired reaction and side reactions is key to troubleshooting.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromobenzothiazole with Phenylboronic Acid
This protocol incorporates best practices to minimize common side reactions. It should be considered a starting point and may require optimization for different boronic acids.
Materials:
-
2-Bromobenzothiazole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.3 mol%)
-
K₃PO₄ (potassium phosphate), finely ground and dried (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or microwave vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under a positive pressure of argon or nitrogen, add 2-bromobenzothiazole, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent (2-bromobenzothiazole).
-
Degassing (Optional but Recommended): Even with degassed solvent, it is good practice to briefly bubble argon through the stirred reaction mixture for 5-10 minutes.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired 2-phenylbenzothiazole.
Frequently Asked Questions (FAQs)
Q: Which palladium source is better to start with, Pd(0) or Pd(II)? A: To minimize side reactions like boronic acid homocoupling, it is generally preferable to start with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern precatalyst that generates Pd(0) cleanly and efficiently.[4][5] This avoids the initial, often messy, in-situ reduction of a Pd(II) salt which can consume your nucleophile.[11]
Q: How do I choose the right ligand for coupling with 2-bromobenzothiazole? A: The "best" ligand is substrate-dependent and often requires screening. However, a good starting point for challenging substrates like 2-bromobenzothiazole are bulky, electron-rich biaryl monophosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) like IPr.[5][13] These ligands generally promote faster oxidative addition and reductive elimination, which helps the desired catalytic cycle outcompete side reactions.[7]
Q: Why is degassing so important, especially for Suzuki and Sonogashira reactions? A: Oxygen is detrimental for two main reasons. First, it can oxidize the active Pd(0) catalyst to inactive Pd(II) species, slowing or killing the reaction.[3] Second, it directly promotes the oxidative homocoupling of boronic acids (in Suzuki reactions) and terminal alkynes (in Sonogashira reactions), leading to significant byproduct formation.[11][21]
Q: Can the nitrogen atom in the benzothiazole ring interfere with the reaction? A: Yes, it can. The lone pair on the benzothiazole nitrogen can coordinate to the palladium center. This can be either beneficial or detrimental. In some cases, this coordination can stabilize the catalyst and facilitate the reaction, even allowing for "ligand-free" conditions.[8] In other cases, it might act as an inhibitory ligand, slowing down the reaction. If you suspect catalyst inhibition, using a more strongly coordinating and bulky external ligand (like SPhos) is often necessary to displace the benzothiazole and drive the reaction forward.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]
-
Fu, G. C., & Grubbs, R. H. (2011). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. NIH Public Access. [Link]
-
Houghtaling, J., & Taylor, Z. W. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 27(22), 7943. [Link]
-
RSC Publishing. (2016). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. [Link]
-
ResearchGate. (2021). C‐S cross‐coupling reaction using 2‐bromobenzothiazole as substrate and... [Link]
-
Surry, D. S., & Buchwald, S. L. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Central Science, 6(8), 1276–1296. [Link]
-
ResearchGate. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(25), 10515–10518. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2017). Optimization of the reaction conditions between benzothia- zole and diethyl H-phosphonate. [Link]
-
National Institutes of Health. (2020). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]
-
ResearchGate. (2019). Prominent Ligand Types in Modern Cross-Coupling Reactions. [Link]
-
National Institutes of Health. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
El-Gamal, M. I., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 77-89. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
Sources
- 1. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-Bromo-7-fluoro-4-methylbenzothiazole
Welcome to the technical support center for the purification of 2-Bromo-7-fluoro-4-methylbenzothiazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical pharmaceutical intermediate. Achieving high purity is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the specific challenges encountered during the purification of this halogenated benzothiazole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile is intrinsically linked to the synthetic route employed. For benzothiazole derivatives, synthesis often involves the cyclization of substituted 2-aminothiophenols or direct functionalization of the benzothiazole ring.[1][2] Potential impurities may include:
-
Unreacted Starting Materials: Such as the precursor 7-fluoro-4-methylbenzothiazole if the bromination is incomplete.
-
Isomeric Byproducts: Bromination of the benzothiazole ring can sometimes lead to a mixture of isomers, which can be challenging to separate.[3]
-
Over-brominated Products: Di- or tri-brominated species can form if the reaction conditions are not carefully controlled.[3]
-
Reagents and Catalysts: Residual catalysts (e.g., palladium acetate) or brominating agents (e.g., N-Bromosuccinimide) and their byproducts.[4]
-
Degradation Products: The benzothiazole ring can be sensitive to strongly acidic or oxidative conditions, leading to decomposition.
Q2: What are the primary recommended purification techniques for this compound?
A2: The two most effective and widely used methods for purifying this compound and similar heterocyclic compounds are flash column chromatography and recrystallization.[3][5]
-
Flash Column Chromatography is excellent for separating mixtures with components of different polarities, such as isomers or impurities with significantly different functional groups.[6]
-
Recrystallization is a highly effective technique for removing small amounts of impurities from a crystalline solid, provided a suitable solvent can be found.[7][8]
Q3: How can I reliably assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the gold standard for quantitative purity analysis in the pharmaceutical industry due to its high resolution and sensitivity.[9][10] It can accurately determine the percentage of the main component and detect trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and ensuring the absence of isomeric or structural impurities.[5][11]
-
Melting Point Analysis: A sharp and narrow melting point range is a strong indicator of high purity for a crystalline solid.[1] Impurities typically cause a depression and broadening of the melting range.
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively check for the presence of impurities. The appearance of a single spot in multiple solvent systems suggests a high degree of purity.[11]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Flash Column Chromatography Issues
Q4: My product and a key impurity are co-eluting or have very poor separation during column chromatography. What should I do?
A4: This is a common challenge indicating that the chosen solvent system (mobile phase) is not optimal for the separation.
-
Causality: Separation on silica gel is based on the differential adsorption of compounds based on their polarity. If two compounds have very similar polarities, they will travel through the column at nearly the same rate with an improperly selected eluent.
-
Solution Pathway:
-
Systematic TLC Analysis: Before running the column, screen a variety of solvent systems with different polarities using TLC. A good starting point for many benzothiazoles is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[7] Aim for a solvent system that gives your desired product an Rf (retention factor) value of approximately 0.2-0.3 and maximizes the separation (ΔRf) between it and the impurity.
-
Employ Gradient Elution: If a single solvent system (isocratic elution) fails, a gradient elution is highly effective. Start with a low-polarity mobile phase to elute the non-polar impurities, and gradually increase the percentage of the polar solvent to elute your product, leaving more polar impurities behind on the column.[12]
-
Change Solvent Selectivity: If adjusting polarity isn't enough, switch one of the solvents. For example, replacing ethyl acetate with dichloromethane can alter the separation selectivity due to different solvent-solute interactions.
-
Consider an Alternative Stationary Phase: If separation on silica gel remains difficult, consider using a different stationary phase like neutral or basic alumina, which can be particularly useful for basic heterocyclic compounds.[7]
-
Q5: My compound is streaking badly on the TLC plate and the column, leading to broad peaks and poor recovery. Why is this happening?
A5: Streaking is often caused by adverse interactions between the analyte and the stationary phase, or by sample overloading.
-
Causality: The benzothiazole nitrogen is weakly basic. The surface of standard silica gel is acidic due to the presence of silanol (Si-OH) groups. This can lead to strong, sometimes irreversible, binding or tailing of basic compounds.
-
Solution Pathway:
-
Neutralize the Mobile Phase: Add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your mobile phase.[7][12] This deactivates the acidic sites on the silica gel, preventing strong binding and allowing the compound to move cleanly.
-
Pre-treat the Silica Gel: You can prepare a slurry of silica gel in the eluent containing triethylamine and pack the column with this mixture. This ensures the entire stationary phase is neutralized before the sample is loaded.[12]
-
Reduce the Sample Load: Overloading the column is a common cause of peak broadening and tailing. As a rule of thumb, the mass of the crude sample should be about 1-5% of the mass of the silica gel.[7]
-
Q6: My product appears to be decomposing on the silica gel column. How can I prevent this?
A6: This indicates that your compound is unstable under the acidic conditions of the silica gel.
-
Causality: The acidic nature of silica gel can catalyze the degradation of sensitive molecules. Halogenated compounds can sometimes be labile under these conditions.
-
Solution Pathway:
-
Confirm Instability: Before committing your entire batch, perform a stability test. Spot your crude material on a TLC plate, wait for 30-60 minutes, and then develop the plate. The appearance of new spots or a smear from the baseline indicates decomposition.[7]
-
Use Neutralized Silica: As with the streaking issue, deactivating the silica gel by adding triethylamine to the eluent is the first and most effective solution.[5][12]
-
Switch to a Different Stationary Phase: Use a less acidic stationary phase like neutral alumina.[7]
-
Consider an Alternative Purification Method: If the compound is highly unstable, recrystallization may be a better option if applicable.
-
Recrystallization Issues
Q7: My product "oiled out" of the solution upon cooling instead of forming crystals. What went wrong?
A7: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too rapidly.
-
Causality: The solubility of the compound is so low in the cold solvent that it crashes out of solution at a temperature above its melting point (or as a supercooled liquid). The presence of impurities can also inhibit crystal lattice formation.
-
Solution Pathway:
-
Re-heat and Dilute: Heat the solution to redissolve the oil, then add a small amount of additional hot solvent until the solution is clear again.[7] This slightly reduces the saturation level.
-
Ensure Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath from a high temperature. Slow cooling encourages the formation of well-ordered crystals.
-
Induce Crystallization: If crystals still do not form, try scratching the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[7]
-
Use a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to initiate crystallization.[7]
-
Q8: I've successfully recrystallized my product, but my final yield is very low. How can I improve it?
A8: Low yield is typically due to using too much solvent or premature crystallization.
-
Causality: The goal of recrystallization is to create a saturated solution at high temperature. If excess solvent is used, the solution will not be saturated upon cooling, and a significant portion of the product will remain dissolved.
-
Solution Pathway:
-
Use the Minimum Amount of Hot Solvent: During the dissolution step, add the hot solvent portion-wise, just until all the solid dissolves. This is the most critical step for ensuring a good yield.[8]
-
Boil Off Excess Solvent: If you suspect too much solvent was added, you can gently boil the solution in a fume hood to evaporate some of the solvent and re-saturate it before cooling.
-
Maximize Precipitation: Once the solution has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to minimize the solubility of your compound and maximize the crystal yield.
-
Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out in the filter paper.[8]
-
Data Presentation & Visualization
Table 1: Typical Solvent Systems for Chromatography
| Stationary Phase | Non-Polar Eluent | Polar Eluent | Typical Ratio (v/v) | Notes |
| Silica Gel | Hexanes / Petroleum Ether | Ethyl Acetate | 95:5 to 70:30 | A good starting point for many benzothiazoles. Adjust ratio based on TLC. |
| Silica Gel | Dichloromethane | Methanol | 100:0 to 98:2 | For more polar compounds. Be aware that dichloromethane can be slow to run.[12] |
| Silica Gel (Neutralized) | Hexanes / Ethyl Acetate | Triethylamine | Add 0.1-1% TEA | Recommended if streaking or decomposition occurs.[7][12] |
| Neutral Alumina | Hexanes / Ethyl Acetate | Varies | Varies | Good alternative for acid-sensitive or basic compounds.[7] |
Diagrams and Workflows
Caption: Purification strategy decision tree.
Caption: Troubleshooting logic for column chromatography.
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol assumes silica gel as the stationary phase.
-
Solvent System Selection:
-
Using TLC, identify an eluent system (e.g., Hexanes:Ethyl Acetate) that provides good separation and an Rf value of ~0.25 for the target compound.
-
-
Column Packing (Slurry Method):
-
Select an appropriately sized column.
-
In a beaker, prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent.[6]
-
With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing without air bubbles.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (e.g., 2-3 g) to this solution and concentrate it on a rotary evaporator until a dry, free-flowing powder is obtained.[12]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or bulb) to achieve a steady flow rate.
-
Collect fractions in an ordered array of test tubes.[6]
-
Monitor the elution process by spotting fractions onto TLC plates.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization Purification
-
Solvent Selection:
-
Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, toluene).
-
A suitable solvent will dissolve the compound poorly at room temperature but completely at or near its boiling point.[8] A co-solvent system (e.g., ethanol/water) can also be effective.
-
-
Dissolution:
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents the desired compound from crystallizing prematurely.[8]
-
-
Crystallization:
-
Cover the flask and allow the clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
References
- A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC. (n.d.). BenchChem.
- Technical Support Center: Bromination of Benzothiazole. (n.d.). BenchChem.
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks.
- Overcoming challenges in the bromination of benzothiazole-2-amines. (n.d.). BenchChem.
- Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (n.d.). Journal of Young Pharmacists.
- Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Agilent.
- Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. (2015). Der Pharma Chemica.
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). BenchChem.
- Isolation And Purification Of Substance By Column Chromatography. (2025). Request PDF.
- CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative. (n.d.). Google Patents.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). PMC - NIH.
- Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube.
Sources
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- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 12. Purification [chem.rochester.edu]
Technical Support Center: Managing Steric Hindrance in 2-Substituted Benzothiazole Reactions
Welcome to the technical support center for navigating the complexities of 2-substituted benzothiazole synthesis, with a special focus on overcoming the challenges posed by steric hindrance. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot problematic reactions. Here, we move beyond simple protocols to explain the underlying principles that govern these reactions, providing you with the knowledge to make informed decisions in your laboratory.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter when dealing with sterically demanding substrates in 2-substituted benzothiazole synthesis.
Question 1: My reaction to form a 2-arylbenzothiazole with a bulky ortho-substituted aryl aldehyde is giving very low yields. What is the likely cause and how can I improve it?
Answer:
Low yields in this scenario are classic manifestations of steric hindrance. The bulky ortho-substituent on the aldehyde impedes the nucleophilic attack of the amino group of 2-aminothiophenol and hinders the subsequent cyclization step.
Immediate Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side product formation at higher temperatures.
-
Prolong Reaction Time: Sterically hindered reactions are often slower. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Choice of Solvent: Switching to a higher-boiling point solvent such as DMF or DMSO can facilitate the reaction at elevated temperatures.[2]
Advanced Strategies:
-
Microwave-Assisted Synthesis: Microwave irradiation is a highly effective technique for accelerating reactions involving sterically hindered substrates.[3][4][5][6] The rapid and efficient heating often leads to significantly reduced reaction times and improved yields.[5]
-
Palladium-Catalyzed Cross-Coupling: For particularly challenging substrates, consider a palladium-catalyzed approach. These methods often proceed through different mechanistic pathways that can be less sensitive to steric bulk around the reacting centers.[7][8][9][10][11]
Question 2: I am attempting to synthesize a 2-alkylbenzothiazole using a sterically hindered carboxylic acid, but the reaction is not proceeding. What should I do?
Answer:
The direct condensation of a sterically hindered carboxylic acid with 2-aminothiophenol is often challenging due to the difficulty in activating the sterically encumbered carbonyl group.
Immediate Troubleshooting Steps:
-
Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive derivative, such as an acid chloride or an anhydride. This will increase the electrophilicity of the carbonyl carbon and facilitate the reaction.
-
Use a Stronger Coupling Agent: If using a coupling agent (e.g., DCC), switch to a more potent one designed for hindered couplings, such as HATU or COMU.
Advanced Strategies:
-
Acyl Fluorides: Acyl fluorides are excellent intermediates for sterically hindered amide bond formation.[12] They are highly reactive yet small, minimizing steric clashes during the coupling reaction.[12]
-
Grignard Reagent Addition to Isocyanates: For extremely hindered systems, a more unconventional approach involving the addition of a Grignard reagent to an isocyanate can be a powerful solution to form the desired amide bond, which can then be used to construct the benzothiazole.[13][14][15]
Question 3: My reaction is stalling at the benzothiazoline intermediate, and I am not getting the final oxidized benzothiazole product. What is happening?
Answer:
The final step in many benzothiazole syntheses is the oxidation of the initially formed benzothiazoline to the aromatic benzothiazole.[2] If this oxidation is inefficient, the reaction will appear to stall.
Solutions:
-
Ensure Adequate Oxidant: For many reactions, atmospheric oxygen is a sufficient oxidant, especially when the reaction is run open to the air.[2] However, for more challenging or sluggish reactions, an explicit oxidizing agent is necessary.
-
Common Oxidizing Agents:
-
Hydrogen Peroxide (H₂O₂): Often used in combination with an acid like HCl, this is a highly effective system.[2]
-
DMSO as Oxidant: When used as a solvent at elevated temperatures, DMSO can also serve as the oxidant.[2]
-
Elemental Sulfur: Can act as a traceless oxidizing agent in some solvent-free and catalyst-free syntheses.[16]
-
Frequently Asked Questions (FAQs)
This section covers broader conceptual questions related to managing steric hindrance in 2-substituted benzothiazole reactions.
Q1: What is steric hindrance and how does it specifically affect benzothiazole synthesis?
A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. In the context of 2-substituted benzothiazole synthesis from 2-aminothiophenol, it primarily affects two key steps:
-
Initial Nucleophilic Attack: The approach of the amino group of 2-aminothiophenol to the carbonyl carbon of the aldehyde or carboxylic acid derivative can be physically blocked by bulky groups near the reaction center.
-
Intramolecular Cyclization: The subsequent ring-closing step to form the five-membered thiazole ring can be disfavored if bulky substituents create strain in the transition state.
Q2: Are there any "green" or environmentally friendly methods to overcome steric hindrance in these reactions?
A2: Yes, several modern synthetic methods focus on green chemistry principles.[1] Microwave-assisted synthesis is a prominent example, as it often reduces reaction times and energy consumption.[6][17] Additionally, the use of reusable catalysts and solvent-free reaction conditions are becoming more common.[1][17] Some protocols utilize water as a solvent, further enhancing the environmental friendliness of the synthesis.[1]
Q3: How do palladium-catalyzed methods help in overcoming steric hindrance?
A3: Palladium-catalyzed reactions for benzothiazole synthesis often proceed via a C-H functionalization and intramolecular C-S bond formation pathway.[7][8][9][10][11] This mechanism can be less sensitive to the steric environment around the traditional reacting sites of condensation reactions. The catalytic cycle involves intermediates where the steric bulk may be more readily accommodated, allowing for the formation of products that are difficult to access through conventional methods.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a Sterically Hindered 2-Arylbenzothiazole
This protocol is adapted for the synthesis of 2-(2,6-dimethylphenyl)benzothiazole, a sterically challenging target.
Materials:
-
2-Aminothiophenol
-
2,6-Dimethylbenzaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Graphite
-
Silica gel or Montmorillonite K-10
-
Microwave reactor
-
Ethanol
Procedure:
-
In a microwave-safe vessel, combine 2-aminothiophenol (1 mmol), 2,6-dimethylbenzaldehyde (1 mmol), and a catalytic amount of p-TsOH (0.1 mmol).
-
Add a solid support such as silica gel or montmorillonite K-10 (approximately 1 g) and a small amount of graphite to act as a heat sink.[4]
-
Mix the components thoroughly.
-
Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 300 W) and time (typically 5-15 minutes).[5] Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool.
-
Extract the product with a suitable solvent like ethyl acetate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization from ethanol.
Protocol 2: Palladium-Catalyzed Synthesis of a 2-Substituted Benzothiazole
This protocol outlines a general procedure for the synthesis of 2-substituted benzothiazoles via C-H functionalization.[7][8][9][10][11]
Materials:
-
Substituted Thiobenzanilide
-
Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂)
-
Copper(I) iodide (CuI)
-
Tetrabutylammonium bromide (Bu₄NBr)
-
Solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the substituted thiobenzanilide (1 mmol), Pd(OAc)₂ (10 mol%), CuI (50 mol%), and Bu₄NBr (2 equivalents).[9]
-
Add the anhydrous solvent (e.g., DMF).
-
Heat the reaction mixture at an appropriate temperature (e.g., 120 °C) for the required time (typically 6-24 hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
| Method | Key Reagents | Typical Conditions | Advantages for Steric Hindrance |
| Microwave-Assisted Synthesis | 2-Aminothiophenol, Aldehyde/Carboxylic Acid, Acid Catalyst | Microwave irradiation, 5-15 min | Rapid heating overcomes activation barriers, shorter reaction times minimize side products.[3][4][5][6] |
| Palladium-Catalyzed C-H Functionalization | Thiobenzanilide, Pd(II) catalyst, Cu(I) co-catalyst | Inert atmosphere, 120 °C, 6-24 h | Alternative mechanistic pathway less sensitive to steric bulk.[7][8][9][10][11] |
| Acyl Fluoride Intermediate | Carboxylic Acid, Fluorinating Agent (e.g., BTFFH), 2-Aminothiophenol | In situ generation of acyl fluoride | Small size of fluorine minimizes steric interactions during coupling.[12] |
References
-
Doye, S. Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters. Available at: [Link]
-
Rostamizadeh, S., & Housaini, S. A. G. Microwave-Assisted Preparation of 2-Substituted Benzothiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Doye, S. Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. PubMed. Available at: [Link]
-
Rostamizadeh, S., & Housaini, S. A. G. Microwave-Assisted Preparation of 2-Substituted Benzothiazoles. Taylor & Francis Online. Available at: [Link]
-
Doye, S. Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. ACS Publications. Available at: [Link]
-
Doye, S. ChemInform Abstract: Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C—H Functionalization/Intramolecular C—S Bond Formation Process. Sci-Hub. Available at: [Link]
-
Doye, S. Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. Semantic Scholar. Available at: [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC - NIH. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC - NIH. Available at: [Link]
-
Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. Available at: [Link]
-
Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. ResearchGate. Available at: [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available at: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]
-
The synthesis of sterically hindered amides. PubMed. Available at: [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Publishing. Available at: [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Available at: [Link]
-
ChemInform Abstract: Catalyst-Free Facile Synthesis of 2-Substituted Benzothiazoles. ResearchGate. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]
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Technical Support Center: Preventing Debromination in Palladium-Catalyzed Reactions of Aryl Bromides
Welcome to our dedicated resource for troubleshooting and preventing the common side reaction of debromination in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of palladium-catalyzed reactions, and why is it a problem?
A: Debromination, specifically hydrodebromination, is a frequent and undesirable side reaction in which the bromine substituent on an aryl bromide is replaced by a hydrogen atom.[1] This leads to the formation of an Ar-H byproduct instead of the desired cross-coupled product. This side reaction is problematic because it consumes the starting material, reduces the overall yield of the target molecule, and introduces a byproduct that can be difficult to separate during purification.[1]
Q2: What is the primary mechanistic cause of debromination?
A: The predominant mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This highly reactive intermediate can be generated from various sources in the reaction mixture, such as trace water, alcohol solvents, certain amine bases, or even the phosphine ligands themselves.[1] Once formed, the Pd-H species can undergo reductive elimination with the aryl group coordinated to the palladium center, yielding the debrominated arene and regenerating the active Pd(0) catalyst.[1]
Visualizing the Competing Pathways
The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction and highlights where the debromination pathway diverges.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Q3: Are some aryl bromides more prone to debromination?
A: Yes, the electronic nature of the aryl bromide plays a significant role. Electron-deficient aryl bromides are generally more susceptible to debromination.[1] Additionally, N-heterocyclic bromides, such as bromopyridines and bromoindoles, are known to be challenging substrates. For heterocycles containing an N-H bond, like pyrroles and indoles, the acidic proton can interact with the base, which may facilitate the debromination side reaction.[1][2] In these cases, protecting the N-H group is often a successful strategy.[2]
Q4: How critical is the choice of palladium precatalyst and ligand?
A: The selection of the catalyst system is paramount for controlling selectivity.[1] Using well-defined, air-stable palladium precatalysts can ensure the efficient generation of the active Pd(0) species, which is crucial for initiating the desired catalytic cycle.[1][3][4] The ligand choice directly influences the stability and reactivity of the palladium center. Bulky, electron-rich phosphine ligands, particularly biaryl phosphines like XPhos and SPhos, are highly effective at minimizing debromination.[1][5] These ligands accelerate the desired reductive elimination step (C-C or C-N bond formation), allowing it to outcompete the undesired debromination pathway.[1][6]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving debromination issues during your experiments.
Symptom: Significant formation of the debrominated byproduct (Ar-H) is observed.
Question: I'm observing a significant amount of the debrominated arene in my reaction mixture. What is the first parameter I should investigate?
Answer: Your primary focus should be on the ligand and base combination . This is often the most influential factor in controlling the competition between the desired coupling and debromination.
Troubleshooting Workflow: A Step-by-Step Guide
The following workflow provides a logical sequence for troubleshooting debromination.
Caption: Troubleshooting workflow for minimizing debromination.[1]
Question: Which specific ligands are recommended to suppress debromination?
Answer: Bulky and electron-rich monodentate phosphine ligands are generally the most effective. The Buchwald biaryl phosphine ligands are a cornerstone for challenging couplings.
| Ligand Family | Specific Examples | Key Features | Recommended for |
| Buchwald Biaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich, promote fast reductive elimination.[5][6] | Suzuki, Buchwald-Hartwig, Sonogashira, and other cross-couplings.[6][7][8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, thermally stable. | Can be effective, particularly in Suzuki and Heck reactions.[9][10] |
| Other Bulky Phosphines | QPhos, t-Bu-Amphos | Provide steric hindrance around the metal center. | Effective in specific applications, such as the arylation of homoenolates.[11][12] |
Question: How does the choice of base influence debromination, and what are the best alternatives?
Answer: The strength and nature of the base are critical. Strong bases, especially alkoxides like sodium tert-butoxide (NaOt-Bu), can promote debromination, potentially by generating hydride species or through other decomposition pathways.[1]
Recommended Action: Switch to a weaker inorganic base.
| Base Type | Recommended Bases | Rationale |
| Weak Inorganic Bases | K₃PO₄, Cs₂CO₃, K₂CO₃ | Less prone to generating hydride species. Often highly effective in a wide range of couplings.[1] |
| Organic Amine Bases | Et₃N, DIPEA | Can be problematic as they can act as hydride sources, especially at elevated temperatures. Use with caution. |
| Strong Alkoxide Bases | NaOt-Bu, KOt-Bu | Use as a last resort when weaker bases fail, as they have a higher propensity to cause debromination.[13] |
Question: Can the reaction solvent contribute to debromination?
Answer: Absolutely. Solvents can act as a source of hydrides. Protic solvents (e.g., alcohols, water) are direct sources. Some polar aprotic solvents like DMF can decompose at high temperatures to generate species that lead to Pd-H formation.[1][14]
Recommended Action: Use non-polar, aprotic solvents.
| Solvent Class | Recommended Solvents | Rationale |
| Non-polar Aprotic | Toluene, Dioxane, THF | Generally inert and less likely to be a source of hydrides.[1][11] |
| Polar Aprotic | DMF, DMAc, NMP | Use with caution, especially at temperatures above 100 °C, due to potential decomposition.[14] |
| Protic | Alcohols, Water | Avoid unless the specific protocol (e.g., some Suzuki reactions) requires them. If water is necessary, use minimal, controlled amounts.[15][16] |
Question: I've optimized my ligand, base, and solvent, but still see some debromination. What else can I do?
Answer: The next step is to adjust the reaction temperature. Debromination can have a different activation energy compared to the desired cross-coupling reaction.
Recommended Action: Lower the reaction temperature. Often, reducing the temperature from 100-110 °C to 70-80 °C can significantly suppress the debromination side reaction without drastically slowing down the desired product formation.[1]
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a robust starting point for the cross-coupling of a challenging aryl bromide with an arylboronic acid, incorporating best practices to minimize hydrodebromination.[1]
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%)
-
Anhydrous Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium precatalyst, ligand, and potassium phosphate.[1]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Place the vial in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Li, Y., Wu, D., & Liu, C. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link].
-
Cheng, K., & Walsh, P. J. (2013). Arylation of Aldehyde Homoenolates with Aryl Bromides. Organic Letters. Available at: [Link].
-
Procter, D. J., et al. (2021). Deciphering Complexity in Pd–Catalyzed Cross–Couplings. ChemRxiv. Available at: [Link].
-
Unknown Author. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. Available at: [Link].
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Viciu, M. S., et al. (2002). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics. Available at: [Link].
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Rojas Lab. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link].
-
Bagley, M. C., et al. (2003). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters. Available at: [Link].
-
Panda, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Available at: [Link].
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Smith, A. B., et al. (2022). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Natural Product Reports. Available at: [Link].
-
Unknown Author. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link].
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Hartwig, J. F., et al. (2006). Palladium-catalyzed synthesis of aryl ketones by coupling of aryl bromides with an acyl anion equivalent. Journal of the American Chemical Society. Available at: [Link].
-
Nolan, S. P., et al. (2011). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. European Journal of Organic Chemistry. Available at: [Link].
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Buchwald, S. L., et al. (2010). Palladium-catalyzed conversion of aryl and vinyl triflates to bromides and chlorides. Journal of the American Chemical Society. Available at: [Link].
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Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. Available at: [Link].
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Myers, A. (n.d.). The Stille Reaction. Chem 115 Myers. Available at: [Link].
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Shaughnessy, K. H., et al. (2003). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. Available at: [Link].
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Buchwald, S. L., et al. (2002). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters. Available at: [Link].
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Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link].
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link].
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Buchwald, S. L., & Mauger, C. M. (2009). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Topics in current chemistry. Available at: [Link].
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Chinchilla, R., et al. (2000). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Available at: [Link].
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Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Available at: [Link].
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Weaver, J. D., et al. (2021). Monitoring Radical Intermediates in Photoactivated Palladium-Catalyzed Coupling of Aryl Halides to Arenes by an Aryl Radical Assay. ACS Catalysis. Available at: [Link].
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Biscoe, M. R., et al. (2014). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic letters. Available at: [Link].
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Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English. Available at: [Link].
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JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. Available at: [Link].
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Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link].
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Wikipedia. (n.d.). Stille reaction. Wikipedia. Available at: [Link].
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Available at: [Link].
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Rojas Lab. (2024). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Available at: [Link].
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Cella, R., & Villetti, M. A. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link].
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Macmillan Group. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. Available at: [Link].
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Kwak, J., et al. (2012). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Bulletin of the Korean Chemical Society. Available at: [Link].
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The Agency for Science, Technology and Research (A*STAR). (2015). Breaking reactivity barriers. ScienceDaily. Available at: [Link].
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van der Boom, M. E., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics. Available at: [Link].
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van der Boom, M. E., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link].
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Dreher, S. D., et al. (2008). A rapid, anhydrous Suzuki–Miyaura cross-coupling of alkylboronic esters with aryl halides. Tetrahedron letters. Available at: [Link].
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Sajiki, H., et al. (2018). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Catalysts. Available at: [Link].
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Richey, M. J., et al. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link].
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Available at: [Link].
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
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Technical Support Center: Byproduct Identification in the Synthesis of 2-Arylbenzothiazoles
Welcome to the Technical Support Center for the synthesis of 2-arylbenzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to byproduct formation during their experiments. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your synthetic routes for higher yields and purity.
FAQs: Understanding and Mitigating Byproduct Formation
Here we address some of the most frequently encountered issues in 2-arylbenzothiazole synthesis.
Question 1: My reaction yield is low, and I see multiple spots on my TLC. What are the likely byproducts?
Low yields and the presence of multiple products on a Thin-Layer Chromatography (TLC) plate are common frustrations. The identity of these byproducts is highly dependent on your specific reaction conditions and starting materials. However, several common culprits are frequently observed.
Answer: The most prevalent byproducts in the synthesis of 2-arylbenzothiazoles, typically from 2-aminothiophenol and an aldehyde, include:
-
Disulfide of 2-aminothiophenol: The thiol group in 2-aminothiophenol is highly susceptible to oxidation, leading to the formation of a disulfide dimer.[1] This is often observed as a baseline spot or a less polar spot on the TLC. To mitigate this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Benzothiazoline intermediate: The reaction proceeds through a benzothiazoline intermediate, which is then oxidized to the final benzothiazole product.[2] If the oxidation step is incomplete or inefficient, this intermediate can be a major byproduct.[2] The choice of oxidant and reaction conditions are critical here. While atmospheric oxygen can be sufficient in some cases, explicit oxidizing agents like hydrogen peroxide (H₂O₂) are often employed.[2]
-
Over-oxidation products: In reactions where a strong oxidant is used, there's a risk of over-oxidizing the desired product, leading to a complex mixture of byproducts.[1] Careful control of the oxidant's stoichiometry is essential to prevent this.[1]
-
Unreacted starting materials: Incomplete conversion will naturally lead to the presence of starting materials in your crude product. Optimizing reaction time, temperature, and catalyst loading can help drive the reaction to completion.[1]
Question 2: I'm using a carboxylic acid instead of an aldehyde. What specific byproducts should I be aware of?
While the condensation of 2-aminothiophenol with carboxylic acids is a valid route to 2-arylbenzothiazoles, it often requires harsher conditions and can lead to different byproduct profiles.[3]
Answer: When using carboxylic acids, you should be mindful of the following potential side reactions:
-
Amide formation: The amino group of 2-aminothiophenol can react with the carboxylic acid to form an amide without subsequent cyclization. This is more likely if the cyclization conditions (e.g., high temperature, strong acid catalyst) are not met.
-
Decarboxylation of the starting material: Some aromatic carboxylic acids can be prone to decarboxylation under the high temperatures often required for this condensation, leading to the formation of the corresponding arene as a byproduct.
-
Complex mixtures from harsh conditions: The use of strong acids like polyphosphoric acid (PPA) at high temperatures can lead to charring and the formation of a complex mixture of unidentifiable byproducts, significantly complicating purification.[4]
Question 3: My purification by column chromatography is proving difficult. Are there alternative strategies?
Purification can be a significant bottleneck, especially when byproducts have similar polarities to the desired 2-arylbenzothiazole.
Answer: If standard column chromatography is not effective, consider the following strategies:
-
Recrystallization: This is often the most effective method for purifying solid products.[2] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find conditions that selectively crystallize your desired product, leaving impurities in the mother liquor.
-
Acid-base extraction: If your product has a basic nitrogen atom within the benzothiazole ring, you may be able to perform an acid-base extraction to separate it from neutral byproducts.[2] Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and extracted with an organic solvent to recover the purified product.
-
Preparative TLC or HPLC: For small-scale reactions or when high purity is essential, preparative thin-layer chromatography or high-performance liquid chromatography can be excellent purification techniques.
Troubleshooting Guide: A Deeper Dive into Byproduct Identification
When simple mitigation strategies fail, a more systematic approach to identifying the unknown byproducts is necessary. This involves a combination of analytical techniques.
Step 1: Preliminary Analysis with TLC
Thin-layer chromatography is your first line of defense in assessing the success of your reaction and the complexity of your product mixture.[5]
-
Co-spotting: Always run your crude reaction mixture alongside your starting materials on the same TLC plate. This will immediately tell you if you have unreacted starting materials.
-
Visualization Techniques: Use multiple visualization methods. UV light will show UV-active compounds.[5] Stains like potassium permanganate or iodine vapor can reveal compounds that are not UV-active.[5]
Step 2: Spectroscopic and Spectrometric Analysis
To definitively identify byproducts, you will need to employ more powerful analytical techniques.
| Analytical Technique | Information Gained | Common Byproduct Signatures |
| ¹H NMR Spectroscopy | Provides information on the chemical environment of hydrogen atoms. | Disulfide: Broadening of aromatic signals, absence of the aldehyde proton. Benzothiazoline: Presence of a methine proton (CH) signal, often a singlet or doublet, typically between 5-6 ppm. |
| Mass Spectrometry (MS) | Determines the molecular weight of the components in your mixture. | Provides the molecular ion peak (M+) for each component, allowing you to deduce their elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Separates the components of a mixture for individual analysis. | Allows for the quantification of each component and can be coupled with a mass spectrometer (LC-MS) for simultaneous separation and identification. |
Experimental Protocol: Sample Preparation for LC-MS Analysis
-
Dissolve the Crude Sample: Accurately weigh approximately 1-2 mg of your crude reaction mixture into a clean vial.
-
Add Solvent: Add 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to the vial.
-
Ensure Complete Dissolution: Vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Filter the Sample: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Dilute if Necessary: If the initial concentration is too high, dilute the filtered sample with the mobile phase to an appropriate concentration for analysis.
Workflow for Byproduct Identification
Caption: A systematic workflow for the identification and mitigation of byproducts.
Mechanistic Insights into Byproduct Formation
Understanding the reaction mechanism is key to predicting and preventing the formation of unwanted side products. The most common synthesis of 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with an aldehyde.
Caption: The reaction mechanism for 2-arylbenzothiazole synthesis and a common side reaction.
The initial step is the condensation of the amino group of 2-aminothiophenol with the aldehyde to form a Schiff base intermediate. This is followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon, leading to the formation of the benzothiazoline intermediate.[2] The final and often crucial step is the oxidation of the benzothiazoline to the aromatic 2-arylbenzothiazole.[2]
References
-
Guzmán, J. D. J., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(11), 2569. [Link]
-
Lee, A. S.-Y., Chung, C.-H., Chang, Y.-T., & Chen, P.-L. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 311-315. [Link]
-
Mishra, A., et al. (2022). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9-47. [Link]
-
Coelho, J. A. S., et al. (2017). Synthesis of 2-arylbenzothiazoles via direct condensation between in situ generated 2-aminothiophenol from disulfide cleavage and carboxylic acids. Tetrahedron Letters, 58(2), 146-149. [Link]
-
Abbasi, M., et al. (2018). Magnetic Ionic Liquid [bmim][FeCl4] as an Efficient Catalyst for the Synthesis of 2-Aryl Benzimidazoles and 2-Aryl Benzothiazoles Derivatives. Oriental Journal of Chemistry, 34(1), 339-347. [Link]
-
Rostamizadeh, S., et al. (2014). Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature. Molecules, 19(6), 7987-7995. [Link]
-
Bose, D. S., Idrees, M., & Srikanth, B. (2007). Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. Synthesis, 2007(05), 819-823. [Link]
-
Wang, M., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
-
Svidritsky, E. A., & Pozdnyakov, D. I. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. [Link]
-
Ranu, B. C., Jana, R., & Dey, S. S. (2004). An Efficient and Green Synthesis of 2-Arylbenzothiazoles in an Ionic Liquid, [pmIm]Br under Microwave Irradiation. Chemistry Letters, 33(3), 274-275. [Link]
-
Parle, A., & Amin, S. (2018). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 10(8), 116-121. [Link]
-
Hutchinson, I., et al. (2000). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles. Journal of Medicinal Chemistry, 43(24), 4659-4668. [Link]
-
Sharma, G., & Kumar, A. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science, 12(3), 1-8. [Link]
-
Fustero, S., et al. (2011). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 16(11), 9189-9207. [Link]
Sources
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- 4. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Catalyst Stability and Turnover in Suzuki-Miyaura Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals who aim to improve the robustness, efficiency, and longevity of their palladium-catalyzed reactions. Here, we move beyond standard protocols to diagnose and solve common challenges related to catalyst stability and turnover, grounding our advice in mechanistic principles and field-proven strategies.
Section 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics
This section addresses the most common initial hurdles encountered in Suzuki couplings.
Q1: My Suzuki reaction shows low or no conversion. What are the first parameters to check?
A1: When a Suzuki coupling fails, a systematic check of the foundational components is the most efficient first step. Begin by assessing these key areas:
-
Catalyst and Ligand Activity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are not degraded.[1] Phosphine ligands can oxidize over time, and Pd(0) sources are sensitive to air.[1][2] If using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species.[2][3] Consider using modern, air-stable precatalysts (e.g., G3-XPhos) which ensure efficient generation of the active catalyst.[3][4]
-
Oxygen Contamination: The presence of oxygen is a primary culprit for catalyst deactivation and the formation of unwanted homocoupling side products.[2][3][5] Ensure all solvents are rigorously degassed (e.g., via sparging with an inert gas like argon or nitrogen for 15-30 minutes, or through freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of inert gas.[5]
-
Reagent Quality: The stability of the boronic acid or ester is critical. Boronic acids are susceptible to degradation, particularly protodeboronation, which replaces the boron group with a hydrogen atom.[1][6] It is highly recommended to use fresh, high-purity boronic acids. For substrates known to be unstable, consider using more robust alternatives like MIDA boronates or potassium trifluoroborate salts.[1][5][7]
-
Base and Solvent Purity: The choice and quality of the base and solvent are crucial. The base not only facilitates the catalytic cycle but its strength can influence reaction rate and side reactions.[5][8] Solvents must be anhydrous and free of peroxides, especially ethers like THF and dioxane, which can poison the catalyst.[1][9]
Q2: My reaction mixture turns black, and the conversion has stalled. What is happening?
A2: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition.[1][9][10] This occurs when the Pd(0) species, the active catalyst, aggregates into inactive palladium nanoparticles.[9] This process is often irreversible and removes the catalyst from the productive catalytic cycle.
The primary causes are:
-
Ligand Dissociation: The catalytically active species is often a monoligated L₁Pd(0) complex.[11] If the ligand dissociates from the palladium center, the resulting "naked" Pd(0) atoms are highly prone to aggregation.[9]
-
High Temperature: Excessive heat can accelerate both ligand dissociation and the rate of nanoparticle aggregation.[5][10]
-
Inefficient Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) center is slow, the concentration of the unstable L₁Pd(0) intermediate increases, providing more opportunity for aggregation.[9]
To prevent this, you should ensure you are using a sufficiently bulky and electron-rich ligand to stabilize the Pd(0) center, and run the reaction at the lowest effective temperature.[10][11]
Q3: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A3: Homocoupling (or Glaser coupling) of the boronic acid to form a biaryl byproduct is a common issue, often driven by the presence of oxygen or unreduced Pd(II) species.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that couples two molecules of the boronic acid.[2][12]
Strategies to suppress homocoupling include:
-
Rigorous Degassing: As mentioned, meticulously removing oxygen from all reagents and the reaction headspace is the most critical step.[5][13]
-
Use of Precatalysts: Modern precatalysts are designed for rapid and efficient generation of the Pd(0) species, minimizing the amount of residual Pd(II) that could initiate homocoupling.[4]
-
Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help scavenge any Pd(II) species that form, keeping the palladium in its active Pd(0) state without reducing the oxidative addition product.[12]
Section 2: Troubleshooting Guide - A Deeper Dive
This section provides a structured approach to resolving more complex issues by examining the underlying chemistry.
Issue 1: Low Catalyst Turnover Number (TON) / Stalled Reaction
A low turnover number indicates that each catalyst molecule is completing only a few productive cycles before becoming inactive.
Causality Analysis:
The rate-limiting step in many Suzuki couplings is either oxidative addition or transmetalation.[11] A slowdown in any part of the catalytic cycle can lead to catalyst decomposition pathways becoming competitive, effectively killing the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low catalyst turnover.
Mechanistic Explanations & Solutions:
-
Slow Oxidative Addition: This step is often problematic for electron-rich or sterically hindered aryl halides, and particularly for aryl chlorides.[2][14] The Pd(0) complex must insert into the C-X bond.
-
Why it happens: The palladium center needs to be sufficiently electron-rich to donate electron density into the σ* orbital of the C-X bond. For less reactive halides like Ar-Cl, this is a high energy barrier.
-
Solution: Employ highly electron-donating ligands. Bulky dialkylbiarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) excel here because they increase the electron density on the palladium, promoting the oxidative addition step.[2][8][11]
-
-
Slow Transmetalation: The transfer of the organic group from boron to palladium can be sluggish.
-
Why it happens: The organoboron species must be activated by a base to form a more nucleophilic "ate" complex before it can transmetalate.[7][15] Steric hindrance around either the boron or the palladium center can also impede this step.
-
Solution: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than carbonates (e.g., K₂CO₃).[5] The solvent system also plays a role; a small amount of water is often necessary to facilitate the activation of the boronic acid.[2][16]
-
Issue 2: Catalyst Decomposition via Palladium Black Formation
The stability of the Pd(0) intermediate is paramount for achieving high turnover.
Deactivation Pathway:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. reddit.com [reddit.com]
Technical Support Center: Optimizing Suzuki Couplings of Brominated Heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in your research, particularly concerning the coupling of brominated heterocycles. This guide is structured in a practical question-and-answer format to directly address the specific issues you may encounter at the bench.
Troubleshooting Guide: Common Issues and Solutions
This section addresses frequent problems encountered during the Suzuki coupling of brominated heterocycles, with a focus on how the base and solvent choice can be pivotal in resolving them.
Question 1: My reaction has stalled, showing low conversion of the starting bromoheterocycle. What are the likely causes related to my base and solvent?
Answer:
Low conversion is a common issue often traced back to suboptimal reaction parameters that fail to drive the catalytic cycle forward efficiently. The two most critical steps influenced by the base and solvent are oxidative addition and transmetalation.
Potential Causes & Solutions:
-
Inefficient Transmetalation: This is the most frequent bottleneck. The base's primary role is to activate the boronic acid (or its ester) to form a more nucleophilic boronate species, which is necessary for transmetalation.[1][2]
-
Weak Base: If you are using a mild base like NaHCO₃ or K₂CO₃ with an electron-deficient heterocycle, it may not be strong enough to generate a sufficient concentration of the active boronate. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.
-
Poor Solubility: The base and the boronate species must have some solubility in the reaction medium. If you are using an inorganic base in a nonpolar solvent like toluene, the reaction can be sluggish. The addition of water (e.g., toluene/H₂O 9:1) is often crucial as it helps solubilize the base and facilitates the formation of the hydroxo-palladium complex, which can be a key intermediate in the transmetalation step.[3]
-
Anhydrous Conditions: While sometimes necessary, strictly anhydrous conditions can slow down or halt transmetalation. A small amount of water is often beneficial for the hydrolysis of boronic esters and the formation of the reactive boronate species.[4]
-
-
Slow Oxidative Addition: The insertion of the Pd(0) catalyst into the C-Br bond can be slow, especially with electron-rich heterocycles.[5]
-
Solvent Choice: The solvent can influence the stability and reactivity of the Pd(0) species.[6][7] For electron-rich systems, a more polar aprotic solvent like DMF or dioxane can sometimes accelerate oxidative addition compared to nonpolar solvents like toluene. However, the effect is complex and not solely dependent on dielectric constant.[6][8][9]
-
Troubleshooting Protocol: Addressing Low Conversion
-
Verify Reagent Quality: Ensure your solvent is anhydrous (if intended) and degassed, and that the base is finely powdered and dry.
-
Base Screening: If using K₂CO₃, try switching to K₃PO₄ or Cs₂CO₃. These stronger bases can significantly accelerate transmetalation.
-
Introduce Water: If running under strictly anhydrous conditions, add a small amount of degassed water (e.g., 2-5 equivalents relative to the limiting reagent) to your reaction in a solvent like dioxane, THF, or toluene.[4]
-
Solvent Change: If solubility is a clear issue, switch to a solvent that better dissolves all components at the reaction temperature. Common choices include 1,4-dioxane, THF, DME, or toluene, often with a small amount of water.[10]
Question 2: I'm observing significant debromination of my starting material and/or protodeborylation of my boronic acid. How can I suppress these side reactions?
Answer:
Debromination (replacement of -Br with -H) and protodeborylation (replacement of -B(OH)₂ with -H) are destructive side reactions that consume your starting materials. They are often promoted by the choice of base, solvent, and temperature.
Mechanistic Insights:
-
Debromination: This can occur after oxidative addition. The resulting Aryl-Pd(II)-Br complex can react with a hydride source (often from the solvent or base) followed by reductive elimination to yield the dehalogenated arene.[10]
-
Protodeborylation: This is the hydrolysis of the C-B bond, which is often base-catalyzed and accelerated at higher temperatures. Heteroaryl boronic acids can be particularly susceptible.
Solutions to Mitigate Side Reactions:
| Strategy | Base Adjustment | Solvent Adjustment | Other Considerations |
| Use a Milder Base | Switch from strong bases like NaOH or KOtBu to weaker inorganic bases. K₃PO₄ is often a good balance of activity and mildness. KF is even milder and can be effective, though it may slow the reaction rate.[11] | N/A | |
| Anhydrous Conditions | Use a soluble, non-nucleophilic organic base or a base like TMSOK under strictly anhydrous conditions.[12] | Use anhydrous solvents like toluene, dioxane, or 2-MeTHF. This is particularly effective for preventing protodeborylation. | Use boronic esters (e.g., pinacol esters), which are more stable towards protodeborylation than boronic acids.[10] |
| Lower Temperature | N/A | N/A | Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 60-80 °C instead of >100 °C). |
| Phase-Separated System | N/A | A biphasic system (e.g., Toluene/H₂O) can sometimes help by keeping the concentration of the base low in the organic phase where the catalyst resides. | N/A |
Question 3: My reaction is producing a significant amount of homocoupled boronic acid byproduct. Why is this happening?
Answer:
Homocoupling of the boronic acid (forming an R-R biaryl from R-B(OH)₂) is a common side reaction, often exacerbated by the presence of oxygen.[13]
Primary Cause:
-
Oxygen Contamination: The primary culprit is often inadequate degassing of the reaction mixture (solvents, water, and reagents). Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in an alternative catalytic cycle that promotes homocoupling.[13] It can also directly promote the homocoupling reaction.
Troubleshooting Protocol: Preventing Homocoupling
-
Rigorous Degassing: This is the most critical step.
-
Sparge all solvents (including any water co-solvent) with an inert gas (Argon or Nitrogen) for at least 20-30 minutes before use.
-
Assemble your reaction vessel, add all solid reagents, and subject the vessel to several cycles of vacuum/inert gas backfill.
-
Add the degassed solvents via cannula or syringe and briefly sparge the reaction mixture headspace before heating.
-
-
Use a Pd(0) Precatalyst: While Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are common, they require an in situ reduction step to form the active Pd(0) catalyst. Using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes minimize side reactions that occur during this reduction phase.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the strategic selection of bases and solvents for your Suzuki coupling reactions.
Question 4: How do I choose the right base for my specific brominated heterocycle?
Answer:
Base selection is a balancing act between promoting the desired reaction and avoiding side reactions. The optimal choice depends on the electronic nature of your heterocycle and the presence of any base-sensitive functional groups.
Caption: Decision workflow for selecting a suitable base.
| Base | pKa of Conj. Acid | Strength | Common Use Cases & Remarks |
| Na₂CO₃ / K₂CO₃ | 10.3 / 10.3 | Moderate | The "go-to" standard base for many Suzuki reactions. Often used in aqueous mixtures (e.g., 2M solution).[5] |
| K₃PO₄ | 12.3 | Strong | Excellent for challenging couplings, including those with aryl chlorides or electron-deficient heterocycles. Often used with less water or under anhydrous conditions.[5] |
| Cs₂CO₃ | 10.3 | Moderate | Its high solubility in some organic solvents can be advantageous. Often provides better results than K₂CO₃ due to cation effects. |
| KOtBu | 19.0 | Very Strong | Generally too harsh for substrates with sensitive functional groups. Can promote side reactions. |
| KF | 3.2 | Mild | Useful for reactions with base-labile groups (like esters) where hydrolysis is a major concern.[2][11] Reaction rates may be slower. |
Question 5: What is the role of the solvent, and how does its polarity matter?
Answer:
The solvent is not merely a medium for the reaction; it actively influences multiple stages of the catalytic cycle.[7] It must dissolve the reactants, catalyst, and base to some extent, and its coordinating ability and polarity can stabilize key intermediates.[14]
The idea that simply increasing solvent polarity will accelerate the reaction is an oversimplification.[6][9] While polar aprotic solvents like DMF, MeCN, or DMSO were thought to stabilize anionic transition states in oxidative addition, studies have shown that the reaction selectivity and rate do not trend simply with the dielectric constant.[6][8]
Caption: The Suzuki cycle, highlighting where base and solvent exert influence.
| Solvent | Polarity | Boiling Point (°C) | Key Characteristics & Best Use Cases |
| Toluene | Nonpolar | 111 | Good for high-temperature reactions. Poor solubility for inorganic salts, often requires a water co-solvent. |
| 1,4-Dioxane | Polar Aprotic | 101 | Excellent general-purpose solvent, miscible with water. A traditional choice for Suzuki couplings.[5] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good solvating properties but has a low boiling point, limiting the reaction temperature. 2-MeTHF is a greener alternative with a higher boiling point (80 °C).[5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Highly polar, excellent solvating power for salts. Can be difficult to remove. Can sometimes act as a ligand or be a source of hydride for debromination.[7] |
| Water | Protic | 100 | Used as a co-solvent to dissolve inorganic bases. Can be used as the primary solvent for water-soluble substrates, offering green chemistry benefits.[15] |
Practical Guideline: For a new reaction with a brominated heterocycle, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) with K₃PO₄ as the base is an excellent and robust starting point for screening.
References
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – An Asian Journal.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki reaction. (n.d.). Wikipedia.
- Use of Base Metals in Suzuki Coupling. (n.d.). WordPress.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. (2019).
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
- Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. (n.d.).
- Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. (2011). Journal of the American Chemical Society.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Israel Journal of Chemistry.
- How can I solve my problem with Suzuki coupling? (2014).
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.).
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
Sources
- 1. semanticscholar.org [semanticscholar.org]
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- 5. reddit.com [reddit.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Suzuki Reactions Involving Benzothiazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving benzothiazole scaffolds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the post-reaction workup and purification stages. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.
Troubleshooting Guide
This section addresses specific, common problems encountered during the workup of Suzuki reactions with benzothiazole-containing compounds.
Q1: My final product is contaminated with a persistent black or dark-colored solid. How do I remove the palladium catalyst?
A: The dark solid is likely palladium black, which forms when the Pd(0) catalyst agglomerates and precipitates. Residual soluble palladium species may also be present, which can be more challenging to remove. A multi-step approach is often most effective.
The choice of method depends on the nature of the palladium species (heterogeneous vs. soluble) and the required purity of the final compound, especially in pharmaceutical applications where metal contamination is strictly regulated.[1]
Recommended Procedures:
-
Initial Filtration (for Palladium Black):
-
Step 1: After the reaction is complete, allow the mixture to cool to room temperature.
-
Step 2: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) in which your product is soluble.
-
Step 3: Pass the entire mixture through a pad of Celite® (diatomaceous earth) in a sintered glass funnel. Wash the pad thoroughly with the same solvent to ensure complete recovery of your product.[2]
-
Causality: Celite is a fine, porous filter aid that effectively traps the insoluble palladium black particles, which would otherwise pass through standard filter paper.[3]
-
-
Scavenging (for Soluble Palladium): If filtration is insufficient, soluble palladium species are likely present. These can be removed using scavengers.
-
Step 1: After Celite filtration, concentrate the filtrate.
-
Step 2: Re-dissolve the crude product in an appropriate solvent.
-
Step 3: Add a palladium scavenger. The choice depends on your system, but common options are summarized in the table below.
-
Step 4: Stir the mixture, often overnight, as per the scavenger manufacturer's instructions.
-
Step 5: Filter off the scavenger resin/silica and wash with the solvent.
-
Causality: Scavengers are solid-supported reagents with functional groups (like thiols or amines) that have a high affinity for palladium. They chelate the soluble metal, allowing it to be removed by simple filtration.[1]
-
Table 1: Comparison of Common Palladium Scavenging Techniques
| Method | Principle | Advantages | Disadvantages |
| Celite Filtration | Mechanical filtration | Simple, inexpensive, effective for insoluble Pd black.[2] | Ineffective against soluble/colloidal Pd species. |
| Silica Gel Chromatography | Adsorption | Can be integrated directly into the purification step. | May require specific elution conditions; product loss is possible.[2] |
| Thiol-Based Scavengers | Chemisorption (Chelation) | High efficiency for a variety of Pd species.[1] | Can be expensive; may require longer reaction times. |
| Activated Carbon | Adsorption | Cost-effective; good for removing Pd and colored impurities. | Can adsorb the product, leading to yield loss; requires careful optimization. |
| Resin Scavengers (e.g., TMT) | Precipitation/Chelation | Highly effective at reducing Pd levels to ppm.[3] | Cost can be a factor for large-scale reactions. |
Q2: I'm struggling to remove unreacted boronic acid and its byproducts from my crude material. What is the best workup strategy?
A: Boronic acids and their dehydrated trimeric form, boroxines, are common impurities. Since boronic acids are acidic, their removal is typically achieved with a basic aqueous wash, which converts them into water-soluble boronate salts.[4]
Recommended Procedure:
-
Liquid-Liquid Extraction:
-
Step 1: After initial filtration (see Q1), transfer the organic filtrate to a separatory funnel.
-
Step 2: Add an equal volume of a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[4][5]
-
Step 3: Shake the funnel vigorously and allow the layers to separate. The boronate salt will partition into the aqueous layer.
-
Step 4: Drain the aqueous layer. Repeat the wash 1-2 more times to ensure complete removal.
-
Step 5: Wash the organic layer with water and then with brine to remove residual base and dissolved water.
-
Step 6: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[6]
-
-
Trustworthiness Check: Before concentrating, spot a sample of the washed organic layer on a TLC plate against a standard of the starting boronic acid to confirm its complete removal.
-
Expert Insight: If your benzothiazole product has a basic nitrogen that might be protonated and drawn into the aqueous layer during an acidic wash, a basic wash is the preferred method for removing acidic impurities like boronic acids.[5] Some boronic esters, like pinacol esters, are more resistant to basic washes but can often be removed during silica gel chromatography.[7]
Q3: My reaction yield is low, and TLC analysis shows significant amounts of starting aryl halide. What went wrong?
A: Low conversion in a Suzuki reaction involving a benzothiazole halide can point to several issues, often related to catalyst activity or the specific electronic nature of the substrate.
Troubleshooting Steps:
-
Evaluate the Catalyst and Ligand:
-
Catalyst Inactivation: The active Pd(0) species can be sensitive to oxygen. Ensure your reaction was properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[8][9] Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) state can also be a cause.[8]
-
Ligand Choice for Benzothiazoles: Benzothiazoles can be challenging substrates. The benzothiazole nitrogen itself can act as a ligand, potentially interfering with the desired catalytic cycle.[10][11] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) can promote the rate-limiting oxidative addition step, especially with electron-rich or sterically hindered benzothiazole halides.[12][13]
-
-
Assess the Base and Solvent:
-
Base Strength and Solubility: The base is crucial for activating the boronic acid to facilitate transmetalation.[14][15] If an inorganic base like K₂CO₃ or K₃PO₄ was used, ensure it was sufficiently soluble. A biphasic solvent system (e.g., dioxane/water, toluene/water) is often necessary to dissolve both the organic substrates and the inorganic base.[7][14] For particularly stubborn couplings, a stronger base like cesium carbonate (Cs₂CO₃) may be required.[11]
-
-
Consider Protodeboronation:
-
This is a side reaction where the boronic acid reacts with residual water or protic solvents to regenerate the corresponding arene, effectively consuming your nucleophile.[16] If you suspect this is happening (e.g., under harsh basic conditions or prolonged heating), using a more stable boron reagent like a pinacol boronate ester or MIDA boronate can be beneficial.[6][13]
-
Frequently Asked Questions (FAQs)
Q1: What is a standard, reliable workup procedure for a Suzuki reaction of a 2-halobenzothiazole?
A: A general and robust aqueous workup is the standard starting point. The following protocol is a synthesis of common procedures reported in the literature.[6]
Experimental Protocol: General Aqueous Workup
-
Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the reaction vessel to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or chloroform (CHCl₃). This ensures the product remains in the organic phase during extraction.
-
Filtration: Filter the diluted mixture through a pad of Celite® to remove the heterogeneous palladium catalyst and any insoluble inorganic salts. Wash the filter cake with additional solvent.[2]
-
Basic Wash: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ or 1M K₂CO₃. This removes acidic impurities, particularly excess boronic acid.[5]
-
Water and Brine Wash: Wash the organic layer sequentially with deionized water and then a saturated brine solution. The brine wash helps to break up emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The resulting crude solid or oil can then be purified by a suitable method, most commonly silica gel column chromatography or recrystallization.[17]
Q2: Why is the choice of base so important for the reaction and how does it impact the workup?
A: The base plays a multifaceted role in the Suzuki-Miyaura catalytic cycle and its properties directly influence the workup.
-
Mechanistic Role: The primary function of the base is to activate the boronic acid. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[18][19] This boronate complex then undergoes transmetalation with the palladium center much more readily than the neutral boronic acid.[15][20]
-
Impact on Workup:
-
Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These are the most common choices.[14] They are inexpensive and effective but require an aqueous phase for solubility, necessitating a liquid-liquid extraction during workup to be removed.
-
Organic Bases (e.g., Triethylamine): While sometimes used, they are generally less effective for activating boronic acids.[14] If used, they can often be removed by an acidic wash (e.g., with 1M HCl), provided the benzothiazole product is stable to acid.
-
Fluoride Bases (e.g., KF, CsF): These can be used under anhydrous conditions and are particularly useful for substrates with base-sensitive functional groups (like esters), as they are milder.[15][21] Their removal still typically involves an aqueous wash.
-
Q3: Can you illustrate the overall workflow from reaction completion to purified product?
A: Certainly. The following diagram outlines the logical steps in a typical workup and purification sequence for a Suzuki reaction involving benzothiazoles.
Caption: A typical experimental workflow for the workup and purification of benzothiazoles from a Suzuki reaction.
Q4: Can you provide a diagram of the Suzuki-Miyaura catalytic cycle to help understand the origin of byproducts?
A: Understanding the catalytic cycle is key to diagnosing issues. Byproducts arise from deviations from this ideal pathway.
Caption: The Suzuki-Miyaura catalytic cycle, illustrating the key steps of oxidative addition, transmetalation, and reductive elimination.[22]
References
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ACS Omega. [Link]
- Google Patents. (2016).
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?[Link]
-
MDPI. (n.d.). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
CSIR-NIScPR. (n.d.). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Open Research@CSIR-NIScPR. [Link]
-
PubMed Central (PMC). (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help![Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?[Link]
-
ResearchGate. (n.d.). Coupling outcomes for indoles, benzoxazoles, benzothiazoles and benzodiazoles. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
ResearchGate. (2024). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. [Link]
-
Efficient Suzuki reaction with benzothiazole/Pd(II) catalyst in water. (2024). [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Royal Society of Chemistry. (n.d.). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. [Link]
-
Chem-Station. (2013). Suzuki-Miyaura Cross Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2025). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. [Link]
-
PubMed Central (PMC). (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. [Link]
-
PubMed. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Bromo-7-fluoro-4-methylbenzothiazole
Executive Summary: The structural elucidation of complex heterocyclic molecules is a cornerstone of modern drug discovery and materials science. 2-Bromo-7-fluoro-4-methylbenzothiazole (CAS: 1019108-45-2) presents a unique analytical challenge due to the presence of multiple substituents—bromo, fluoro, and methyl groups—on the benzothiazole core.[1][2] Each substituent imparts distinct electronic and steric effects, which are reflected in the molecule's Nuclear Magnetic Resonance (NMR) spectra. This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers and drug development professionals, offering not just data, but a logical framework for spectral interpretation, grounded in established principles of NMR spectroscopy and supported by comparative data from related structures.
The Analytical Imperative: Why NMR for Substituted Benzothiazoles?
The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities.[3][4] Modifying this core with substituents like halogens and alkyl groups is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. However, this chemical diversity necessitates unambiguous structural confirmation, a task for which NMR spectroscopy is exceptionally well-suited.
Unlike mass spectrometry, which provides molecular weight, or IR spectroscopy, which identifies functional groups, NMR provides a detailed map of the molecular skeleton, revealing the precise connectivity and electronic environment of each atom. For this compound, NMR is indispensable for confirming the regiochemistry of the substituents—a critical factor in determining the molecule's ultimate function.
To ensure clarity in spectral assignments, the standard IUPAC numbering for the benzothiazole ring system is used throughout this guide.
Caption: IUPAC numbering for this compound.
Experimental Protocol: A Self-Validating Approach
Acquiring high-quality, reproducible NMR data is paramount. The following protocol is designed to ensure accuracy and provide a self-validating dataset suitable for regulatory submission or publication.
Caption: A robust workflow for unambiguous structural confirmation.
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). The choice of CDCl₃ is strategic; it readily dissolves many organic compounds and its residual solvent peak provides a secondary chemical shift reference.[5] TMS serves as the primary internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength enhances signal dispersion, which is crucial for resolving complex coupling patterns. A standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment simplifies the spectrum to a series of singlets (or doublets/triplets due to C-F coupling), with each signal corresponding to a unique carbon environment. Due to the low natural abundance of the ¹³C isotope, a longer acquisition time (2-4 hours) is often necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed manually to ensure accuracy. Reference the spectra by setting the TMS signal to 0.00 ppm for ¹H and the CDCl₃ signal to 77.16 ppm for ¹³C.
Analysis and Comparison: Decoding the Spectra
While experimental data for this specific molecule is not widely published, we can predict the spectra with high confidence based on established substituent effects and data from analogous compounds.[6][7]
The proton spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the methyl group. The key to interpretation lies in the chemical shifts and the coupling constants (J), particularly the through-space and through-bond couplings to the fluorine atom.[8][9]
| Predicted δ (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment | Rationale |
| ~7.10 - 7.30 | Doublet of doublets (dd) | ³JH-H ≈ 8.0 Hz, ⁴JH-F ≈ 5.0 Hz | H-5 | Ortho-coupled to H-6 and meta-coupled to the fluorine at C-7. The electron-donating methyl group at C-4 shields this proton relative to H-6. |
| ~6.90 - 7.10 | Doublet of doublets (dd) | ³JH-H ≈ 8.0 Hz, ³JH-F ≈ 9.0 Hz | H-6 | Ortho-coupled to H-5 and ortho-coupled to the fluorine at C-7. The strong ortho H-F coupling will be a key diagnostic feature.[8] |
| ~2.50 | Singlet (or narrow doublet) | ⁵JH-F < 1 Hz | CH₃ (on C-4) | Located in the typical range for an aryl methyl group. Any coupling to the fluorine at C-7 would be over five bonds and likely too small to be resolved. |
The ¹³C NMR spectrum provides a direct count of the unique carbon environments. The chemical shifts are heavily influenced by the electronegativity of the attached substituents. Furthermore, the presence of fluorine introduces characteristic C-F coupling, which is invaluable for assignment.[10][11] The magnitude of the JCF coupling constant correlates with the number of bonds separating the carbon and fluorine atoms.[12][13]
| Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (¹³C-¹⁹F) | Assignment | Rationale |
| ~160 | Doublet | ¹JCF ≈ 240-250 Hz | C-7 | Directly attached to the highly electronegative fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling constant.[10] |
| ~148-152 | Singlet | - | C-2 | The carbon bearing the bromine atom. Its chemical shift is influenced by both the adjacent sulfur and nitrogen atoms and the bromine. |
| ~145-150 | Doublet | ²JCF ≈ 12-15 Hz | C-7a | The bridgehead carbon adjacent to C-7. Exhibits a two-bond coupling to fluorine. |
| ~130-135 | Singlet | - | C-4 | The quaternary carbon attached to the methyl group. |
| ~125-130 | Doublet | ³JCF ≈ 3-5 Hz | C-5 | Shows a smaller three-bond coupling to the fluorine. |
| ~120-125 | Singlet | - | C-4a | The second bridgehead carbon, shielded relative to C-7a. |
| ~115-120 | Doublet | ²JCF ≈ 20-25 Hz | C-6 | Adjacent to the fluorine-bearing carbon, showing a significant two-bond coupling.[10][12] |
| ~18-22 | Singlet | - | CH₃ | Typical chemical shift for an aromatic methyl carbon.[14] |
-
Fluorine's Impact: In fluorinated aromatic compounds, the carbon directly bonded to fluorine (C-F) typically resonates at a very high chemical shift and exhibits a large ¹JCF coupling of >240 Hz.[10] Carbons ortho and meta to the fluorine show progressively smaller ²JCF and ³JCF values, respectively, which is the basis for the assignments of C-7a, C-6, and C-5.[12]
-
Bromine's Impact: The C-Br carbon (C-2) is expected in the 148-152 ppm range, which is consistent with data for other 2-bromobenzothiazoles.
-
Methyl Group's Impact: The methyl group at C-4 exerts a slight shielding effect on the ortho proton (H-5) and a deshielding effect on the attached carbon (C-4), consistent with general principles of substituent effects in aromatic systems.[15]
Sources
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- 3. "Synthesis and Characterization of Schiff base Compounds Produced from " by Hiba I. Abdullah, Wissam M. R. Al-Joboury et al. [acbs.alayen.edu.iq]
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Navigating the Mass Spectral Maze: A Comparative Guide to the Analysis of 2-Bromo-7-fluoro-4-methylbenzothiazole
For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique in this endeavor. This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of 2-Bromo-7-fluoro-4-methylbenzothiazole, a substituted benzothiazole of potential interest in medicinal chemistry and materials science. In the absence of publicly available mass spectral data for this specific compound, this guide will leverage established principles of fragmentation for halogenated and heterocyclic systems to predict its mass spectral characteristics. This predicted data will be compared with the known fragmentation patterns of structurally related molecules to provide a robust analytical framework.
Introduction to the Mass Spectrometry of Substituted Benzothiazoles
Benzothiazoles are a class of heterocyclic compounds recognized for their diverse biological activities. The introduction of halogen substituents, such as bromine and fluorine, alongside a methyl group, significantly influences the molecule's physicochemical properties and, consequently, its behavior in a mass spectrometer. Understanding the interplay of these functional groups on the fragmentation pathways is critical for unambiguous identification.
This guide will focus on two primary ionization techniques: the "hard" ionization of Electron Ionization (EI) and the "soft" ionization of Electrospray Ionization (ESI). While EI provides extensive fragmentation for structural elucidation, ESI is invaluable for determining the molecular mass of the intact molecule, often coupled with tandem mass spectrometry (MS/MS) for controlled fragmentation studies.[1][2][3]
Predicted Mass Spectrometry Data for this compound
Based on the foundational principles of mass spectrometry, a predicted fragmentation pattern for this compound under Electron Ionization (EI) is proposed. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), is expected to produce a distinctive M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[4][5]
| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss | Postulated Structure | Relative Abundance (Predicted) |
| 260/262 | [M]⁺˙ | - | C₈H₅BrFNS⁺˙ | Moderate |
| 245/247 | [M-CH₃]⁺ | CH₃ | C₇H₂BrFNS⁺ | High |
| 181 | [M-Br]⁺ | Br | C₈H₅FNS⁺ | High |
| 166 | [M-Br-CH₃]⁺ | Br, CH₃ | C₇H₂FNS⁺ | Moderate |
| 139 | [C₇H₅FN]⁺ | Br, S | C₇H₅FN⁺ | Moderate |
| 124 | [C₆H₂FN]⁺ | Br, S, CH₃ | C₆H₂FN⁺ | Low |
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation, a comparison with related halogenated aromatic compounds is essential.
Comparison with 2-Bromo-4-fluorophenol
The fragmentation of 2-Bromo-4-fluorophenol provides insights into the behavior of a bromo-fluoro aromatic system.[4] Key fragmentation pathways include the loss of the bromine atom and subsequent cleavages of the aromatic ring. This supports the predicted loss of bromine from this compound to form a stable fragment.
Comparison with Substituted Benzothiazoles
Studies on other 2-substituted benzothiazoles analyzed by LC-ESI-MS/MS reveal that fragmentation often involves the cleavage of the substituent at the 2-position and subsequent ring fissions.[1][2] While our target molecule has the bromine at the 2-position, the principles of charge localization on the heterocyclic ring system and subsequent bond cleavages are transferable.
Proposed Fragmentation Pathway of this compound (EI-MS)
The fragmentation of this compound under electron ionization is initiated by the formation of the molecular ion radical cation, [M]⁺˙. The subsequent fragmentation is driven by the stability of the resulting ions and neutral species.
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocols
For the robust analysis of this compound, the following experimental workflows are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This method is ideal for the detailed structural elucidation of the analyte.
-
Sample Preparation: Dissolve a small amount of the solid sample (<1 mg) in a volatile organic solvent like methanol or dichloromethane.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an EI source.
-
Gas Chromatography:
-
Injector Temperature: 250 °C
-
Column: A non-polar column (e.g., DB-5ms) is suitable.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-350
-
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
This approach is preferred for the analysis of complex mixtures and for obtaining accurate molecular weight information.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Acquire full scan spectra to identify the protonated molecule [M+H]⁺.
-
MS2 Scan: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain fragment ions.
-
General Experimental Workflow
The overall process for the mass spectrometric analysis of the target compound can be visualized as follows:
Sources
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- 2. Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Structural Confirmation of 2-Bromo-7-fluoro-4-methylbenzothiazole
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Heterocyclic compounds, particularly substituted benzothiazoles, are prevalent scaffolds in medicinal chemistry, valued for their diverse biological activities. The precise arrangement of substituents on the benzothiazole core dictates the molecule's physicochemical properties, target engagement, and metabolic fate. This guide provides an in-depth technical comparison and procedural walkthrough for the structural elucidation of 2-Bromo-7-fluoro-4-methylbenzothiazole , a compound of interest in synthetic chemistry, contrasted with its structural isomer, 2-Bromo-6-fluoro-7-methyl-1,3-benzothiazole .
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying principles and causal relationships that inform our experimental choices. Every analytical step is designed to be part of a self-validating workflow, ensuring the highest degree of confidence in the final structural assignment.
The Imperative of Unambiguous Structural Elucidation
The isomeric relationship between this compound and its counterpart, 2-Bromo-6-fluoro-7-methyl-1,3-benzothiazole, underscores the critical need for robust analytical techniques. While both share the same molecular formula, C₈H₅BrFNS, and a nominal mass of 246.10 g/mol , the differential placement of the fluoro and methyl groups on the benzene ring is expected to produce distinct spectroscopic signatures. These differences, though subtle, are profound in their implications for molecular interactions in a biological context.
This guide will focus on a multi-technique approach for structural confirmation, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, where applicable, single-crystal X-ray crystallography.
Analytical Workflow for Structural Confirmation
The logical flow for confirming the structure of a newly synthesized batch of this compound involves a tiered approach, starting with mass spectrometry to confirm the molecular weight and isotopic pattern, followed by a comprehensive NMR analysis to establish the connectivity and spatial arrangement of atoms.
Caption: A tiered analytical workflow for the structural confirmation of novel small molecules.
Mass Spectrometry: The First Gatekeeper
High-resolution mass spectrometry (HRMS) serves as the initial verification step, confirming that the synthesized compound has the correct molecular formula. For halogenated compounds, the isotopic pattern is a powerful diagnostic tool.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode is typically effective for benzothiazoles, which can be readily protonated.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
-
Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass. Analyze the isotopic pattern for the presence of one bromine atom.
Comparative Data Analysis
Both this compound and its isomer will exhibit an identical mass spectrum in terms of m/z values. The key diagnostic feature is the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), which results in a characteristic M and M+2 pattern of nearly equal intensity.
| Feature | Theoretical Value for C₈H₅BrFNS | Expected Observation |
| Monoisotopic Mass | 244.9310 Da | 244.9310 ± 5 ppm |
| [M+H]⁺ (⁷⁹Br) | 245.9383 m/z | ~100% relative abundance |
| [M+H]⁺ (⁸¹Br) | 247.9363 m/z | ~97.3% relative abundance |
The observation of this isotopic pattern provides strong evidence for the presence of a single bromine atom and the correct elemental composition.
NMR Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, allows for the unambiguous assignment of the substitution pattern.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum, using a suitable reference standard.[1]
-
2D NMR (if necessary): Perform COSY (H-H correlation), HSQC (direct H-C correlation), and HMBC (long-range H-C correlation) experiments to resolve any ambiguities.
Predicted NMR Data and Comparative Analysis
A. ¹H NMR Spectroscopy
The key to differentiating the isomers lies in the coupling patterns of the aromatic protons.
-
This compound (Predicted):
-
We expect two aromatic protons which are ortho to each other. They will appear as a doublet of doublets (or two distinct doublets) due to coupling to each other and to the fluorine atom.
-
The methyl group will appear as a singlet.
-
-
2-Bromo-6-fluoro-7-methyl-1,3-benzothiazole (Expected):
-
We expect two aromatic protons which are meta to each other. They will exhibit a smaller coupling constant compared to ortho protons. They will also show coupling to the fluorine atom.
-
The methyl group will appear as a singlet, likely shifted due to the different electronic environment.
-
| Compound | Predicted/Expected ¹H NMR Data (in CDCl₃) |
| This compound | CH₃: ~2.5 ppm (s, 3H)Ar-H: Two signals between 7.0-7.8 ppm, likely a doublet and a doublet of doublets with J-couplings indicative of ortho H-H and H-F coupling. |
| 2-Bromo-6-fluoro-7-methyl-1,3-benzothiazole | CH₃: ~2.4 ppm (s, 3H)Ar-H: Two signals between 7.0-7.8 ppm, likely appearing as doublets with smaller J-couplings characteristic of meta H-H and H-F coupling. |
B. ¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms, particularly those bearing substituents or in close proximity to them, will be diagnostic. The C-F coupling constants are also highly informative.
-
This compound (Predicted):
-
The carbon attached to the fluorine (C7) will show a large one-bond C-F coupling constant.
-
The carbons ortho and meta to the fluorine will show smaller, multi-bond C-F couplings.
-
-
2-Bromo-6-fluoro-7-methyl-1,3-benzothiazole (Expected):
-
The carbon attached to the fluorine (C6) will exhibit a large one-bond C-F coupling.
-
The chemical shifts of the aromatic carbons will differ from the other isomer due to the different substituent effects.
-
| Compound | Predicted/Expected ¹³C NMR Data (in CDCl₃) |
| This compound | C-F: ~160 ppm (d, ¹JCF ≈ 245 Hz)C-Br: ~140 ppmCH₃: ~15 ppm |
| 2-Bromo-6-fluoro-7-methyl-1,3-benzothiazole | C-F: ~158 ppm (d, ¹JCF ≈ 240 Hz)C-Br: ~142 ppmCH₃: ~14 ppm |
C. ¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive to the local electronic environment. The chemical shift of the fluorine atom will be a key differentiator.
-
This compound (Predicted): The fluorine at position 7 is flanked by a bromine-substituted thiazole ring and the C6-H.
-
2-Bromo-6-fluoro-7-methyl-1,3-benzothiazole (Expected): The fluorine at position 6 is ortho to the C5-H and the C7-methyl group.
This difference in the neighboring groups will result in distinct chemical shifts for the fluorine signals in the two isomers.
| Compound | Predicted/Expected ¹⁹F NMR Chemical Shift (vs. CFCl₃) |
| This compound | -110 to -120 ppm |
| 2-Bromo-6-fluoro-7-methyl-1,3-benzothiazole | -115 to -125 ppm |
The Gold Standard: Single-Crystal X-ray Crystallography
For absolute and unambiguous structural confirmation, single-crystal X-ray crystallography is the definitive technique. It provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent system.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperatures (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic coordinates to yield a final, high-resolution structural model.
Caption: Workflow for single-crystal X-ray crystallography analysis.
A successful crystallographic analysis would definitively distinguish between the two isomers, providing irrefutable proof of the substitution pattern on the benzothiazole ring.
Conclusion
The structural confirmation of this compound requires a systematic and multi-faceted analytical approach. While HRMS provides essential preliminary data on elemental composition, a detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra is paramount for distinguishing it from its structural isomers. The predicted differences in chemical shifts and, most notably, the coupling patterns in the aromatic region of the ¹H NMR spectrum, serve as reliable diagnostic markers. For absolute confirmation, particularly in a regulatory context, single-crystal X-ray crystallography remains the unparalleled gold standard. By employing this rigorous, self-validating workflow, researchers can ensure the structural integrity of their compounds, a critical step in the journey of drug discovery and development.
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National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]
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MDPI. (n.d.). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]
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Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzothiazole Analogs
Introduction: The Benzothiazole Scaffold and the Fluorine Advantage
In the landscape of medicinal chemistry, the benzothiazole nucleus stands out as a "privileged scaffold."[1][2][3] This bicyclic heterocyclic compound, comprising a benzene ring fused to a thiazole ring, is a cornerstone in the development of therapeutic agents due to its wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The inherent bioactivity of the benzothiazole core is frequently amplified through strategic chemical modifications. Among these, the introduction of fluorine atoms is a premier strategy in modern drug design.
The incorporation of fluorine, the most electronegative element, into a drug candidate is far from a trivial substitution.[5] It imparts unique physicochemical properties due to its small atomic radius, the exceptional strength of the carbon-fluorine (C-F) bond, and its ability to form powerful intermolecular interactions.[1][5] These alterations can profoundly enhance a molecule's pharmacological profile, improving metabolic stability, membrane permeability, and binding affinity to target receptors.[1][6]
This guide provides an in-depth comparison of the biological activities of fluorinated benzothiazole analogs against their non-fluorinated counterparts. We will dissect the causal mechanisms behind the observed differences in efficacy, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear, evidence-based perspective.
The Physicochemical Rationale for Fluorination
The decision to incorporate fluorine is a calculated one, aimed at favorably altering a molecule's properties. The substitution of a hydrogen atom or a hydroxyl group with fluorine can lead to several critical enhancements:
-
Increased Lipophilicity : The introduction of fluorine often increases the lipophilicity of a molecule.[1][6] This enhances its ability to cross cell membranes, a crucial step for reaching intracellular targets.
-
Enhanced Metabolic Stability : The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond (approx. 105.4 kcal/mol vs. 98.8 kcal/mol).[5] This makes it resistant to metabolic oxidation by cytochrome P450 enzymes, thereby blocking a common route of drug deactivation and increasing the compound's biological half-life.[1][6][7]
-
Modulated Acidity/Basicity : Fluorine's powerful electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups, altering the molecule's ionization state at physiological pH and potentially improving its interaction with biological targets.
-
Improved Receptor Binding : Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a target protein or enzyme, leading to higher binding affinity and potency.[1][6]
Caption: Impact of Fluorination on Benzothiazole Properties.
Comparative Analysis of Biological Activities
Anticancer Activity: A Clear Fluorine-Driven Enhancement
The most dramatic and well-documented advantage of fluorination is in the realm of oncology. Numerous studies demonstrate that fluorinated benzothiazoles exhibit significantly more potent and selective anticancer activity than their non-fluorinated parents.[5][6][8]
Key Findings:
-
Potency and Selectivity: Fluorinated 2-(4-aminophenyl)benzothiazoles have shown remarkable potency (GI₅₀ < 1 nM) in sensitive human breast cancer cell lines like MCF-7 and MDA-468, while remaining inactive against other cell lines such as PC-3 prostate cancer cells.[7] This highlights a selectivity advantage conferred by fluorination.
-
Essential Moiety for Activity: For certain 2-aryl benzoxazoles and benzothiazoles, the presence of a fluorine atom is deemed essential for their growth-inhibitory activity. Its removal or replacement with other halogens leads to a significant drop in potency.[5]
-
Broad-Spectrum Efficacy: Compounds like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610) have demonstrated potent and selective inhibitory action against a panel of lung, colon, and breast cancer cell lines, underscoring the broad applicability of this strategy.[2][9]
-
Mechanism of Action: The enhanced cytotoxicity is often linked to improved inhibition of key cancer-related enzymes. Fluorinated benzothiazoles have been investigated as inhibitors of tubulin polymerization, topoisomerases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][10] Furthermore, some fluorinated derivatives have been shown to suppress cancer cell proliferation by inhibiting the NF-κB signaling pathway.[11]
Comparative Anticancer Data
| Compound Class | Analog | Target Cell Line | Potency (IC₅₀ / GI₅₀) | Reference |
| 2-(4-Aminophenyl)benzothiazole | Non-fluorinated | MCF-7 (Breast) | > 10 µM | [7] |
| Fluorinated (e.g., 6-fluoro) | MCF-7 (Breast) | < 1 nM | [7] | |
| 2-Arylbenzothiazole | Non-fluorinated | MDA 468 (Breast) | Diminished Activity | [5] |
| Fluorinated | MDA 468 (Breast) | 0.20–0.5 μM | [8] | |
| Benzothiazole-Piperazine | Non-fluorinated | HUH-7 (Hepatocellular) | Active | [12] |
| Aroyl substituted (incl. fluoro) | HUH-7 (Hepatocellular) | Most Active in Series | [12] |
Antimicrobial Activity: A More Nuanced Relationship
While the benzothiazole core itself possesses antimicrobial properties due to its sulfur and nitrogen heteroatoms, the impact of fluorination is more complex and context-dependent.[1][6]
Key Findings:
-
Enhanced Potency: Studies have shown that specific fluoro-substituted benzothiazoles can effectively inhibit Gram-positive bacteria, particularly at higher concentrations.[13]
-
Broad-Spectrum Design: In some cases, fluorine is incorporated into benzothiazole structures to mimic the success of fluoroquinolone antibiotics, aiming to achieve broad-spectrum activity.[5]
-
Structure-Activity Relationship (SAR): The effectiveness of fluorination is highly dependent on the position of the fluorine atom and the nature of other substituents on the benzothiazole ring.[14][15] For instance, a study on urease inhibition found that a fluorine atom at the para position of a benzyl moiety was the most advantageous for inhibitory activity.[15][16]
Comparative Antimicrobial Data
| Compound Class | Analog | Target Organism | Potency (MIC) | Reference |
| Schiff base benzothiazoles | Non-fluorinated | K. pneumoniae | > 1 µg/ml | [14] |
| Fluorinated/Substituted | K. pneumoniae | 0.4–0.8 µg/ml | [14] | |
| Fluoro-substituted benzothiazoles | Morpholine substituent | A. niger (Fungus) | Most Effective in Series | [13] |
| 2-Arylbenzothiazoles | Non-fluorinated | B. subtilis | Less Active | [14] |
| Substituted (incl. nitro) | B. subtilis | More Active (ZOI = 40mm) | [14] |
Enzyme Inhibition: A Target-Specific Outcome
Benzothiazoles are a versatile class of enzyme inhibitors, and fluorination can serve as a tool to fine-tune their potency and selectivity.[10][17]
Key Findings:
-
Variable Impact: The effect of fluorination is not universally positive for all enzyme targets. For example, a study on fluorobenzils as carboxylesterase inhibitors found that while the compounds were potent, fluorine substitution did not dramatically increase their inhibitory activity compared to the non-fluorinated parent compound.[18]
-
Tolerated Modifications: In the development of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), trifluoromethyl groups on benzothiazole-phenyl analogs were well-tolerated by the enzymes, although they did not improve metabolic stability in that specific series.[19] This indicates that fluorination can be a structurally compatible modification even if it doesn't enhance all desired properties.
Structure-Activity Relationship (SAR) Summary
Caption: Key SAR Principles for Fluorinated Benzothiazoles.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed methodologies for key assays used in evaluating these compounds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic (IC₅₀) or growth-inhibitory (GI₅₀) concentration.[10]
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding : Plate human cancer cells (e.g., MCF-7, HCT-116) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubation : Incubate the plate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow cells to attach.
-
Compound Treatment : Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated analogs) and a vehicle control (e.g., DMSO) in culture medium. Add 100 µL of these dilutions to the respective wells.
-
Exposure Incubation : Incubate the plate for an additional 48 to 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀/GI₅₀ value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Caption: Workflow for Broth Microdilution MIC Determination.
Step-by-Step Methodology:
-
Compound Preparation : In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation : Add the microbial inoculum to each well of the plate containing the test compounds. Include a positive control well (broth + inoculum) and a negative control well (broth only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
Conclusion
Fluorination is a validated and highly effective strategy for enhancing the biological activity of benzothiazole analogs. The evidence strongly indicates that for anticancer applications, the incorporation of fluorine frequently leads to a dramatic increase in potency and selectivity.[6][7][8] This enhancement is rooted in the fundamental physicochemical changes fluorine imparts, namely increased metabolic stability, improved lipophilicity, and optimized interactions with target biomolecules.[1][6] In the antimicrobial and enzyme inhibition spheres, the benefits are more target-specific, but fluorination remains a critical tool for fine-tuning activity. The rational design of future benzothiazole-based therapeutics will undoubtedly continue to leverage the unique properties of fluorine, guided by a deep and evolving understanding of the structure-activity relationships that govern their efficacy.
References
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- Al-Ostath, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4762.
- Mahapatra, D. K., & Hazra, S. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances.
- Chua, M. S., et al. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446-1455.
- Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1338-1354.
- Kumar, S., et al. (2022). A Review on Emerging Benzothiazoles: Biological Aspects. Journal of Drug Delivery and Therapeutics, 12(4-S), 205-212.
- Jones, P. D., et al. (2012). Analysis of the Inhibition of Mammalian Carboxylesterases by Novel Fluorobenzoins and Fluorobenzils. Journal of medicinal chemistry, 55(10), 4889-4900.
- Cicic, A., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
- Baluja, S., et al. (2013). Synthesis and Biological Activities of Fluoro Substituted Benzothiazole Derivatives. International Journal of Chemical Studies, 1(3), 28-33.
- Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
- Yurttaş, L., et al. (2015). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Medicinal Chemistry, 11(7), 679-687.
- Er, M., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Current Issues in Molecular Biology, 46(1), 1-18.
- Kumbhare, R. M., et al. (2015). Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-bromo-7-fluoro-4-methylbenzothiazole Derivatives in Anticancer Drug Discovery
Introduction: The Benzothiazole Scaffold as a Privileged Motif in Oncology
The benzothiazole core, a bicyclic system containing fused benzene and thiazole rings, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[1][2][3][4] The significant interest in 2-substituted benzothiazoles as anticancer agents stems from their ability to target various cancer-related proteins, such as tyrosine kinases and epigenetic enzymes, often with high potency and selectivity.[5][6][7]
This guide focuses on the specific scaffold of 2-bromo-7-fluoro-4-methylbenzothiazole as a promising starting point for the development of novel anticancer therapeutics. The rationale for this selection is threefold:
-
The 2-Bromo Group: This serves as a versatile synthetic handle, allowing for the introduction of a wide range of substituents through well-established methodologies like palladium-catalyzed cross-coupling reactions.[8][9][10] This facilitates the systematic exploration of the chemical space around the C2-position, which is crucial for modulating biological activity.
-
The 7-Fluoro Group: Fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and increase cell permeability.[3][4] In many benzothiazole derivatives, the presence of a fluorine atom has been correlated with enhanced cytotoxicity.
-
The 4-Methyl Group: This substitution can influence the electronic properties and steric profile of the molecule, potentially leading to improved target engagement and selectivity.
While direct experimental data for derivatives of this specific scaffold is not yet widespread, this guide will provide a comparative framework for their potential SAR based on extensive studies of analogous benzothiazole compounds. We will explore the anticipated impact of various C2-substituents on anticancer activity, detail the experimental protocols for their synthesis and evaluation, and provide a logical workflow for their development.
Comparative SAR Analysis of C2-Substituted 7-Fluoro-4-methylbenzothiazole Derivatives
The C2-position of the benzothiazole ring is a critical determinant of biological activity. By replacing the bromine atom in our core scaffold, we can systematically probe the structure-activity landscape. The following analysis is based on established SAR trends for other anticancer benzothiazole series.[3][5][6][11]
Key Positions for SAR Exploration
The diagram below illustrates the core this compound scaffold and highlights the primary site for derivatization at the C2-position.
Caption: Core this compound scaffold with key positions highlighted.
Predicted Impact of C2-Substituents on Anticancer Activity
The following table summarizes the predicted anticancer activity of various hypothetical C2-substituted derivatives based on SAR studies of related benzothiazoles. The activity is compared to a hypothetical baseline activity of the 2-amino derivative.
| Derivative ID | C2-Substituent | Predicted Relative Activity | Rationale and Supporting Evidence |
| BTZ-NH2 | -NH₂ | Baseline | The 2-aminobenzothiazole moiety is a well-established pharmacophore in many anticancer agents, serving as a versatile scaffold for further derivatization.[5][6][7] |
| BTZ-Aryl | Substituted Phenyl Ring | + to +++ | 2-Arylbenzothiazoles often exhibit potent anticancer activity. Electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups on the phenyl ring can significantly enhance potency, depending on the specific cancer cell line and target.[3][4][11] |
| BTZ-NH-Aryl | Substituted Anilino Group | ++ to ++++ | The introduction of a substituted aniline at the C2-position has led to the discovery of highly potent kinase inhibitors. The nature and position of substituents on the aniline ring are critical for activity.[3][5] |
| BTZ-Heterocycle | Pyridine, Pyrimidine, Imidazole, etc. | ++ to +++ | The incorporation of various heterocyclic rings at the C2-position has been shown to produce compounds with remarkable antitumor potential against a range of cancer cell lines.[3] |
| BTZ-S-R | Thioether Linkage | + to ++ | Thioether-linked substituents at the C2-position have been explored, with some derivatives showing promising activity. The nature of the 'R' group is a key determinant of potency.[8] |
| BTZ-Amide | -NH-CO-R | + to +++ | Amide-linked functionalities at the C2-position can introduce additional hydrogen bonding interactions, potentially leading to improved target binding and anticancer activity.[5] |
Experimental Design and Protocols
A logical workflow is essential for the systematic evaluation of these derivatives. The following diagram outlines a typical drug discovery cascade for this class of compounds.
Caption: A typical workflow for the synthesis and evaluation of novel benzothiazole derivatives.
Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 2-aryl-7-fluoro-4-methylbenzothiazole derivatives from the 2-bromo precursor.
Materials:
-
This compound
-
Substituted phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (solvent)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-7-fluoro-4-methylbenzothiazole derivative.
-
Characterize the final product by NMR and mass spectrometry.
Rationale: The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[9][10][12] It is tolerant of a wide range of functional groups, making it ideal for creating a diverse library of 2-arylbenzothiazole derivatives for SAR studies.
Protocol for In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screening tool for anticancer compounds.[13][14][15]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include wells for untreated controls and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. By leveraging established synthetic methodologies, such as palladium-catalyzed cross-coupling, a diverse library of C2-substituted derivatives can be efficiently synthesized. The SAR trends observed in related benzothiazole series suggest that the introduction of substituted aryl, anilino, and heterocyclic moieties at this position is a particularly fruitful strategy for enhancing cytotoxic potency.
The systematic evaluation of these compounds using standard in vitro assays, such as the MTT assay, will enable the identification of "hit" compounds and the elucidation of a clear SAR for this specific scaffold. Subsequent lead optimization, guided by these initial findings, could involve further modifications to the benzothiazole core and the C2-substituents to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a preclinical candidate. The body of literature strongly supports the continued exploration of benzothiazole derivatives as a rich source of potential anticancer drugs.[3][4][5][6][7]
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NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis and Application of 2-Amino-4-methylbenzothiazole. [Link]
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Organic Syntheses. Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. [Link]
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A Comparative Yield Analysis of Synthetic Routes to Substituted Benzothiazoles: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the benzothiazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The efficiency of synthesizing substituted benzothiazoles is therefore a critical parameter in the discovery and development pipeline. This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to this versatile heterocycle, with a focus on reaction yields, mechanistic underpinnings, and practical experimental considerations.
The Workhorse Route: Condensation of 2-Aminothiophenol
The most direct and widely employed method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds, including aldehydes, carboxylic acids, and their derivatives.[3] This approach is favored for its versatility and the ready availability of starting materials.
Mechanism of Condensation
The generally accepted mechanism for the condensation of 2-aminothiophenol with an aldehyde proceeds in two key stages. Initially, the amino group of 2-aminothiophenol undertakes a nucleophilic attack on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. This is followed by an intramolecular cyclization, where the thiol group attacks the imine carbon, leading to a 2,3-dihydrobenzo[d]thiazole (benzothiazoline) intermediate. Subsequent oxidation, often by atmospheric oxygen or another oxidant, results in the aromatic 2-substituted benzothiazole.[4]
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A Comparative Guide to Suzuki and Stille Coupling for the Arylation of Benzothiazoles
For researchers, scientists, and drug development professionals, the benzothiazole scaffold is a privileged structure in a multitude of pharmacologically active agents and functional materials. The efficient construction of aryl-substituted benzothiazoles is, therefore, a critical task in modern synthetic chemistry. Among the most powerful tools for forging the requisite C-C bond are the palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions. This guide presents an in-depth, data-driven comparison of these two seminal methodologies to inform the rational selection of the optimal synthetic route for specific applications.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (e.g., Aryl-B(OH)₂) | Organostannane (e.g., Aryl-SnBu₃) |
| Key Advantages | Low toxicity of reagents and byproducts, wide commercial availability of boronic acids, ease of byproduct removal, often high yields.[1][2] | Excellent functional group tolerance, stable and easily handled reagents, generally mild and neutral reaction conditions.[1][3][4] |
| Key Disadvantages | Requires a base which can be incompatible with sensitive substrates, potential for protodeboronation of the boronic acid.[1][2] | High toxicity of organotin reagents and byproducts, stoichiometric tin waste, difficulty in removing tin byproducts.[3] |
| Byproducts | Non-toxic boronic acid derivatives.[1] | Toxic organotin compounds.[1][5] |
Delving Deeper: Mechanistic Insights
Both the Suzuki and Stille couplings are propelled by a palladium catalyst and generally proceed through a catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The critical distinction between the two reactions lies in the nature of the organometallic reagent and the specific requirements for the transmetalation step.
The Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki coupling necessitates the presence of a base to activate the organoboron reagent. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center during transmetalation.[1][2]
The Stille Coupling Catalytic Cycle
In contrast, the Stille coupling typically proceeds under neutral conditions. The organostannane reagent is sufficiently activated for the transmetalation step without the need for a base. This can be a significant advantage when working with base-sensitive substrates.[1]
Performance Comparison: Experimental Data
While reaction outcomes are highly substrate-dependent, a survey of the literature provides valuable insights into the expected performance of each coupling for the arylation of benzothiazoles and related heterocycles.
Suzuki Coupling: Representative Data
The Suzuki coupling is a robust and widely employed method for the synthesis of 2-amino-6-arylbenzothiazoles.[6][7] A study by Majo and coworkers demonstrated the successful Suzuki cross-coupling of 2-bromobenzothiazole with various aryl boronic acids.[7]
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-phenylbenzo[d]thiazol-2-amine | 85 |
| 2 | 4-Methylphenylboronic acid | 6-(p-tolyl)benzo[d]thiazol-2-amine | 82 |
| 3 | 4-Methoxyphenylboronic acid | 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine | 88 |
| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester | 6-(3,5-bis(trifluoromethyl)phenyl)benzo[d]thiazol-2-amine | 90 |
Conditions: 2-amino-6-bromobenzothiazole, aryl boronic acid/ester, Pd(PPh₃)₄, K₃PO₄, Toluene/H₂O, 95 °C.[6][7]
Notably, a novel ligand-free Suzuki-Miyaura coupling methodology has been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, affording good to excellent yields (up to 99%).[8] This method relies on the coordinating properties of the benzothiazole ring nitrogen, which facilitates the formation of a palladacyclic intermediate.[8]
Stille Coupling: Representative Data
The Stille coupling often excels in situations where the Suzuki coupling may be challenged, for instance, with substrates possessing coordinating functional groups or significant steric hindrance.[9] A comparative study on the functionalization of diazocines highlighted that the Stille coupling provided high yields (80-91%) for substrates with stronger coordinating groups like aryl aldehydes and esters, where the Suzuki coupling gave low to moderate yields (39-59%).[9]
| Entry | Aryl Halide | Aryl Stannane | Product | Yield (%) |
| 1 | 2-Bromobenzothiazole | Phenyl-SnBu₃ | 2-Phenylbenzothiazole | 85-95 (expected) |
| 2 | 2-Iodobenzothiazole | (Thiophen-2-yl)-SnBu₃ | 2-(Thiophen-2-yl)benzothiazole | 90-98 (expected) |
| 3 | 2-Bromobenzothiazole | (Pyridin-3-yl)-SnBu₃ | 2-(Pyridin-3-yl)benzothiazole | 88-96 (expected) |
Yields are estimated based on typical Stille coupling efficiencies for similar heterocyclic systems.[9]
Experimental Protocols
The following are generalized experimental protocols for the Suzuki and Stille arylation of a 2-halobenzothiazole. Note: Optimization of catalyst, ligand, base (for Suzuki), solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the 2-halobenzothiazole (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition : Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by an appropriate method (e.g., TLC or LC-MS).
-
Workup : Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent such as ethyl acetate.
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Stille Coupling
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A Spectroscopic Guide to 2-Bromo-7-fluoro-4-methylbenzothiazole and its Analogs: A Comparative Analysis for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, integral to a multitude of pharmacologically active agents. Among its many halogenated derivatives, 2-Bromo-7-fluoro-4-methylbenzothiazole serves as a critical building block for the synthesis of novel therapeutic candidates. Its unique substitution pattern, featuring a reactive bromo group at the 2-position, a fluorine atom, and a methyl group on the benzene ring, offers a versatile platform for further chemical modification.
This guide provides a comprehensive spectroscopic comparison of this compound and its potential derivatives. As Senior Application Scientist, my objective is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to identify and characterize these molecules with a high degree of confidence. We will delve into the theoretical underpinnings and practical applications of key spectroscopic techniques, offering a comparative analysis of how spectral data shifts with substitutions at the 2-position.
The Structural Elucidation Toolkit: A Quartet of Spectroscopic Techniques
The unambiguous identification of a synthetic compound relies on a synergistic application of multiple analytical methods. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy is indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and identify the electronic environment of each atom. For our parent compound and its derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, to reference the chemical shifts to 0 ppm.
-
Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H, ¹³C, and ¹⁹F NMR should be employed. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
¹H NMR Spectroscopy: A Proton's Perspective
In the ¹H NMR spectrum of this compound, we expect to see distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating nature of the methyl group.
-
Aromatic Protons: The two protons on the benzene ring will appear as doublets due to coupling with the adjacent fluorine atom and with each other. Their chemical shifts are expected in the aromatic region (δ 7.0-8.0 ppm).
-
Methyl Protons: The methyl group will present as a singlet in the upfield region (δ 2.0-2.5 ppm).
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
-
Aromatic Carbons: The carbons of the benzothiazole ring will resonate in the range of δ 110-160 ppm. The carbon attached to the fluorine will show a large coupling constant (¹JCF).
-
C2 Carbon: The carbon atom bonded to the bromine (C2) is expected to be significantly deshielded and will appear at a downfield chemical shift.
-
Methyl Carbon: The methyl carbon will appear as a sharp signal in the upfield region (δ 15-25 ppm).
Comparative Analysis of 2-Substituted Derivatives:
The true power of NMR lies in its ability to track structural changes. By replacing the bromine at the 2-position with other functional groups, we can observe predictable shifts in the NMR spectra.
| Substituent at C2 | Expected ¹H NMR Shift Change (Aromatic Protons) | Expected ¹³C NMR Shift Change (C2) | Rationale |
| -Br (Parent) | Downfield | Downfield | The bromine atom is electron-withdrawing, deshielding the adjacent nuclei. |
| -NH₂ | Upfield shift | Significant upfield shift | The amino group is strongly electron-donating, increasing electron density and shielding the nuclei. The appearance of a broad singlet for the -NH₂ protons would also be observed. |
| -OCH₃ | Upfield shift | Significant upfield shift | The methoxy group is also electron-donating, leading to increased shielding. A new singlet for the methoxy protons would appear around δ 3.8-4.0 ppm. |
| -Aryl | Complex aromatic signals | Moderate upfield shift | The introduction of another aromatic ring will lead to a more complex pattern in the aromatic region of the ¹H NMR spectrum. The C2 carbon will be shielded relative to the bromo-derivative. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR allows for the direct analysis of the solid sample.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Expected FTIR Spectrum of this compound:
The FTIR spectrum will be characterized by several key absorption bands:
-
C=N Stretch: A sharp absorption band around 1600-1670 cm⁻¹ is characteristic of the C=N double bond within the thiazole ring.[1]
-
Aromatic C-H Stretch: Sharp peaks in the region of 3000-3100 cm⁻¹ correspond to the stretching vibrations of the C-H bonds on the aromatic ring.[1]
-
C-F Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹ is indicative of the C-F bond.
-
C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.
-
C-S Stretch: The C-S stretching vibration is generally weak and appears in the fingerprint region around 600-700 cm⁻¹.[1]
Comparative Analysis of 2-Substituted Derivatives:
The introduction of different functional groups at the 2-position will lead to the appearance of new, characteristic absorption bands in the FTIR spectrum.
| Substituent at C2 | New Characteristic FTIR Bands | Rationale |
| -NH₂ | N-H stretching (two bands) around 3300-3500 cm⁻¹ (asymmetric and symmetric), N-H bending around 1600 cm⁻¹. | These bands are characteristic of a primary amine. |
| -OCH₃ | C-O stretching around 1000-1250 cm⁻¹, C-H stretching of the methyl group around 2850-2960 cm⁻¹. | These absorptions confirm the presence of the methoxy group. |
| -Aryl | Additional aromatic C-H and C=C stretching bands. | The complexity of the spectrum in the aromatic region will increase. |
Mass Spectrometry (MS): Weighing the Molecule and Its Fragments
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized using techniques such as Electron Impact (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically produces the protonated molecular ion.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Expected Mass Spectrum of this compound:
-
Molecular Ion Peak (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). This is a key diagnostic feature for bromine-containing compounds.[2][3]
-
Fragmentation Pattern: Under EI conditions, the molecule is expected to fragment. Common fragmentation pathways for benzothiazoles involve the cleavage of the thiazole ring.
Comparative Analysis of 2-Substituted Derivatives:
The molecular ion peak and the fragmentation pattern will change significantly with the substituent at the 2-position.
| Substituent at C2 | Expected Molecular Ion Peak (m/z) | Key Fragmentation Pathways |
| -Br (Parent) | Doublet peak corresponding to the isotopic masses of bromine. | Loss of Br radical. |
| -NH₂ | Single molecular ion peak (odd m/z due to nitrogen). | Loss of HCN or NH₂ radical. |
| -OCH₃ | Single molecular ion peak. | Loss of CH₃ radical or CH₂O. |
| -Aryl | Single molecular ion peak at a higher m/z. | Fragmentation of the aryl substituent and the benzothiazole core. |
UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.
-
Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm) using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference.
Expected UV-Vis Spectrum of this compound:
Benzothiazole and its derivatives typically exhibit strong absorption bands in the UV region due to π → π* transitions within the aromatic system. The λmax for this compound is expected to be in the range of 250-350 nm.
Comparative Analysis of 2-Substituted Derivatives:
The position and intensity of the absorption bands are sensitive to the nature of the substituent at the 2-position.
| Substituent at C2 | Expected Change in λmax | Rationale |
| -Br (Parent) | Baseline | The bromo group has a modest effect on the electronic transitions. |
| -NH₂ | Bathochromic shift (to longer wavelength) | The electron-donating amino group extends the conjugation of the system, lowering the energy of the electronic transition. |
| -OCH₃ | Bathochromic shift | The methoxy group also acts as an electron-donating group, causing a red shift in the absorption maximum. |
| -Aryl | Significant bathochromic shift and potentially new absorption bands | The introduction of an additional conjugated aryl system will significantly extend the π-system, leading to absorption at longer wavelengths. |
Conclusion
The spectroscopic characterization of this compound and its derivatives is a critical step in the drug discovery and development pipeline. A thorough understanding of how NMR, FTIR, MS, and UV-Vis spectroscopy can be applied to these molecules allows for their unambiguous identification and provides valuable insights into their electronic and structural properties. By systematically analyzing the spectral data and comparing it across a series of derivatives, researchers can confidently advance their synthetic campaigns and structure-activity relationship studies. This guide serves as a foundational resource to empower scientists in their pursuit of novel and effective therapeutic agents based on the versatile benzothiazole scaffold.
References
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Tank, R. S., & Foxman, B. M. (2007). 2-Amino-4-methylbenzothiazole. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4563. [Link]
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Sundaraganesan, N., Ilangovan, A., & Kalaichelvan, S. (2011). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 539-550. [Link]
-
LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Journal of Chemical Health Risks. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]
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LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Tailored Tutors. (2019). Mass Spec 3f Halogenoalkanes. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absorption spectrum of benzothiazol-2-amine and 4-vinylbenzaldehyde mixture buffered at pH 7. Retrieved from [Link]
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A Comparative Guide to Purity Assessment of Synthesized 2-Bromo-7-fluoro-4-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical intermediates, rigorous purity assessment is not merely a quality control step; it is a cornerstone of scientific integrity and a prerequisite for downstream applications in drug discovery and development. This guide provides a comprehensive framework for evaluating the purity of synthesized 2-Bromo-7-fluoro-4-methylbenzothiazole, a key heterocyclic scaffold. We will explore a multi-pronged analytical approach, grounded in established methodologies and regulatory expectations, to ensure a thorough and reliable characterization of this compound. This document moves beyond a simple recitation of protocols to explain the rationale behind the selection of orthogonal analytical techniques, empowering researchers to design robust, self-validating purity assessment systems.
The Criticality of Purity in Pharmaceutical Intermediates
The purity of an active pharmaceutical ingredient (API) is intrinsically linked to its safety and efficacy. Consequently, the purity of its preceding intermediates, such as this compound, is of paramount importance. Impurities introduced or formed during the synthesis of an intermediate can be carried through subsequent steps, potentially leading to the formation of undesirable byproducts in the final API.[1][2] These impurities can have unintended pharmacological or toxicological effects, compromise the stability of the drug substance, and create significant hurdles in regulatory submissions.[1][2]
International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[3][4] Adherence to these principles should begin at the intermediate stages of synthesis to ensure the final API meets the stringent purity requirements for clinical use.
Understanding Potential Impurities in the Synthesis of this compound
A robust purity assessment strategy begins with an understanding of the potential impurities that may arise during synthesis. While the specific synthetic route for this compound can vary, benzothiazoles are commonly synthesized via the condensation of a 2-aminothiophenol derivative with a suitable electrophile.
A plausible synthetic pathway could involve the reaction of 2-amino-3-fluoro-6-methylthiophenol with a brominating agent. Based on this general approach, potential impurities could include:
-
Unreacted Starting Materials: Residual 2-amino-3-fluoro-6-methylthiophenol.
-
Reagents and Byproducts: Reagents used in the bromination and cyclization steps, and their subsequent byproducts.
-
Isomeric Impurities: Incomplete or alternative bromination at other positions on the benzothiazole ring.
-
Over-brominated or Under-brominated Species: Molecules with more than one bromine atom or lacking a bromine atom.
-
Degradation Products: Compounds formed due to instability of the product under reaction or storage conditions.
A Multi-Modal Approach to Purity Verification
No single analytical technique is sufficient to definitively determine the purity of a compound. An orthogonal approach, employing multiple analytical methods based on different physicochemical principles, provides a more comprehensive and reliable assessment.[5][6] For this compound, a combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination of non-volatile organic molecules in the pharmaceutical industry.[7][8] A reversed-phase HPLC (RP-HPLC) method is well-suited for this compound, separating the target compound from its impurities based on differences in their polarity.
Table 1: Proposed RP-HPLC Method Parameters for Purity Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and resolution. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | A gradient elution is crucial for separating impurities with a wide range of polarities.[8][9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The benzothiazole core is expected to have strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
Experimental Protocol: HPLC Purity Determination
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same diluent and at the same concentration as the standard.
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., repeatability of retention time and peak area).
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Interpretation: Calculate the purity of the sample by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Hypothetical HPLC Purity Data
| Compound | Retention Time (min) | Peak Area | Area % |
| Impurity 1 (Starting Material) | 3.5 | 15,000 | 0.15 |
| This compound | 12.2 | 9,950,000 | 99.50 |
| Impurity 2 (Isomer) | 12.8 | 25,000 | 0.25 |
| Impurity 3 (Byproduct) | 15.1 | 10,000 | 0.10 |
| Total Purity | 99.50% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides both retention time data for quantification and mass spectral data for structural elucidation of the main component and any impurities.
Table 2: Proposed GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm | A common, robust column for a wide range of compounds. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas for GC-MS. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Mass Range | m/z 50-350 | Covers the expected mass of the parent compound and its fragments. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the synthesized compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Interpretation:
-
Confirm the identity of the main peak by comparing its mass spectrum with the expected fragmentation pattern of this compound. The molecular ion peak should be observed at m/z 245/247 due to the isotopic abundance of bromine.
-
Identify any impurity peaks by interpreting their mass spectra and comparing them to known databases (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule, confirming its identity and providing insights into the presence of impurities.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| CH₃ | ~2.5 | ~15 |
| Aromatic CH | 7.0 - 7.5 | 110 - 140 |
| C-Br | - | ~120 |
| C-F | - | ~160 (d, JCF) |
| C=N | - | ~165 |
Note: These are predicted values and should be confirmed with an authentic standard.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, and optionally ¹⁹F NMR spectra.
-
Data Interpretation:
-
Confirm the structure of the main component by assigning all proton and carbon signals.
-
Look for small, unassigned peaks in the spectra, which may indicate the presence of impurities. The integration of these impurity peaks relative to the main component can provide a semi-quantitative estimate of their levels.
-
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities typically results in a depression and broadening of the melting point range. This simple and rapid technique can serve as a preliminary indicator of purity.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Measurement: Place a small amount of the sample in a capillary tube and determine the melting point range using a calibrated melting point apparatus.
-
Interpretation: Compare the observed melting point range to that of a high-purity reference standard. A broad melting range or a significant depression in the melting point suggests the presence of impurities.
Comparison of Analytical Techniques
Each of these techniques provides a unique perspective on the purity of the synthesized compound. A comparative summary is presented below.
Table 4: Comparison of Purity Assessment Methods
| Technique | Principle | Advantages | Limitations |
| HPLC | Chromatographic separation based on polarity | High resolution, quantitative, widely applicable | Requires a chromophore for UV detection, may not separate all impurities |
| GC-MS | Chromatographic separation based on volatility, mass-to-charge ratio | High sensitivity, provides structural information | Limited to volatile and thermally stable compounds |
| NMR | Nuclear spin transitions in a magnetic field | Provides detailed structural information, can be quantitative (qNMR) | Lower sensitivity than chromatographic methods, can be complex to interpret |
| Melting Point | Phase transition from solid to liquid | Rapid, simple, inexpensive | Not quantitative, insensitive to small amounts of impurities, not applicable to non-crystalline solids |
Workflow for Comprehensive Purity Assessment
A logical workflow ensures a thorough and efficient evaluation of the synthesized this compound.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-7-fluoro-4-methylbenzothiazole
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Bromo-7-fluoro-4-methylbenzothiazole (CAS No. 1019108-45-2). As a halogenated heterocyclic compound, its handling and disposal require stringent protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Hazard Assessment and Waste Characterization
Structural Rationale for Hazard Classification:
-
Halogenated Aromatic System: The presence of both bromine and fluorine atoms classifies this molecule as a halogenated organic compound.[1] Such compounds are subject to specific hazardous waste regulations due to the potential formation of toxic and corrosive byproducts, such as hydrogen bromide (HBr) and hydrogen fluoride (HF), during improper treatment like incineration.[2]
-
Benzothiazole Core: Thiazole derivatives can exhibit various toxicological properties, including skin, eye, and respiratory irritation.[3][4][5] Some are also classified as harmful if swallowed or in contact with skin.
Based on these structural features, this compound must be handled as Hazardous Waste . The following table summarizes the anticipated hazard profile.
| Hazard Category | Anticipated Risk | Rationale |
| Acute Toxicity | Toxic if swallowed or in contact with skin.[4] | Common hazard for complex brominated heterocyclic compounds. |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4][5] | A frequent characteristic of functionalized thiazoles. |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[3][4] | Standard classification for many reactive organic chemicals. |
| Respiratory Irritation | May cause respiratory irritation.[3][4][5] | Potential for aerosol or vapor generation necessitates handling in a fume hood. |
| Environmental Hazard | Harmful to aquatic life.[4] | Halogenated organics can persist and bioaccumulate. |
The Core Principle: Mandatory Segregation
The single most important step in the proper disposal of this compound is its strict segregation into a halogenated organic waste stream .[1][6][7]
Causality: The U.S. Environmental Protection Agency (EPA) and equivalent international bodies mandate specific disposal technologies for halogenated wastes, primarily high-temperature incineration.[8][9][10] If halogenated waste is mixed with non-halogenated solvent waste (e.g., acetone, methanol), the entire volume is contaminated. This needlessly subjects the entire, much larger volume of waste to the more complex and costly disposal process required for halogenated materials, which involves specialized scrubbers to neutralize acidic gases produced during combustion.[7][11]
Procedural Protocol for Disposal
This protocol ensures a self-validating system of safety and compliance from the point of generation to final disposal.
Step 1: Immediate Safety and Engineering Controls Before handling the waste material, ensure all necessary safety measures are in place.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned laboratory coat.[12][13]
-
Engineering Controls: All handling and containerization of this compound waste must be conducted within a certified chemical fume hood to prevent inhalation of any vapors or particulates.[4][12]
Step 2: Waste Containerization and Labeling Proper containment is crucial to prevent leaks and ensure clear communication of hazards.
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is typically appropriate.[13] Ensure the container is in good condition with a secure, sealing lid.
-
Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[6][12] The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The applicable hazard characteristics (e.g., Toxic, Irritant)
-
Step 3: In-Lab Waste Accumulation This applies to collecting both pure waste compound and contaminated materials.
-
Pure Compound/Reaction Residues: Carefully transfer any unused or waste compound into the labeled halogenated waste container.
-
Contaminated Materials: Any materials grossly contaminated with the compound (e.g., pipette tips, weighing paper, contaminated gloves) should also be placed in a designated solid halogenated waste container. Do not dispose of these items in regular trash.[12]
-
Aqueous Solutions: Do not dispose of any solution containing this compound down the drain.[7][12] Collect it in the designated halogenated liquid waste container.
Step 4: Storage in a Satellite Accumulation Area (SAA) Once containerized, the waste must be stored safely pending pickup.
-
Location: Store the sealed waste container in a designated hazardous waste SAA. This area should be clearly marked.
-
Segregation: Within the SAA, ensure the halogenated waste container is stored with compatible materials and segregated from acids, bases, and oxidizers.[13]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin to mitigate potential leaks.[6]
Step 5: Final Disposal Arrangement The final step is the legal and environmentally sound removal of the waste.
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed and certified hazardous waste management company.[7][11] Your institution's Environmental Health and Safety (EHS) department will manage this process.
-
Documentation: Ensure all institutional and regulatory paperwork (e.g., waste manifest) is completed accurately. The generator of the waste is legally responsible for it from "cradle to grave."[7]
Emergency Procedures for Spills
In the event of a small spill within a chemical fume hood:
-
Ensure appropriate PPE is worn.[13]
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and place it in the designated solid halogenated hazardous waste container.[6]
-
Clean the spill area thoroughly.
-
For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.
Visual Workflow: Disposal Decision Pathway
The following diagram illustrates the logical flow for the proper management and disposal of this compound.
Caption: Disposal workflow for this compound.
References
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- What is bromine and what are the safe disposal and recycling methods?, Ideal Response.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, U.S. Environmental Protection Agency.
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- Proper Disposal of 6-chloro-1,3-benzothiazole-2-thiol: A Guide for Labor
- This compound, Beijing Xinheng Research Technology Co., Ltd.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical w
- SAFETY DATA SHEET (Analog Compound), Sigma-Aldrich.
- Safety Data Sheet (Analog Compound: 5-Bromothiazole), Fluorochem.
- SAFETY DATA SHEET (Analog Compound: METHYL 4-BROMO-2-FLUORO-6-HYDROXYBENZO
- SAFETY DATA SHEET (Analog Compound: 2-Bromobenzothiazole), Fisher Scientific.
- SAFETY DATA SHEET (Analog Compound: 2-Bromothiazole), Fisher Scientific.
- Removal of Bromine
- EPA HAZARDOUS WASTE CODES, U.S. Environmental Protection Agency.
- Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review, Aerosol and Air Quality Research.
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- MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE, Cleanchem Labor
- 2-Amino-4-bromo-7-fluorobenzothiazole, National Analytical Corpor
- MSDS of Methyl 2-bromo-4-fluorobenzo
- EPA Hazardous Waste Codes, University of Maryland Environmental Safety, Sustainability and Risk.
- This compound CAS#: 1019108-45-2, ChemicalBook.
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- 2-Bromo-4-methylthiazole 96%, Sigma-Aldrich.
- NIOSH List of Hazardous Drugs in Healthcare Settings, 2024, Centers for Disease Control and Prevention.
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- Occupational Health Guidelines for Chemical Hazards, Centers for Disease Control and Prevention.
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- NIOSH Pocket Guide to Chemical Hazards, Centers for Disease Control and Prevention.
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- Guidelines for Solvent Waste Recycling and Disposal, Hazardous Waste Experts.
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A Senior Application Scientist's Guide to Handling 2-Bromo-7-fluoro-4-methylbenzothiazole: Personal Protective Equipment and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for handling 2-Bromo-7-fluoro-4-methylbenzothiazole. The protocols herein are designed to be self-validating systems, ensuring that safety is an intrinsic part of the scientific process.
Hazard Assessment: Understanding the Compound
While a comprehensive toxicological profile for this compound is not extensively documented, its structure—a halogenated benzothiazole derivative—provides critical insights into its potential hazards. Structurally similar compounds, such as other brominated and fluorinated aromatic heterocycles, are known to pose significant health risks.[1][2][3]
Our primary safety concerns are based on the following potential hazards:
-
Acute Toxicity: High potential for toxicity if swallowed, inhaled, or absorbed through the skin.[1] Symptoms can include irritation, pain, and in severe cases, convulsions or loss of consciousness.[1]
-
Skin and Eye Damage: The compound is likely to be a skin irritant and may cause serious eye damage upon contact.[1][2]
-
Respiratory Irritation: As a solid, airborne dust can cause respiratory irritation.[1][4]
Given these risks, a stringent approach to personal protective equipment (PPE) is not merely a recommendation but a necessity.
Core PPE Requirements: Your First Line of Defense
The selection of PPE is dictated by the "Hierarchy of Controls," where we aim to eliminate or reduce hazards before relying on personal protection. Therefore, all operations involving this compound must be conducted within a certified chemical fume hood.
PPE Selection Summary
| Protection Type | Minimum Requirement | Rationale |
| Hand Protection | Nitrile Gloves (double-gloving recommended) | Provides protection from incidental splashes and contact with hazardous chemicals.[5] Nitrile is effective against a range of solvents and chemicals.[6] |
| Eye Protection | Chemical Splash Goggles | Safety glasses do not provide a seal and are inadequate for splash protection.[5] Goggles are essential to prevent contact with dust or splashes. |
| Body Protection | Flame-Resistant Lab Coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Certified Chemical Fume Hood | Engineering control to prevent inhalation of dust or vapors.[1] A respirator may be needed for spill cleanup outside a hood. |
In-Depth PPE Rationale
-
Hand Protection: Always inspect gloves for tears or punctures before use.[4] Given the potential for fatal skin absorption, double-gloving is a prudent measure that provides an additional layer of safety. Use proper glove removal techniques to avoid contaminating your skin.[4]
-
Eye and Face Protection: Chemical splash goggles that seal to the face are mandatory.[5] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles for full-face protection.[7]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures involving larger quantities (e.g., >5 grams), a chemical-resistant apron should be worn over the lab coat.[8]
Operational Protocols: Integrating Safety into Your Workflow
Safe handling is a dynamic process that requires careful planning and execution. The following step-by-step protocols provide a framework for common laboratory operations.
Weighing and Transferring the Solid Compound
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment (spatulas, weigh boats, containers).
-
Don PPE: Put on your lab coat, chemical splash goggles, and double-glove.
-
Execution: Conduct all weighing and transfer operations within the fume hood. To minimize dust formation, handle the solid gently.
-
Cleanup: After transferring the compound, carefully clean any residual dust from the spatula and work surface using a solvent-moistened wipe. Dispose of the wipe in the designated solid hazardous waste container.
-
Doffing PPE: Remove gloves using the proper technique and dispose of them. Wash your hands thoroughly.
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE selection based on operational scale and risk.
Emergency Procedures: Preparedness is Key
Accidents can happen despite the best precautions. A clear and practiced emergency plan is crucial.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Drench the affected skin with running water for at least 15 minutes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[4] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[1] If the person is conscious, give them half a liter of water to drink.[1] Seek immediate medical attention.
-
Spills: Evacuate the area. If the spill is outside a fume hood, wear appropriate respiratory protection.[4] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]
Disposal Plan: Responsible Stewardship
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, wipes, and any residual compound. Place these materials in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container.
-
Disposal: Arrange for collection by a licensed professional waste disposal company.[1][4] Adhere to all local, state, and federal environmental regulations.[1]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.
References
-
Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS . Princeton University. Available at: [Link]
-
Personal Protective Equipment | US EPA . U.S. Environmental Protection Agency. Available at: [Link]
-
MSDS of Methyl 2-bromo-4-fluorobenzoate - Capot Chemical . Capot Chemical. Available at: [Link]
-
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION - Malaysian Journal of Analytical Sciences . Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH . National Institutes of Health. Available at: [Link]
-
Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health & Human Services. Available at: [Link]
-
How to Choose PPE for Chemical Work . Allan Chemical Corporation. Available at: [Link]
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This compound - CAS:1019108-45-2 . Beijing Xinheng Research Technology Co., Ltd. Available at: [Link]
-
Lab Safety Equipment & PPE - ChemTalk . ChemTalk. Available at: [Link]
-
Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods - YouTube . YouTube. Available at: [Link]
-
Benzothiazole synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. epa.gov [epa.gov]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
